Product packaging for (4,5-Difluoro-2-nitrophenyl)boronic acid(Cat. No.:CAS No. 1150114-59-2)

(4,5-Difluoro-2-nitrophenyl)boronic acid

Numéro de catalogue: B1393414
Numéro CAS: 1150114-59-2
Poids moléculaire: 202.91 g/mol
Clé InChI: CAHNMXZHYNLNCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4,5-Difluoro-2-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C6H4BF2NO4 and its molecular weight is 202.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BF2NO4 B1393414 (4,5-Difluoro-2-nitrophenyl)boronic acid CAS No. 1150114-59-2

Propriétés

IUPAC Name

(4,5-difluoro-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHNMXZHYNLNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675030
Record name (4,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-59-2
Record name B-(4,5-Difluoro-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4,5-Difluoro-2-nitrophenyl)boronic acid: A Keystone Building Block in Modern Chemistry

In the landscape of modern drug discovery and materials science, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] Among the vast arsenal of available boronic acids, those bearing fluorine atoms and electron-withdrawing groups are of particular strategic importance. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making it a highly sought-after feature in pharmaceutical candidates.[1]

This compound (CAS No. 1150114-59-2) is a prime example of such a strategically functionalized building block.[3][4] Its structure is distinguished by three key features: the boronic acid moiety for coupling, two adjacent fluorine atoms, and a nitro group positioned ortho to the boron center. This unique arrangement of functionalities imparts distinct reactivity and makes it a valuable reagent for accessing novel chemical matter. The electron-withdrawing nature of the fluorine and nitro substituents modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions and the properties of the resulting products.[5] This guide provides a comprehensive overview of the properties, reactivity, handling, and applications of this versatile reagent for researchers, chemists, and drug development professionals.

Physicochemical Properties & Data

A clear understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting.

PropertyValueSource(s)
CAS Number 1150114-59-2[3][4]
Molecular Formula C₆H₄BF₂NO₄[6][7]
Molecular Weight 202.91 g/mol [6]
Synonyms Boronic acid, B-(4,5-difluoro-2-nitrophenyl)-[3]
MDL Number MFCD11855853[3]
Storage 2-8°C, Sealed, Dry Area[6][7]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent. Safety data sheets for this compound present some variation, with some classifying it as non-hazardous and others indicating specific warnings.[6] As a best practice, a conservative approach should always be adopted.

GHS Hazard Classification: Based on available data, this compound should be handled as a substance with the following potential hazards[6]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][9]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][9]

  • Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods (e.g., sweeping up and shoveling into a suitable, closed container for disposal) and clean the affected area.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][9] Recommended storage temperature is between 2-8°C.[6]

Core Reactivity: The Suzuki-Miyaura Coupling

The primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organohalide or triflate.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The presence of the difluoro and nitro substituents on the boronic acid reagent has a profound impact on its reactivity.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[10]

  • Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate complex.[2] The electron-withdrawing nitro and fluoro groups increase the acidity of the boronic acid, potentially facilitating the formation of this boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle

Causality of Experimental Choices
  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition and reductive elimination steps, especially with less reactive organochlorides.

  • Base Selection: The base plays a crucial role in activating the boronic acid.[2] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common. The choice depends on the substrate's sensitivity; for instance, milder bases are used if base-labile functional groups are present.[2]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Potential Side Reaction - Protodeboronation: A significant challenge with some boronic acids, particularly those with ortho-substituents, is protodeboronation, where the C-B bond is cleaved by a proton source, replacing the boronic acid with hydrogen.[11] The electron-withdrawing groups on this compound can exacerbate this issue. To mitigate this, highly active catalysts that promote rapid coupling are preferred, allowing the desired reaction to outcompete the decomposition pathway.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.

Objective

To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of this compound with a representative aryl bromide.

Materials
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology
  • Reagent Preparation & Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential protodeboronation. The catalyst loading is typical for this type of reaction.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Rationale: This process, known as degassing, is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl halide).

    • Rationale: The solvent mixture ensures that both the organic substrates and the inorganic base are sufficiently solubilized to react efficiently.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Rationale: Heating accelerates the reaction rate. The optimal temperature may vary and should be determined empirically.

  • Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Take small aliquots from the reaction mixture at regular intervals (e.g., every hour).

    • Rationale: Monitoring is essential to determine the point of complete consumption of the limiting reagent (the aryl bromide) and to prevent potential product degradation from prolonged heating.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.

    • Rationale: Chromatography is necessary to remove the catalyst residues, excess boronic acid, and any side products, yielding the pure compound.

Experimental_Workflow

Applications in Research & Development

The unique substitution pattern of this compound makes it a valuable intermediate in several research areas.

  • Medicinal Chemistry: This building block is particularly useful for synthesizing novel drug candidates. The difluorophenyl motif is a common feature in bioactive molecules. The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, which can then be acylated or alkylated to build more complex structures. Research has shown that molecules containing this scaffold may exhibit promising biological activities, such as proteasome inhibition for anticancer applications or antioxidant properties.[5][12]

  • Materials Science: The electronic properties imparted by the fluoro and nitro groups make this reagent suitable for creating advanced materials.[5] Biaryl structures derived from it can be incorporated into polymers or organic light-emitting diodes (OLEDs), where the electronic characteristics influence material stability and performance.[5][13]

Conclusion

This compound is a highly functionalized and versatile building block for modern organic synthesis. Its utility, primarily centered on the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures. The presence of both fluoro and nitro substituents provides chemists with strategic advantages for tuning molecular properties in drug discovery and for developing novel materials. A thorough understanding of its reactivity, potential side reactions, and proper handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to (4,5-Difluoro-2-nitrophenyl)boronic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

(4,5-Difluoro-2-nitrophenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a reactive boronic acid group, an electron-withdrawing nitro group, and a difluorinated phenyl ring—offers a powerful combination of properties for constructing complex molecules. Boronic acids, in general, are recognized for their stability, low toxicity, and versatility, particularly in palladium-catalyzed cross-coupling reactions.[1] The presence of fluorine and nitro substituents on this specific molecule further modulates its reactivity and provides avenues for diverse chemical transformations, making it a compound of significant interest for drug discovery programs and the synthesis of fine chemicals.[2][3][4]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, outlines its primary reactivity patterns, details protocols for its characterization, and discusses its applications, offering a technical resource for scientists leveraging this versatile building block.

Molecular Structure and Physicochemical Properties

The strategic placement of functional groups on the aromatic ring dictates the compound's chemical behavior. The boronic acid moiety is the primary site for cross-coupling reactions. The ortho-nitro group is strongly electron-withdrawing, which influences the acidity of the boronic acid and the reactivity of the aromatic ring. The fluorine atoms at the 4- and 5-positions further enhance the electrophilic nature of the ring and can offer metabolic stability or altered binding interactions in a pharmaceutical context.

Key Physicochemical Data

A summary of the core physical and chemical properties of this compound is presented below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 1150114-59-2[5][6]
Molecular Formula C₆H₄BF₂NO₄[5]
Molecular Weight 202.91 g/mol [5]
Appearance White to yellow or orange powder/crystal
Melting Point 155-160 °C (typical for related nitrophenylboronic acids)[7][8]
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ether); poorly soluble in nonpolar solvents like hexanes.[8][9]
Storage Keep in a dark place, sealed in a dry, inert atmosphere at room temperature or refrigerated (2-8°C).[10]

Chemical Properties, Stability, and Reactivity

The utility of this compound is defined by the interplay of its functional groups. Understanding its reactivity and stability is paramount for its successful application.

The Boronic Acid Group: Gateway to C-C Bond Formation

The boronic acid functional group, -B(OH)₂, is the cornerstone of this molecule's synthetic utility.

  • Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction for arylboronic acids.[11][12] It involves the palladium-catalyzed reaction between the boronic acid and an organohalide (or triflate) to form a new carbon-carbon bond.[1][13] The electron-deficient nature of the (4,5-Difluoro-2-nitrophenyl) ring makes it an excellent coupling partner in these reactions. The widely accepted catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[12][13][14]

  • Stability and Boroxine Formation: A key characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[15] This equilibrium is often present when the solid material is stored and can be observed in analytical characterization. While this does not typically inhibit reactivity in cross-coupling reactions (as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water or base), it is an important property to be aware of during characterization and storage.[15]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, particularly in aqueous or acidic conditions.[16] The rate of protodeboronation is highly dependent on pH and the electronic properties of the aryl ring. For electron-deficient systems like this compound, this process can be more facile under certain conditions.[16]

Influence of the Nitro and Fluoro Groups

The nitro and fluoro substituents are not merely spectators; they actively modulate the molecule's properties:

  • Electronic Effects: The potent electron-withdrawing nature of the ortho-nitro group increases the Lewis acidity of the boron atom and can influence the rate of transmetalation in the Suzuki-Miyaura cycle.

  • Further Functionalization: The nitro group can be chemically reduced to an amine, providing a handle for subsequent synthetic transformations, such as amide bond formation or diazotization, thereby expanding the molecular complexity.

  • Pharmaceutical Relevance: Fluorine atoms are often incorporated into drug candidates to block metabolic oxidation sites, enhance binding affinity, or modulate physicochemical properties like lipophilicity and pKa.

Experimental Protocols and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of this compound before its use in sensitive applications.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the boronic acid.

Objective: To determine the purity of this compound and detect any related impurities or degradation products (e.g., protodeboronated species).

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A sharp, symmetrical peak is expected for the pure compound.

Visualization of Key Processes

Diagrams help to visualize the complex relationships and workflows in chemistry.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result prep Weigh & Dissolve (1 mg/mL in ACN/H2O) hplc Reverse-Phase HPLC (C18 Column, Gradient Elution) prep->hplc Inject Sample integrate Peak Integration (UV Detection @ 254 nm) hplc->integrate Generate Chromatogram calculate Purity Calculation (% Area) integrate->calculate report Purity Confirmation (>95% Target) calculate->report Validate

Caption: Workflow for HPLC-based purity assessment of the boronic acid.

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Ar R-Pd(II)L₂-Ar' PdII_RX->PdII_Ar Transmetalation (Ar'-B(OH)₂ + Base) Product R-Ar' PdII_Ar->Product Reductive Elimination center Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for synthesizing complex molecules, particularly in the pharmaceutical industry.

  • Scaffold Synthesis: It serves as a key starting material for building biaryl or aryl-heterocycle scaffolds. These structural motifs are prevalent in many biologically active compounds. The Suzuki-Miyaura reaction is a reliable method for creating these linkages with high yields and functional group tolerance.[11][1]

  • Introduction of Key Pharmacophores: The difluoro-nitrophenyl moiety itself can be a critical pharmacophore. The subsequent reduction of the nitro group to an amine allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

  • Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD to identify initial, low-affinity binders to biological targets, which can then be elaborated into more potent leads.

The rise of boron-containing drugs, such as the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam, has demystified concerns about boron toxicity and highlighted the therapeutic potential of organoboron compounds.[17][2][4] Reagents like this compound are instrumental in the synthesis and discovery of the next generation of such innovative medicines.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug development. Its well-defined reactivity, centered on the Suzuki-Miyaura coupling, combined with the modulatory effects of its nitro and fluoro substituents, provides chemists with a reliable and versatile building block. A thorough understanding of its physicochemical properties, stability, and characterization methods is the foundation for its effective and reproducible application in the laboratory. As the demand for complex, highly functionalized molecules continues to grow, the importance of specialized reagents like this one will undoubtedly increase.

References

An In-depth Technical Guide to the Synthesis of (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic route to (4,5-Difluoro-2-nitrophenyl)boronic acid, a critical building block for researchers, scientists, and drug development professionals. The strategic placement of fluorine and nitro functionalities on the phenylboronic acid scaffold imparts unique electronic properties, making it an invaluable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. This document delineates the rationale for selecting the optimal synthetic strategy, provides a detailed, field-proven experimental protocol, and discusses the underlying chemical principles to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of this compound

This compound (CAS 1150114-59-2) is a specialized organoboron compound whose utility in medicinal chemistry and materials science is rapidly expanding.[1][2] The vicinal difluoro substitution pattern on the aromatic ring can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and binding affinity. The ortho-nitro group, a strong electron-withdrawing substituent, modulates the reactivity of the boronic acid moiety and serves as a synthetic handle for further functionalization, for instance, through reduction to an amino group.

This unique combination of functional groups makes it a sought-after intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and organic electronic materials.[3] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4]

Strategic Selection of the Synthetic Pathway

The synthesis of aryl boronic acids from their corresponding aryl halides is a cornerstone of organoboron chemistry. Two primary methodologies are generally considered for this transformation:

  • Lithiation-Borylation: This classic approach involves a halogen-lithium exchange at cryogenic temperatures using a potent organolithium reagent (e.g., n-butyllithium), followed by quenching the resultant aryllithium species with a trialkyl borate.

  • Miyaura Borylation: A more contemporary method that employs a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a weak base.[4][5]

Causality Behind Experimental Choice: Why Miyaura Borylation is Superior for this Substrate

While the lithiation-borylation route is effective for many substrates, it is fundamentally incompatible with the synthesis of this compound. The core issue lies in the high reactivity of organolithium reagents, which are not only strong bases but also potent nucleophiles. The presence of the electrophilic nitro group on the starting material, 1-bromo-4,5-difluoro-2-nitrobenzene, would lead to undesirable side reactions, such as nucleophilic attack at the nitro group, rather than the intended halogen-lithium exchange. This inherent lack of chemoselectivity renders the lithiation-borylation approach unsuitable for this particular target molecule.

In contrast, the Miyaura borylation offers a significantly milder and more functional group-tolerant reaction environment.[5][6] This palladium-catalyzed process does not involve highly reactive organometallic intermediates that would readily react with the nitro group. The choice of a weak base, typically potassium acetate (KOAc), is crucial for the success of the Miyaura borylation. It is sufficiently basic to facilitate the transmetalation step of the catalytic cycle but not so strong as to promote unwanted side reactions, such as a subsequent Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl bromide.[6]

Therefore, the Miyaura borylation stands out as the logical and field-proven strategy for the synthesis of this compound, ensuring a high-yielding and clean conversion from the readily available 1-bromo-4,5-difluoro-2-nitrobenzene.

The Miyaura Borylation: Mechanism and Key Parameters

The catalytic cycle of the Miyaura borylation is a well-established process in palladium chemistry. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Bpin Ar-Pd(II)-Bpin(L_n) Transmetalation->Ar_Pd_Bpin RedElim Reductive Elimination Ar_Pd_Bpin->RedElim RedElim->Pd0 Regeneration of Catalyst ArBpin Ar-Bpin RedElim->ArBpin ArX Ar-X ArX->OxAdd B2pin2 B₂pin₂ B2pin2->Transmetalation Base Base (KOAc) Base->Transmetalation PdX_Base X-Pd(II)-Base(L_n)

Caption: Catalytic Cycle of the Miyaura Borylation Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-4,5-difluoro-2-nitrobenzene to form a Pd(II) complex.

  • Transmetalation: This is the rate-determining step where the boronate moiety is transferred from the diboron reagent (B₂pin₂) to the palladium center. The base (KOAc) is believed to activate the palladium complex, facilitating this exchange.[6]

  • Reductive Elimination: The desired aryl boronate ester is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The initial product of this reaction is the pinacol ester of the boronic acid. This ester is generally stable and can be easily purified by standard techniques like column chromatography.[4] Subsequent hydrolysis under acidic or basic conditions, or even by treatment with silica gel, can then yield the final this compound.[7]

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol is a representative procedure for the Miyaura borylation of 1-bromo-4,5-difluoro-2-nitrobenzene, based on established methodologies for similar electron-deficient aryl bromides.[8]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-Bromo-4,5-difluoro-2-nitrobenzene321-17-5237.991.01.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.941.21.2
PdCl₂(dppf)-CH₂Cl₂ adduct95464-05-4816.640.030.03
Potassium Acetate (KOAc)127-08-298.143.03.0
1,4-Dioxane (anhydrous)123-91-188.11--

Experimental Workflow

Caption: Experimental Workflow for Miyaura Borylation.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4,5-difluoro-2-nitrobenzene (1.0 mmol, 1.0 eq.), bis(pinacolato)diboron (1.2 mmol, 1.2 eq.), potassium acetate (3.0 mmol, 3.0 eq.), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 0.03 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 4,5-difluoro-2-nitrophenyl)boronic acid pinacol ester as a solid.

Deprotection to the Boronic Acid (Optional)

The purified pinacol ester can be hydrolyzed to the free boronic acid. A general procedure involves stirring the ester in a mixture of acetone and 1 M HCl at room temperature, followed by extraction and purification. Alternatively, treatment with silica gel in a suitable solvent can also effect the deprotection.[7]

Trustworthiness: A Self-Validating System

The protocol described above constitutes a self-validating system due to several key factors:

  • Robust and Tolerant Chemistry: The Miyaura borylation is renowned for its broad substrate scope and tolerance of various functional groups, including the nitro group, which is critical for this synthesis.[8]

  • Well-Defined Reagents: The use of commercially available, high-purity reagents and a well-characterized palladium catalyst ensures consistency and reproducibility.

  • Clear Reaction Endpoint: The reaction can be reliably monitored to completion using standard analytical techniques (TLC, GC-MS), preventing the formation of byproducts due to over-reaction or incomplete conversion.

  • Stable Intermediate: The initial product, the pinacol ester, is a stable, crystalline solid that is readily purified by standard chromatographic methods, ensuring the high purity of the subsequent free boronic acid.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a palladium-catalyzed Miyaura borylation of 1-bromo-4,5-difluoro-2-nitrobenzene. This approach circumvents the chemoselectivity issues inherent in organolithium-based methods and provides a robust, high-yielding route to this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize and utilize this versatile building block in their discovery and development programs.

References

stability and storage conditions for (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (4,5-Difluoro-2-nitrophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Building Block

This compound is a sophisticated chemical intermediate prized in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and a nitro group—makes it an invaluable reagent, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). However, the very electronic nature that makes this compound a potent synthetic tool also predisposes it to specific stability challenges. Ensuring its purity and integrity from storage to reaction is paramount for reproducible results, process safety, and the ultimate quality of the final product.

This guide provides a comprehensive overview of the stability profile of this compound, the chemical principles governing its degradation, and rigorous, field-proven protocols for its proper storage and handling.

Part 1: The Chemical Stability Profile of this compound

The stability of an arylboronic acid is not an intrinsic constant but a dynamic property influenced by its molecular structure and external environment. For this compound, the interplay of its substituents dictates its reactivity and susceptibility to degradation.

The Influence of Fluoro and Nitro Substituents

The presence of strongly electron-withdrawing groups (the nitro group and fluorine atoms) significantly increases the Lewis acidity of the boron center.[1][2] This heightened acidity is a double-edged sword. While it can enhance reactivity in desired cross-coupling reactions, it also makes the boron atom more susceptible to nucleophilic attack, a key step in several degradation pathways.[3]

Major Decomposition Pathways

Several decomposition routes are common to arylboronic acids and are particularly relevant to this molecule. Understanding these pathways is crucial for designing effective storage and handling strategies.

  • Hydrolysis and Boroxine Formation: The most common degradation pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This is a reversible equilibrium reaction, driven by the presence of water. While commercial boronic acids often exist as a mixture of the acid and its boroxine, uncontrolled exposure to moisture can shift this equilibrium and lead to inconsistent reactivity.[1] The hydrolysis of the C-B bond, or protodeboronation, is another significant concern, particularly in aqueous environments and is influenced by pH.[5][6]

  • Oxidative Decomposition: Arylboronic acids are susceptible to oxidation, which can cleave the carbon-boron bond to yield the corresponding phenol. At physiological pH, this process can be surprisingly rapid, with rates comparable to the oxidation of thiols.[7][8] The mechanism involves the 1,2-shift of the aryl group from boron to oxygen, a step that is slowed by diminishing electron density on the boron atom.[7] While the electron-withdrawing groups on this compound might intuitively seem to offer some protection by reducing electron density, the overall stability is a complex interplay of electronic and steric factors.

  • Thermal Decomposition: As with many nitroaromatic compounds, this compound presents a risk of thermal decomposition. While specific data for this molecule is not publicly available, analysis of related compounds like 2-nitrophenylboronic acid suggests that decomposition can be initiated by the dehydration of the boronic acid moiety, followed by the more energetic decomposition of the nitro group at higher temperatures.[9][10] This can lead to the release of hazardous gases and should be a key consideration for reaction and storage safety.

Part 2: Recommended Storage and Handling Protocols

Based on the inherent chemical instabilities, a multi-faceted approach to storage is required to preserve the integrity of this compound. The following conditions are derived from safety data sheets and best practices for handling sensitive organoboron compounds.[11][12]

Core Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2°C to 8°C) Reduces the rate of all chemical degradation pathways, including dehydration, oxidation, and thermal decomposition.[11]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, directly mitigating oxidative degradation and hydrolysis.[5]
Moisture Store in a Dry Environment Prevents hydrolysis of the C-B bond and minimizes the formation of boroxine anhydrides.[4]
Light Protect from Light Although specific photostability data is limited, many organic molecules, especially those with aromatic and nitro groups, can be susceptible to photochemical degradation.[13]
Container Tightly Sealed, Opaque Container Prevents ingress of atmospheric moisture and oxygen and protects from light.
Incompatible Materials

To prevent rapid decomposition or hazardous reactions, avoid storing this compound with the following:

  • Strong Oxidizing Agents: Can lead to rapid and potentially exothermic decomposition.

  • Strong Bases: Can promote protodeboronation and other degradation pathways.[5]

  • Strong Acids: Can catalyze decomposition reactions.

  • Water/Moisture: As detailed above, promotes hydrolysis and boroxine formation.

Part 3: A Framework for Long-Term Stability Assessment

To ensure the ongoing quality of this compound, particularly for use in GMP environments or long-term research projects, a formal stability study is recommended. The following protocol is based on ICH (International Council for Harmonisation) guidelines and established analytical methods for boronic acids.[14][15][16]

Experimental Protocol: Long-Term Stability Study

This protocol provides a self-validating system to determine the shelf-life and optimal storage conditions for a specific batch of the compound.

1. Sample Preparation and Storage:

  • Procure a homogenous batch of this compound.
  • Characterize the initial purity (Time 0) using the analytical methods described below.
  • Aliquot the material into multiple, identical, tightly sealed, opaque containers under an inert argon atmosphere.
  • Distribute the aliquots into controlled environmental chambers representing the following conditions:
  • Long-Term: 2-8°C (Recommended Storage)
  • Accelerated: 25°C / 60% Relative Humidity (RH)
  • Stress: 40°C / 75% Relative Humidity (RH)

2. Time Points for Analysis:

  • Pull samples for analysis at predetermined intervals. A typical schedule would be:
  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[12]
  • Accelerated: 0, 3, and 6 months.[15]
  • Stress: 0, 1, and 3 months.

3. Analytical Methods for Purity and Degradation:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying degradation products. A reverse-phase method is typically suitable.[17][18]
  • Column: C18 stationary phase.
  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is a good starting point.[18]
  • Detection: UV-Vis detector (due to the chromophores in the molecule).
  • Quantification: Use an external standard of known purity to determine the assay value and the percentage of impurities by area normalization.
  • Thermogravimetric Analysis (TGA): To assess thermal stability.
  • Heat a small sample (5-10 mg) under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to determine the onset temperature of decomposition.[9]
  • Differential Scanning Calorimetry (DSC): To detect melting point and other thermal events like exothermic decomposition.[9]
  • Appearance: Visual inspection for any changes in color or physical state.

4. Data Analysis and Interpretation:

  • Plot the purity (assay value) against time for each storage condition.
  • Identify and, if possible, characterize any significant degradation products that appear in the HPLC chromatograms.
  • Determine the rate of degradation under accelerated conditions to predict the shelf-life under the recommended long-term storage conditions.

Visualization of Experimental Workflows

The logical flow of the stability assessment and the potential thermal decomposition pathways can be visualized to clarify the process.

Stability_Assessment_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_conclusion 4. Conclusion start Obtain Homogenous Batch t0_analysis Time 0 Analysis (HPLC, TGA, DSC) start->t0_analysis aliquot Aliquot under Inert Gas t0_analysis->aliquot storage_lt Long-Term (2-8°C) aliquot->storage_lt storage_acc Accelerated (25°C / 60% RH) aliquot->storage_acc storage_stress Stress (40°C / 75% RH) aliquot->storage_stress pull Pull Samples at Scheduled Intervals storage_lt->pull storage_acc->pull storage_stress->pull hplc Purity Assay (HPLC) pull->hplc thermal Thermal Analysis (TGA/DSC) pull->thermal visual Visual Inspection pull->visual data_analysis Analyze Degradation Kinetics hplc->data_analysis shelf_life Establish Shelf-Life & Re-test Period data_analysis->shelf_life

Figure 1. Workflow for a comprehensive stability study of this compound.

Decomposition_Pathway cluster_compound Initial Compound cluster_degradation Degradation Pathways cluster_products Potential Products compound This compound hydrolysis Hydrolysis (Protodeboronation) compound->hydrolysis Moisture, pH dehydration Dehydration compound->dehydration Moisture (Equilibrium) oxidation Oxidation compound->oxidation Oxygen thermal Thermal Stress compound->thermal Heat arene 3,4-Difluoronitrobenzene hydrolysis->arene boroxine Cyclic Boroxine Anhydride dehydration->boroxine phenol 4,5-Difluoro-2-nitrophenol oxidation->phenol gases NOx, COx, Boron Oxides thermal->gases

Figure 2. Potential degradation pathways for this compound.

Conclusion

This compound is a powerful but sensitive synthetic intermediate. Its stability is governed by its inherent electronic properties, making it susceptible to hydrolysis, oxidation, and thermal degradation. A thorough understanding of these liabilities is not merely academic; it is a prerequisite for the successful application of this reagent in research and development. By implementing rigorous storage and handling protocols—centered on refrigeration, inert atmosphere, and exclusion of moisture—scientists can safeguard the compound's integrity. For critical applications, a formal, long-term stability study provides the ultimate assurance of quality, ensuring that this key building block contributes to the desired synthetic outcomes with reliability and safety.

References

(4,5-Difluoro-2-nitrophenyl)boronic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4,5-Difluoro-2-nitrophenyl)boronic acid: Safety, Handling, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 1150114-59-2).[1][2] Moving beyond a standard safety data sheet, this document provides in-depth insights into the compound's hazard profile, best practices for safe laboratory handling, and its practical application in synthetic chemistry, grounded in established scientific principles.

Compound Profile and Strategic Importance

This compound is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its structure is notable for the presence of a difluorinated phenyl ring, a nitro group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

The fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, while the nitro group offers a versatile handle for further chemical transformations. The boronic acid functional group is paramount for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical development.[3][4][5]

Hazard Identification and GHS Classification

A thorough understanding of the hazard profile is the foundation of safe laboratory practice. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The primary hazards are summarized below.

Table 1: GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet.[1]

These classifications necessitate careful handling to avoid exposure. The "Warning" signal word is associated with this compound.[1][6]

GHS_Hazards cluster_hazards GHS Hazard Profile Compound { this compound | CAS: 1150114-59-2 } H302 Acute Toxicity (Oral) H302: Harmful if swallowed Compound->H302 H315 Skin Irritation H315: Causes skin irritation Compound->H315 H319 Eye Irritation H319: Causes serious eye irritation Compound->H319 H335 Respiratory Irritation H335: May cause respiratory irritation Compound->H335

Caption: GHS Hazard classifications for this compound.

Physicochemical Properties and Stability

Understanding the compound's physical and chemical properties is crucial for proper storage and for designing experimental conditions.

Table 2: Key Physicochemical Data
PropertyValueSource
CAS Number 1150114-59-2[1][2][7]
Molecular Formula C6H4BF2NO4[1][2]
Molecular Weight 202.9081 g/mol [1][2]
Appearance Solid powder[8]
Storage 2-8°C, Keep in a dry area[1]
Chemical Stability Stable under recommended storage conditions.[9]
Incompatible Materials Strong oxidizing agents, strong bases.[10][11]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of boron.[11]

Safe Laboratory Handling and Emergency Protocols

A self-validating system of safety involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are designed to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[1] Provide appropriate exhaust ventilation where dust is formed.[1]

  • Eye Protection: Wear chemical safety glasses and a face shield. Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Wear a full protective suit and chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use, and a proper glove removal technique must be employed to avoid skin contact.[1][9]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use appropriate respirator cartridges.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Assess Risks & Review SDS Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Prep_Workstation Prepare Fume Hood Don_PPE->Prep_Workstation Weigh Weigh Compound in Hood Prep_Workstation->Weigh React Perform Reaction in Hood Weigh->React Monitor Monitor Reaction React->Monitor Quench Quench & Work-Up Monitor->Quench Dispose Dispose of Waste Properly Quench->Dispose Clean Clean Work Area Dispose->Clean Doff_PPE Doff & Dispose of PPE Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: A standard workflow for the safe handling of hazardous chemical solids.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always show the safety data sheet to the attending medical professional.[1]

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]

  • In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]

Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this compound, this section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to creating biaryl structures, which are common motifs in drug candidates.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Base Selection: The base plays a critical role in activating the boronic acid and facilitating the transmetalation step. A moderately strong base like potassium phosphate (K₃PO₄) is often effective and can help mitigate the risk of protodeboronation, a common side reaction with electron-deficient or sterically hindered boronic acids.[4]

  • Ligand Choice: The phosphine ligand (e.g., XPhos) stabilizes the palladium catalyst, enhances its reactivity, and facilitates the reductive elimination step to form the final product. Buchwald-type ligands are particularly effective for coupling challenging substrates.[4]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.

Experimental Protocol: Synthesis of a Hypothetical Biaryl Compound

Reaction: this compound + Aryl Bromide → 4,5-Difluoro-2-nitro-1,1'-biphenyl derivative

  • Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos). A common catalyst loading is 1-5 mol %.[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1 Pd(II)_Complex1 Ar-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation Pd(II)_Complex1->Transmetalation 2 Pd(II)_Complex2 Ar-Pd(II)-Ar' L₂ Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Pd(II)_Complex2->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Senior Application Scientist's Guide to (4,5-Difluoro-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers and Drug Development Professionals

Executive Summary: (4,5-Difluoro-2-nitrophenyl)boronic acid is a strategically important building block in modern organic synthesis, particularly within medicinal chemistry. Its unique electronic properties, stemming from the ortho-nitro group and vicinal fluorine atoms, make it a valuable reagent for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its properties, commercial availability, and practical application, designed to empower researchers to make informed decisions regarding supplier selection and experimental design for optimal results.

Introduction: The Strategic Value of a Multifunctional Building Block

Boronic acids are a cornerstone of contemporary organic chemistry, prized for their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2][3] this compound, in particular, offers a compelling combination of functionalities. The boronic acid group serves as the reactive handle for C-C bond formation, while the electron-withdrawing nitro and fluoro substituents significantly influence the molecule's reactivity and the properties of its derivatives.[4] These features are frequently exploited in drug discovery to synthesize novel biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[5][6][7]

The strategic placement of the nitro group ortho to the boronic acid, and the fluorine atoms on the phenyl ring, imparts distinct electronic characteristics. This substitution pattern renders the boronic acid electron-deficient, which can influence the kinetics of transmetalation in cross-coupling cycles.[5][8] Furthermore, these functional groups provide handles for subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries.

Physicochemical Profile & Synthesis Insights

A thorough understanding of a reagent's properties is fundamental to its successful application. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 1150114-59-2[9][10]
Molecular Formula C₆H₄BF₂NO₄[9][11]
Molecular Weight 202.91 g/mol [9]
MDL Number MFCD11855853[9]

Synthesis Considerations: Phenylboronic acids are commonly synthesized via the reaction of a Grignard reagent (phenylmagnesium bromide) with a borate ester like trimethyl borate, followed by hydrolysis.[12][13] Alternative routes include transition metal-catalyzed coupling of aryl halides with diboronyl reagents.[3][12][13] For a highly substituted compound like this compound, the synthesis likely starts from a corresponding substituted bromobenzene. Researchers should be aware that residual palladium from the synthesis or inorganic salts from the workup can be potential impurities. When selecting a supplier, it is prudent to inquire about the analytical data provided, such as NMR or HPLC, to ensure the purity and identity of the material.

Core Applications: Enabling Modern Drug Discovery

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium complex.[1][2]

The electron-deficient nature of this particular boronic acid can present challenges, as such reagents are sometimes prone to protodeboronation (loss of the boronic acid group) under basic reaction conditions.[5][8] This side reaction can reduce yields and complicate purification. However, modern advancements in catalysis have led to the development of specialized ligands and reaction conditions that facilitate the coupling of even challenging, electron-deficient boronic acids.[14] In some cases, using weaker bases or employing boronic esters (e.g., pinacol esters) can mitigate the risk of protodeboronation.[5]

Commercial Supplier Landscape: A Comparative Analysis

The consistent quality and reliable availability of starting materials are critical for reproducible research and development. Several chemical suppliers offer this compound. The following table provides a comparative overview of some of these commercial sources.

Disclaimer: Availability, purity, and catalog numbers are subject to change. Researchers should verify all information directly with the supplier before ordering.

SupplierCAS NumberPurityNotes
Angene 1150114-59-2Not specifiedCatalog #AG000FMI.[9]
Bide Pharmatech 1150114-59-2>95%Listed as a medical intermediate.[11]
ChemicalBook 1150114-59-2Not specifiedAggregates data from various suppliers.[10]
Echemi 1150114-59-2Not specifiedLists Hangzhou Zhongqi Chem Co., Ltd. as a trader.[15]

From the Scientist's Bench: When selecting a supplier, purity is paramount. For sensitive catalytic reactions, even minor impurities can inhibit the catalyst and lead to failed reactions. Always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. For process development or large-scale synthesis, establishing a relationship with a supplier who can provide consistent quality across different batches is essential.

Experimental Workflow: A Validated Suzuki-Miyaura Coupling Protocol

The following protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using an electron-deficient boronic acid. This protocol is a generalized procedure and may require optimization for specific substrates.

Diagram of Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation & Analysis reagents 1. Add Aryl Halide, This compound, & Pd Catalyst/Ligand to Flask degas 2. Seal, Evacuate, & Backfill with Inert Gas (N2/Ar) 3x reagents->degas solvent 3. Add Degassed Solvent & Base via Syringe degas->solvent heat 4. Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->heat monitor 5. Monitor Progress by TLC or LC-MS heat->monitor quench 6. Cool to RT & Quench (e.g., add H2O) monitor->quench extract 7. Extract with Organic Solvent (e.g., EtOAc) quench->extract dry 8. Dry Organic Layer (e.g., Na2SO4), Filter, & Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify analyze 10. Characterize Pure Product (NMR, MS) purify->analyze

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand if required.

    • Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some decomposition occurs. The choice of catalyst and ligand is crucial and depends on the specific aryl halide partner.[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness: The Pd(0) catalyst is oxygen-sensitive.[2] Failure to establish and maintain an inert atmosphere is a common cause of reaction failure due to catalyst oxidation.

  • Solvent and Base Addition: Add a degassed solvent (e.g., dioxane, THF, or DMF) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) via syringe.

    • Expert Insight: The base is essential for activating the boronic acid for transmetalation.[1] The choice of base and solvent system can dramatically affect the reaction rate and yield. Weak bases are often preferred for sensitive boronic acids.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a high-value, versatile reagent for synthetic chemists engaged in the design and synthesis of complex organic molecules. Its unique electronic profile makes it an attractive building block for creating novel compounds in drug discovery and materials science. By understanding its properties, carefully selecting a high-purity commercial source, and employing robust, validated protocols like the Suzuki-Miyaura coupling, researchers can effectively leverage this compound to advance their scientific objectives.

References

solubility profile of (4,5-Difluoro-2-nitrophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (4,5-Difluoro-2-nitrophenyl)boronic Acid in Organic Solvents

Executive Summary

This compound is a valuable reagent in modern organic synthesis and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] The success of these synthetic applications—from reaction kinetics and yield to purification and formulation—is fundamentally governed by the compound's solubility in organic solvents. An understanding of its solubility profile is therefore not a trivial pursuit but a critical prerequisite for efficient process development and scalable chemical synthesis.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles from analogous phenylboronic acids to establish a predictive solubility framework.[3][4][5] We present a detailed, field-proven experimental protocol for accurate solubility determination, explain the physicochemical principles influencing its dissolution, and provide a systematic workflow for researchers. This document is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection, ultimately accelerating research and development timelines.

Part 1: Physicochemical Characterization of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound (CAS: 1150114-59-2) dictate its interactions with various solvents.[6][7]

Molecular Structure:

  • Aromatic Ring: The phenyl ring provides a nonpolar, hydrophobic core.

  • Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor. This is the primary site for interaction with polar solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, increasing the polarity of the molecule and potentially influencing intermolecular interactions.

  • Fluoro Groups (-F): The two fluorine atoms are highly electronegative, further enhancing the electron-withdrawing nature of the substituents and impacting the molecule's electronic properties and crystal lattice energy.[1]

The combination of a hydrophobic core with multiple polar, hydrogen-bonding functional groups suggests a complex solubility profile, with significant variation expected across solvents of different polarities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1150114-59-2[6][7][8]
Molecular FormulaC₆H₄BF₂NO₄[9][10][11]
Molecular Weight202.91 g/mol [10][11]
AppearanceTypically a solid powder[12]
StorageRecommended at 2-8°C, sealed in a dry environment[10]

Part 2: Guiding Principles of Boronic Acid Solubility

While specific data for the title compound is scarce, extensive research on phenylboronic acid and its derivatives provides a robust framework for predicting its behavior.[3][4]

The Influence of Solvent Polarity

Studies on unsubstituted phenylboronic acid have shown a clear trend: high solubility in polar solvents like ethers and ketones, moderate solubility in solvents of intermediate polarity like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[3][13][14] This is because polar solvents can effectively solvate the polar boronic acid group through hydrogen bonding and dipole-dipole interactions.

The Impact of Ring Substituents

The type and position of substituents on the phenyl ring significantly alter a compound's solubility.[4] The electron-withdrawing nitro and fluoro groups on this compound are expected to increase its acidity and polarity compared to unsubstituted phenylboronic acid. This increased polarity may enhance solubility in polar aprotic solvents but could have a complex effect in protic solvents where strong solute-solute interactions might compete with solute-solvent interactions.

A Critical Complication: Boroxine Formation

A unique characteristic of boronic acids is their propensity to undergo reversible dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[4] This equilibrium between the acid and its anhydride can complicate solubility measurements, as the two species possess different solubilities.[14] It is a critical factor to consider during experimental design, favoring methods that can achieve equilibrium at controlled temperatures without prolonged heating.

Part 3: Predictive Solubility Profile

Based on the principles above, we can construct a predictive qualitative solubility profile for this compound. This serves as a starting point for solvent screening in the laboratory.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF)High Strong dipole-dipole interactions and potential for hydrogen bond acceptance effectively solvate the polar functional groups. Analogous boronic acids show high solubility in ketones.[3][14]
Polar Protic Methanol, EthanolModerate to High Solvents can act as both H-bond donors and acceptors. However, competition with strong solute-solute hydrogen bonding may limit solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Solvents are weakly polar. Phenylboronic acid shows moderate solubility in chloroform.[3][14] The increased polarity of the title compound may slightly alter this.
Ethers Diethyl Ether, 1,4-DioxaneModerate Ethers are good hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in dipropyl ether.[14]
Nonpolar Hexanes, Toluene, MethylcyclohexaneVery Low The nonpolar nature of these solvents cannot overcome the crystal lattice energy of the polar solid. Phenylboronic acids consistently show poor solubility in hydrocarbons.[3][13][14]

Part 4: Experimental Protocol for Solubility Determination (Dynamic Method)

To generate trustworthy and reproducible quantitative data, the dynamic method is highly recommended. This method determines the temperature at which a known composition of solute and solvent becomes a single homogeneous phase upon controlled heating.[4][15]

Principle of the Method

A biphasic sample of known composition (solute and solvent) is heated at a very slow, constant rate with vigorous stirring. The point of complete dissolution is identified by the disappearance of turbidity, which can be measured precisely using a light-transmittance probe.[4][14]

Step-by-Step Methodology
  • Apparatus Setup:

    • Place a jacketed glass vessel on a magnetic stirrer with a heating element.

    • Insert a calibrated temperature probe and a turbidity/luminance probe into the vessel, ensuring they are submerged in the sample area but do not interfere with the stir bar.

    • Connect the heating element to a programmable thermostat capable of precise, slow heating rates.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the vessel (e.g., using an analytical balance with 0.1 mg accuracy).

    • Accurately add a known mass or volume of the desired organic solvent to create a biphasic (slurry) sample of known mole fraction or concentration.

  • Equilibrium Measurement:

    • Begin vigorous stirring to ensure the sample is a homogeneous suspension.

    • Program the thermostat to heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min).[15] Causality Note: A slow heating rate is crucial to maintain thermal equilibrium between the solid and liquid phases and to avoid overshooting the dissolution temperature.

    • Continuously monitor the light intensity transmitted through the sample via the luminance probe.

  • Data Point Acquisition:

    • The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This is marked by a sharp, significant increase in the measured light intensity.[15]

    • Record this temperature as the saturation temperature for the prepared composition.

  • Constructing the Solubility Curve:

    • Repeat steps 2-4 for a range of different compositions (mole fractions) in the same solvent.

    • Plot the recorded equilibrium temperatures (Y-axis) against their corresponding mole fractions (X-axis) to construct the full solubility curve for that solvent.

Part 5: Workflow for Systematic Solubility Screening

A logical workflow is essential for efficiently characterizing the solubility profile of a new compound. The following diagram outlines a systematic approach.

Solubility_Screening_Workflow A Compound Acquisition This compound B Solvent Selection (Categorize by Polarity) A->B Physicochemical Properties C Predictive Assessment (Qualitative Profile) B->C Theoretical Principles D Dynamic Solubility Assay (Quantitative Measurement) C->D Guide Experiment E Data Analysis & Curve Fitting D->E Collect Temp vs. Composition Data F Final Solubility Profile Generation (Data Tables & Graphs) E->F Model Data G Application (Process Chemistry, Formulation) F->G Inform Decisions

Caption: Systematic workflow for determining and applying the solubility profile.

References

Introduction: The Strategic Synergy of Boron and Nitro Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Nitrophenylboronic Acids in Organic Chemistry

Nitrophenylboronic acids (NPBAs) represent a class of organic reagents that have garnered significant attention for their versatile reactivity and diverse applications, ranging from carbon-carbon bond formation to the development of advanced sensors and bioconjugates.[1][2] These molecules uniquely combine the properties of a boronic acid moiety (-B(OH)₂) with the potent electron-withdrawing nature of a nitro group (-NO₂). This strategic combination imparts distinct electronic and steric characteristics that chemists can leverage to achieve specific synthetic outcomes.[1][3]

The boronic acid group, a Lewis acid, is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming C-C bonds.[4][5][6] It is also capable of forming reversible covalent complexes with molecules containing vicinal diols, such as saccharides, a property that is the cornerstone of its use in sensing and bioconjugation.[7][8][9] The nitro group, conversely, profoundly influences the electronic landscape of the aromatic ring, affecting the acidity of the boronic acid and the reactivity of the carbon-boron bond.[3] The interplay between these two functional groups, and the specific positional relationship of the nitro group (ortho, meta, or para to the boronic acid), dictates the compound's overall utility and is a central theme of this guide.

This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights into the synthesis, properties, and core applications of nitrophenylboronic acids.

Physicochemical Properties and the Critical Role of Isomerism

The position of the nitro group on the phenylboronic acid ring—ortho, meta, or para—is not a trivial detail. It fundamentally governs the molecule's steric accessibility and electronic properties, which in turn dictates its reactivity in chemical transformations.

Electronic Effects

The nitro group is a strong electron-withdrawing group, which deactivates the boronic acid towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by decreasing the nucleophilicity of the aryl group.[4] This electronic effect is most pronounced when the nitro group is in the para or ortho position, where it can exert its influence through resonance. The meta isomer is primarily influenced by the inductive effect. This difference in electronic character directly impacts reaction kinetics and efficiency.

Steric Hindrance

The ortho-nitrophenylboronic acid isomer introduces significant steric bulk adjacent to the reactive boronic acid center.[1] This steric hindrance can impede the approach of the palladium catalyst during the Suzuki-Miyaura coupling, often leading to dramatically lower reaction rates and yields compared to its meta and para counterparts.[4]

Comparative Properties of NPBA Isomers

The distinct electronic and steric environments of the isomers lead to different physical and chemical properties, which are summarized below.

Propertyortho-Nitrophenylboronic Acidmeta-Nitrophenylboronic Acidpara-Nitrophenylboronic Acid
CAS Number 5570-19-4[10]13331-27-6[2]24067-17-2[7]
Molecular Weight 166.93 g/mol 166.93 g/mol [2]166.93 g/mol [7]
Melting Point 155-160 °C282-287 °C[2]305 °C (Lit.)[7]
Appearance PowderWhite to pale yellow crystalline powder[2]Light tan solid[7]
pKa (Predicted) Not readily available~7.0 (Predicted)~7.04 (Predicted)[11]
Reactivity Trend (Suzuki) Low[4]Moderate[4]High[4]

Synthesis of Nitrophenylboronic Acids

The preparation of nitrophenylboronic acids primarily involves the direct nitration of phenylboronic acid. However, this reaction is sensitive to conditions, as the carbon-boron bond is susceptible to cleavage (protodeborylation) under harsh electrophilic nitration conditions.[12]

A common challenge is controlling the regioselectivity to obtain the desired isomer. Nitration of phenylboronic acid often yields a mixture of ortho and meta isomers, with the para isomer being a minor byproduct that is difficult to isolate in high yield.[12]

Synthesis_Workflow

Exemplary Synthesis Protocol: 2-Nitrophenylboronic Acid

This protocol is based on established methods for the direct nitration of phenylboronic acid.[13][14][15]

  • Reaction Setup: In a suitable reaction vessel, combine phenylboronic acid (1.0 equiv) with an organic solvent such as dimethylformamide (DMF).[14]

  • Reagent Addition: While stirring and maintaining strict temperature control (e.g., 45 °C), slowly add a solution of nitric acid (2.0 equiv) and a catalytic amount of sodium nitrite (e.g., 0.04 equiv).[13][14]

  • Reaction Monitoring: Allow the mixture to react under stirring for a specified duration, monitoring the reaction progress by a suitable method (e.g., HPLC).

  • Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice water to precipitate the product.[14]

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid thoroughly with ice-cold water to remove residual acids and impurities. The product can be further purified if necessary (e.g., by recrystallization) to yield the desired nitrophenylboronic acid.[14]

Core Applications in Organic Chemistry

The unique properties of NPBAs make them valuable reagents in several key areas of modern organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the construction of biaryl structures.[5] NPBAs serve as effective coupling partners with aryl halides. The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle

As previously noted, the reactivity follows the general trend: para > meta >> ortho.[4] The electron-withdrawing nitro group deactivates the boronic acid, but the steric hindrance of the ortho isomer is the most significant factor in its reduced reactivity.[4]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

The following is a generalized procedure for coupling an aryl halide with a nitrophenylboronic acid.[16]

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), nitrophenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[4][16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand (e.g., SPhos).[4][16]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[16]

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water mixture).[4]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 2-24 hours).

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product using column chromatography.

Sensing and Molecular Recognition

Boronic acids are Lewis acids that can form reversible covalent bonds with 1,2- and 1,3-diols to create stable five- or six-membered cyclic boronate esters.[9][17] This interaction is the basis for their widespread use in the design of chemical sensors for saccharides (like glucose), catechols, and other biologically important diol-containing molecules.[2][9][18] The binding event can be transduced into a detectable signal, often a change in fluorescence, making NPBAs valuable components in fluorescent sensors.[17]

Sensing_Mechanism

Bioconjugation

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid.[19] NPBAs have emerged as powerful tools in this field. Their ability to react with diols can be exploited to selectively label glycoproteins. Furthermore, the development of iminoboronate chemistry, where an ortho-formyl or ortho-acetylphenylboronic acid reacts with lysine residues on a protein, has created a class of reversible linkages that are stable under physiological conditions but can be modulated.[20] This dynamic covalent chemistry opens avenues for creating stimuli-responsive drug delivery systems and protein probes.[20] Nitrophenylboronic acids have been used in sequential cross-coupling reactions for preparing bioconjugates like stapled peptides and protein-protein conjugates.[21]

Conclusion and Future Outlook

Nitrophenylboronic acids are far more than simple intermediates. They are enabling reagents whose reactivity can be finely tuned by the strategic placement of the nitro group. Their foundational role in Suzuki-Miyaura coupling continues to be critical for the synthesis of complex organic molecules in pharmaceuticals and materials science.[1][7] Concurrently, the unique ability of the boronic acid moiety to engage in reversible covalent chemistry has propelled NPBAs to the forefront of sensor technology and advanced bioconjugation strategies.[9][19]

Future research will likely focus on developing novel NPBA structures with enhanced selectivity and reactivity, expanding their application in asymmetric catalysis, and designing more sophisticated stimuli-responsive biomaterials and diagnostic tools. As the demand for precision and control in molecular design grows, the versatile and tunable nature of nitrophenylboronic acids ensures they will remain an indispensable part of the organic chemist's toolkit.

References

The Nitro Group as a Linchpin of Reactivity in (4,5-Difluoro-2-nitrophenyl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4,5-Difluoro-2-nitrophenyl)boronic acid is a versatile synthetic intermediate whose utility is largely dictated by the rich and controllable reactivity of its nitro group. This technical guide provides an in-depth exploration of the chemical behavior of this functional group, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the primary transformations of the nitro group—reduction to the corresponding aniline and its role in activating the phenyl ring for nucleophilic aromatic substitution (SNAr)—and illustrate how these reactions serve as gateways to complex molecular architectures, most notably benzimidazoles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable building block.

Introduction: A Molecule of Designed Reactivity

This compound, with its strategic placement of three distinct functional groups, is a testament to modern chemical design. The molecule's reactivity is a confluence of electronic effects:

  • The Nitro Group (-NO2): As a powerful electron-withdrawing group through both resonance and inductive effects, the nitro group is the primary activator of the aromatic ring. It renders the ring electron-deficient, which is pivotal for nucleophilic aromatic substitution. Furthermore, the nitro group itself is a versatile functional handle, readily transformable into an amino group, which dramatically alters the electronic character of the molecule and opens up a plethora of synthetic possibilities.

  • The Fluorine Atoms (-F): The two fluorine atoms contribute significantly to the electrophilicity of the aromatic ring via their strong inductive electron withdrawal. They also serve as excellent leaving groups in SNAr reactions.

  • The Boronic Acid Group (-B(OH)2): This functional group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[1] Its presence offers a direct route for carbon-carbon bond formation. The acidity of the boronic acid is enhanced by the presence of the electron-withdrawing fluorine and nitro substituents.[2]

This guide will focus on the chemistry of the nitro group as the central hub of reactivity, demonstrating how its transformations are key to unlocking the synthetic potential of this compound.

Core Reactivity of the Nitro Group: Reduction to 2-Amino-4,5-difluorophenyl)boronic Acid

The most fundamental and widely utilized transformation of the nitro group in this context is its reduction to an amine. This reaction is critical as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's reactivity and providing a nucleophilic center for further derivatization.

Mechanistic Considerations and Choice of Reagents

The reduction of an aromatic nitro group to an aniline is a well-established transformation in organic chemistry.[3] The choice of reducing agent is paramount to ensure chemoselectivity, particularly to preserve the boronic acid and C-F bonds.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high efficiency.[3] Palladium on carbon (Pd/C) is a commonly used catalyst. The reaction proceeds on the catalyst surface, where hydrogen gas is activated and reacts with the nitro group in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to yield the amine. Care must be taken as prolonged reaction times or harsh conditions can sometimes lead to dehalogenation or reduction of the aromatic ring.

  • Metal-Based Reductants: Reagents like tin (Sn) or tin(II) chloride (SnCl2) in acidic media are classic and effective choices for nitro group reduction.[3] They are generally tolerant of the boronic acid moiety. The mechanism involves a series of single-electron transfers from the metal to the nitro group.

  • Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, with hydrogen donors like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C). This method can be more convenient for laboratory-scale synthesis.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from a reliable method for the reduction of a structurally similar nitrophenylboronic acid and is expected to be effective for this compound.

Materials:

  • This compound

  • Methanol (MeOH), reagent grade

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the flask with hydrogen gas to replace the air.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield (2-Amino-4,5-difluorophenyl)boronic acid, which can be used directly or purified further if necessary.

Workflow for the reduction of the nitro group.

The Nitro Group as an Activating Director for Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of one or both of the fluorine atoms by a variety of nucleophiles.

Regioselectivity in SNAr

The key question in the SNAr of this molecule is which of the two fluorine atoms is more reactive. The regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[4]

  • Activation by the Nitro Group: The nitro group provides powerful resonance stabilization to a negative charge (from the attacking nucleophile) at the ortho and para positions.

  • Analysis of this compound:

    • The fluorine at the C4 position is para to the nitro group.

    • The fluorine at the C5 position is meta to the nitro group.

Therefore, nucleophilic attack is strongly favored at the C4 position , as the resulting negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance. The fluorine at C5 is significantly less activated. The ortho-boronic acid group also exerts an electron-withdrawing inductive effect, further activating the ring, but its steric bulk might slightly disfavor attack at the adjacent C-F bond, further enhancing the preference for substitution at C4.

Logical flow of regioselectivity in SNAr.

General Protocol for SNAr

The following is a general procedure for the SNAr reaction with an amine nucleophile. The specific conditions (solvent, base, temperature) may require optimization depending on the nucleophilicity of the amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Reaction vessel with a condenser and magnetic stirrer

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the aprotic polar solvent.

  • Heat the reaction mixture with stirring to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-substituted product.

Application in Heterocyclic Synthesis: The Gateway to Benzimidazoles

A powerful application of the chemistry of this compound is its use as a precursor for substituted benzimidazoles. This class of heterocycles is a prominent scaffold in medicinal chemistry.[5] The synthesis involves a tandem reduction-cyclization sequence.

  • Reduction: The nitro group is first reduced to an amine, generating in situ (2-Amino-4,5-difluorophenyl)boronic acid.

  • Condensation and Cyclization: This diamine intermediate then reacts with an aldehyde or carboxylic acid. The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization to form the benzimidazole ring. An oxidant is often used in the case of aldehydes to facilitate the final aromatization step.[6]

Experimental Protocol: One-Pot Synthesis of 6,7-Difluorobenzimidazoles

This one-pot procedure leverages the initial nitro reduction to directly synthesize benzimidazoles, offering an efficient route to these valuable compounds.[7]

Materials:

  • This compound

  • Aromatic aldehyde (1.0 eq)

  • Reducing agent (e.g., Sodium dithionite, Na2S2O4, 3.0-4.0 eq)

  • Solvent system (e.g., Ethanol/Water mixture)

  • Reaction vessel with a condenser and magnetic stirrer

Procedure:

  • In a reaction vessel, suspend this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Add the sodium dithionite portion-wise over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring by TLC for the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, concentrate the mixture to remove the ethanol, and then extract with ethyl acetate. Wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Summary of Key Transformations

TransformationReagents and ConditionsProductKey Advantages
Nitro Reduction H2, Pd/C, MeOH, RT(2-Amino-4,5-difluorophenyl)boronic acidHigh yield, clean reaction, mild conditions
SNAr Amine, K2CO3, DMSO, 80-120 °C4-Amino-5-fluoro-2-nitrophenyl)boronic acidRegioselective, introduces diverse functionality
Benzimidazole Synthesis Aldehyde, Na2S2O4, EtOH/H2O, Reflux2-Aryl-6,7-difluorobenzimidazole boronic acidOne-pot efficiency, access to important scaffolds

Conclusion

The nitro group on this compound is not merely a substituent but a strategic functional handle that governs the molecule's synthetic utility. Its facile reduction to an amine provides a gateway to a host of nitrogen-containing compounds, most notably the medicinally relevant benzimidazole scaffold. Concurrently, its powerful electron-withdrawing nature activates the aromatic ring for regioselective nucleophilic aromatic substitution at the C4 position. A thorough understanding of these reaction pathways, coupled with the robust protocols provided, empowers chemists to effectively utilize this versatile building block in the design and execution of complex synthetic strategies in drug discovery and materials science.

References

An In-Depth Technical Guide to the Electrophilicity of (4,5-Difluoro-2-nitrophenyl)boronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4,5-Difluoro-2-nitrophenyl)boronic acid is a highly functionalized organoboron compound characterized by a phenyl ring bearing three potent electron-withdrawing substituents. The synergistic inductive and resonance effects of the ortho-nitro group and two meta/para-fluoro groups render the boron center exceptionally electron-deficient. This heightened electrophilicity, or Lewis acidity, dictates its unique reactivity profile. While this property makes it a powerful pharmacophore for covalent enzyme inhibition, it also presents distinct challenges in traditional cross-coupling reactions, such as an increased propensity for protodeboronation. This guide provides a comprehensive analysis of the electronic structure, reactivity, and strategic applications of this reagent, offering field-proven insights for researchers in organic synthesis and drug development.

The Modern Arylboronic Acid: A Modulated Reagent

Arylboronic acids, R-B(OH)₂, are a cornerstone of modern organic chemistry, primarily due to their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The boron atom in a neutral boronic acid is sp²-hybridized with a vacant p-orbital, conferring Lewis acidic properties.[3][4] This acidity can be finely tuned by the electronic nature of the substituents on the aryl ring. Electron-donating groups decrease Lewis acidity, while electron-withdrawing groups (EWGs) increase it by pulling electron density from the boron center.[4][5]

This compound represents an extreme case of electronic modulation, where three powerful EWGs work in concert to create a highly electrophilic boron center. Understanding the interplay of these groups is critical to predicting and harnessing its chemical behavior.

Synthesis and Physicochemical Profile

The synthesis of highly substituted phenylboronic acids like this compound typically relies on established methodologies such as the Miyaura borylation, which involves the palladium-catalyzed coupling of an appropriate aryl halide with a diboron reagent, or the trapping of an organolithium or Grignard intermediate with a trialkyl borate at low temperatures.[4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1150114-59-2[7][8]
Molecular Formula C₆H₄BF₂NO₄[7]
Molecular Weight 202.91 g/mol [7]
Appearance Typically a powder
Functional Groups Boronic acid, Nitro, Fluoro

Deconstructing the Electrophilicity: A Trifecta of Electron-Withdrawing Effects

The potent electrophilicity of this compound is not merely the sum of its parts but a synergistic amplification of electronic effects.

  • 3.1 The Ortho-Nitro Group : The nitro group is one of the strongest EWGs used in organic chemistry. Positioned ortho to the boronic acid, it exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-M effect), delocalizing the ring's π-electrons.[9][10] This significantly depletes electron density at the ipso-carbon, which in turn withdraws density from the boron atom. While the bulky nature of an ortho-nitro group can introduce steric hindrance that sometimes impedes reactions, its electronic influence is paramount in defining the boron's electrophilicity.[10]

  • 3.2 The Difluoro Substituents : Fluorine atoms exert a strong -I effect due to their high electronegativity.[5] While they also possess a weak resonance-donating effect (+M), the inductive withdrawal is dominant. The presence of two fluorine atoms at the 4- and 5-positions further polarizes the C-F bonds and withdraws electron density from the aromatic system. Furthermore, an ortho-fluoro substituent relative to a hydroxyl group of the boronic acid can form an intramolecular B-O-H···F hydrogen bond, a phenomenon known to increase the overall acidity of the boronic acid.[5]

  • 3.3 Synergistic Impact on Lewis Acidity : The combined action of the nitro and difluoro groups creates a "perfect storm" of electron withdrawal. The phenyl ring acts as a conduit, channeling electron density away from the boronic acid moiety and leaving the boron atom exceptionally susceptible to nucleophilic attack. This translates to a significantly lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating a much stronger Lewis acidity.[3][4]

G cluster_ring Aromatic Ring System C1 C-B(OH)₂ C2 C-NO₂ C1->C2 C3 C C2->C3 C4 C-F C3->C4 C5 C-F C4->C5 C6 C C5->C6 C6->C1 NO2_effect Strong -I, -M Effect NO2_effect->C2 e⁻ withdrawal F4_effect Strong -I Effect F4_effect->C4 e⁻ withdrawal F5_effect Strong -I Effect F5_effect->C5 e⁻ withdrawal

Diagram 1: Electronic withdrawing effects on the boronic acid.

Reactivity Profile: A Double-Edged Sword

The extreme electrophilicity of the title compound leads to a distinct reactivity profile, particularly in its most common application, the Suzuki-Miyaura coupling.

The Challenge of Protodeboronation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process for forming C-C bonds.[1] The catalytic cycle involves oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation and reductive elimination.[1][11] During transmetalation, the organic moiety is transferred from a tetracoordinate "ate" complex (boronate), formed by the reaction of the boronic acid with a base, to the palladium(II) center.[2]

For this compound, this process is complicated by a significant side reaction: protodeboronation . The strong polarization of the C-B bond by the electron-withdrawing groups makes it susceptible to cleavage by a proton source (e.g., water in the solvent mixture).[12] This undesired pathway cleaves the valuable aryl group from the boron, yielding 1,2-difluoro-4-nitrobenzene and reducing the overall efficiency of the desired cross-coupling.

G ArBOH2 (Ar)B(OH)₂ Base + Base (e.g., OH⁻) ArBOH2->Base ArBX3 Ar-Pd(II)-X (Transmetalation) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) Base->Boronate PdCycle Pd(0) Catalyst Cycle Boronate->PdCycle Desired Pathway Proton + H⁺ (e.g., H₂O) Boronate->Proton Side Reaction PdCycle->ArBX3 Protodeboronation Ar-H + B(OH)₃ (Protodeboronation) Proton->Protodeboronation

Diagram 2: Competing pathways for the activated boronate.

Therefore, successful Suzuki-Miyaura coupling with this substrate requires careful optimization of reaction conditions to favor transmetalation over protodeboronation. This often involves the use of specific catalyst systems (e.g., those with highly electron-donating ligands), anhydrous solvents, or carefully chosen bases to minimize the availability of proton sources.[12][13]

Experimental Protocols

The following protocols are representative methodologies for characterizing and utilizing this compound.

Protocol: Model Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with a model aryl bromide.

  • Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd₂(dba)₃ (2 mol %), and a phosphine ligand such as SPhos (4 mol %).

  • Solvent Addition : Add a degassed solvent system, typically a mixture like toluene/H₂O (10:1) or anhydrous dioxane.[13] The choice of solvent is critical to manage the risk of protodeboronation.

  • Reaction Execution : Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in medicinal chemistry, particularly in the design of covalent inhibitors.[14][15]

Covalent Enzyme Inhibition

Many enzymes utilize nucleophilic amino acid residues (e.g., serine, threonine, cysteine) in their active sites for catalysis. The highly electrophilic boron atom of this compound can act as an "electrophilic trap" for these residues, forming a stable, reversible covalent bond.[6][16] This interaction forms a tetrahedral boronate adduct, effectively inhibiting enzyme activity. The first FDA-approved boronic acid-containing drug, Bortezomib, functions via this mechanism as a proteasome inhibitor.[15][17] The strong electron-withdrawing nature of the substituents on the title compound makes its boron atom a particularly potent electrophile for this purpose.

G Enzyme Enzyme Active Site Serine Serine Residue (-CH₂-OH) Enzyme->Serine Attack Serine->Attack Nucleophilic Attack Adduct Reversible Covalent Adduct (Tetrahedral Boronate) Serine->Adduct Inhibition BoronicAcid Ar-B(OH)₂ (Highly Electrophilic Boron) BoronicAcid->Adduct Inhibition Attack->BoronicAcid

Diagram 3: Covalent inhibition of a serine protease.

The difluoro-nitrophenyl scaffold also provides multiple points for secondary interactions (e.g., hydrogen bonding, π-stacking) within a binding pocket, allowing for the development of highly potent and selective inhibitors.[16]

Conclusion and Future Outlook

This compound is a reagent of dual character. Its exceptionally high electrophilicity, engineered through the synergistic effects of three powerful electron-withdrawing groups, makes it a prime candidate for designing covalent inhibitors in drug discovery. This same property, however, renders it a challenging substrate for Suzuki-Miyaura cross-coupling due to a heightened susceptibility to protodeboronation.

Future research will likely focus on two key areas:

  • Methodology Development : The design of new catalytic systems and reaction protocols that can efficiently promote C-C bond formation with this and other highly electron-deficient boronic acids while suppressing protodeboronation.

  • Medicinal Chemistry : The continued exploration of this scaffold in targeted covalent drug design, leveraging its potent electrophilicity to inhibit enzymes implicated in various diseases.

By understanding the fundamental principles governing its reactivity, researchers can effectively navigate the challenges and unlock the significant potential of this versatile chemical tool.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Nitroaromatics

In the landscape of modern drug discovery and materials science, the synthesis of fluorinated biaryl compounds is of paramount importance. These structural motifs are integral to a wide array of pharmaceuticals, agrochemicals, and advanced materials, largely due to the unique physicochemical properties imparted by fluorine substitution.[1] (4,5-Difluoro-2-nitrophenyl)boronic acid is a particularly valuable building block, offering a gateway to complex molecules with tailored electronic and biological profiles. The presence of two fluorine atoms and a nitro group on the phenyl ring creates a highly electron-deficient system, which can pose unique challenges and opportunities in synthetic transformations.[2]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[3][4] However, the successful coupling of electron-deficient and sterically hindered substrates like this compound requires a carefully optimized protocol to overcome potential side reactions and achieve high yields. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective Suzuki coupling of this key intermediate.

Mechanistic Considerations: Navigating the Challenges of an Electron-Deficient Substrate

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Base Activation ArylHalide R¹-X ArylHalide->OxAdd

Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

For this compound, two primary challenges arise:

  • Steric Hindrance: The nitro group at the ortho position to the boronic acid moiety can sterically impede the approach of the organoboron species to the palladium center during the transmetalation step.[6] This can significantly slow down the reaction rate.

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by the basic conditions required for the Suzuki coupling.

To address these challenges, the selection of an appropriate catalyst system (palladium precursor and ligand), base, and solvent is critical. Modern bulky, electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and reductive elimination steps, which can help to outcompete the undesired protodeboronation pathway.[3]

Recommended Suzuki Coupling Protocol

This protocol is designed to provide a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Bide Pharmatech, BLDpharmStore under inert atmosphere.[7][8]
Aryl/Heteroaryl HalideVariesVariesEnsure purity and dryness.
Pd₂(dba)₃Catalyst GradeVariesTris(dibenzylideneacetone)dipalladium(0) is air-sensitive.
XPhosLigand GradeVaries2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
K₃PO₄AnhydrousVariesPotassium phosphate.
1,4-DioxaneAnhydrousVariesDegas thoroughly before use.
WaterDegassed, DeionizedN/A
Nitrogen or Argon GasHigh PurityVariesFor maintaining an inert atmosphere.

Experimental Procedure

Figure 2. Experimental workflow for the Suzuki coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and K₃PO₄ (2.5 equivalents).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water). The final concentration of the limiting reagent (aryl/heteroaryl halide) should be around 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Expert Insights and Troubleshooting

  • Choice of Base: While K₃PO₄ is a robust and generally effective base, other options such as K₂CO₃ or Cs₂CO₃ can also be successful.[9] The choice of base can influence the reaction rate and the extent of protodeboronation. Weaker bases may require higher temperatures or longer reaction times.

  • Solvent System: The ratio of organic solvent to water can be critical. While a biphasic system is often necessary to dissolve the inorganic base, an excess of water can promote protodeboronation. Anhydrous conditions with a soluble organic base can be an alternative strategy.

  • Ligand Selection: XPhos is a highly effective ligand for this type of transformation due to its bulk and electron-donating properties. Other biarylphosphine ligands like SPhos or RuPhos may also provide excellent results and are worth screening if yields are suboptimal.[3]

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the palladium catalyst and ligand can be added. Ensure that the inert atmosphere is maintained throughout the reaction.

  • Protodeboronation as a Major Side Product: If significant protodeboronation is observed, consider lowering the reaction temperature and extending the reaction time. Alternatively, using a less polar solvent or a milder base might be beneficial.

Self-Validating System: Ensuring Reaction Success

To ensure the reliability of your results, it is essential to incorporate controls and characterization at each stage:

  • Starting Material Purity: Confirm the purity of this compound and the coupling partner by NMR or LC-MS before starting the reaction.

  • Reaction Monitoring: Regularly analyze aliquots of the reaction mixture by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product. This will help in determining the optimal reaction time and identifying any potential issues early on.

  • Product Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

By adhering to this detailed protocol and considering the expert insights provided, researchers can confidently and efficiently synthesize a wide range of valuable biaryl compounds using this compound as a key building block.

References

Application Notes & Protocols: Strategic Palladium Catalyst Selection for the Cross-Coupling of (4,5-Difluoro-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Highly Functionalized Building Block

(4,5-Difluoro-2-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a nitro group on the phenyl ring allows for the introduction of a unique electronic signature and potential hydrogen bonding interactions in target molecules, which can significantly influence their biological activity, metabolic stability, and pharmacokinetic properties.[1] However, the very features that make this reagent so attractive also render it a challenging substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

The strong electron-withdrawing nature of the ortho-nitro group, compounded by the inductive effects of the two fluorine atoms, significantly deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle.[2] More critically, these electronic factors render the carbon-boron bond highly susceptible to a detrimental side reaction known as protodeborylation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom, leading to the formation of 1,2-difluoro-4-nitrobenzene as a byproduct and a reduction in the yield of the desired coupled product.[3][4] This propensity for protodeborylation is often exacerbated by the basic and sometimes aqueous conditions required for the Suzuki-Miyaura coupling.[4]

This technical guide provides a detailed analysis of the key parameters for the successful cross-coupling of this compound, with a focus on the strategic selection of the palladium catalyst system. We will delve into the rationale behind the choice of palladium precursors, ligands, and bases, and provide a detailed experimental protocol and troubleshooting guide to empower researchers to effectively utilize this challenging yet rewarding building block.

The Catalytic Cycle and Its Hurdles

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the transmetalation step is often the rate-limiting and most challenging phase. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'L2->Product Reductive Elimination Product->Pd(0)L2 Ar Aryl Halide Partner Ar_prime Ar' = 4,5-Difluoro-2-nitrophenyl

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Strategic Catalyst Selection: A Multi-faceted Approach

The success of the cross-coupling of this compound hinges on the selection of a highly active catalyst system that can promote the desired C-C bond formation at a rate that significantly outpaces the undesired protodeborylation. This requires careful consideration of the palladium precursor, the phosphine ligand, and the base.

Palladium Precursors: From Simple Salts to Advanced Pre-catalysts

While simple palladium sources like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3] For challenging substrates, modern palladium pre-catalysts, such as the Buchwald palladacycle pre-catalysts (e.g., XPhos-G3-Pd), are often a superior choice.[7] These pre-catalysts are air- and moisture-stable and are designed to rapidly generate the active, monoligated Pd(0) species under the reaction conditions, leading to faster initiation and potentially higher yields.[8]

The Ligand: The Key to Success with a Challenging Substrate

The choice of ligand is arguably the most critical factor for the successful coupling of electron-deficient boronic acids.[9] The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of the elementary steps in the catalytic cycle. For this compound, bulky and electron-rich phosphine ligands are generally the most effective.[10] These ligands, often from the Buchwald family (e.g., SPhos, XPhos, BrettPhos), offer several advantages:

  • Promotion of Oxidative Addition: Their electron-rich nature enhances the electron density at the palladium center, facilitating the oxidative addition of the aryl halide.[10]

  • Stabilization of the Catalytic Species: Their steric bulk helps to prevent the formation of inactive palladium clusters.

  • Acceleration of Reductive Elimination: The steric hindrance also promotes the final reductive elimination step to release the product and regenerate the active catalyst.[11]

In cases where nitroarenes themselves are used as electrophilic coupling partners (a less common but emerging strategy), bulky biarylphosphine ligands like BrettPhos have been shown to be crucial for the reaction's success.[9][12]

Base Selection: A Delicate Balance

The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can accelerate the detrimental protodeborylation.[3] A screening of bases is often necessary to find the optimal balance between reactivity and stability of the boronic acid.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki-Miyaura couplings. It is a moderately strong base that provides a good balance of reactivity while often minimizing side reactions.[3]

  • Potassium Carbonate (K₂CO₃): A standard, milder base that is effective in many Suzuki couplings, typically in aqueous solvent mixtures.[6]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can enhance reaction rates when other bases fail.[3]

  • Potassium Fluoride (KF): A milder option that can be advantageous for substrates with base-sensitive functional groups. It is often used under anhydrous conditions.[3]

The following table summarizes recommended catalyst systems for the cross-coupling of electron-deficient arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Palladium SourceLigandBaseSolvent SystemTemperature (°C)Key Considerations
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100A robust and commonly used system for challenging couplings.[13]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O80-110XPhos is highly effective for electron-deficient substrates.[1]
XPhos-G3-Pd(none)K₃PO₄THF/H₂ORoom Temp - 60Pre-catalyst allows for milder reaction conditions.[7]
Pd(dppf)Cl₂(none)K₂CO₃1,4-Dioxane/H₂O80-100A versatile catalyst, though may be less effective for this specific substrate.[13]
Pd(OAc)₂BrettPhosK₃PO₄1,4-Dioxane100-130Particularly effective when nitroarenes are used as electrophiles.[9]

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start with This compound Substrate_Analysis Substrate Analysis: Highly electron-deficient Prone to protodeborylation Start->Substrate_Analysis Catalyst_Choice Choose a highly active catalyst system Substrate_Analysis->Catalyst_Choice Ligand_Selection Select a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) Catalyst_Choice->Ligand_Selection Precursor_Selection Select a Pd Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (Consider a G3 Pre-catalyst for milder conditions) Catalyst_Choice->Precursor_Selection Base_Screening Screen Bases: Start with K₃PO₄ (Consider K₂CO₃ or KF if protodeborylation is severe) Catalyst_Choice->Base_Screening Solvent_Choice Choose an appropriate solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) Ligand_Selection->Solvent_Choice Precursor_Selection->Solvent_Choice Base_Screening->Solvent_Choice Optimization Reaction Successful? Solvent_Choice->Optimization End Proceed with scale-up Optimization->End Yes Troubleshoot Troubleshoot: - Screen other ligands/bases - Adjust temperature - Use boronic ester Optimization->Troubleshoot No Troubleshoot->Ligand_Selection

Figure 2: Decision workflow for catalyst selection.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of reaction conditions (temperature, reaction time, catalyst loading) is recommended for each specific substrate combination.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor solubility of reagents- Reaction temperature too low- Use a fresh batch of palladium precursor and ligand.- Consider using a more soluble base like Cs₂CO₃.- Try a different solvent system (e.g., Toluene/EtOH/H₂O).- Gradually increase the reaction temperature, while monitoring for protodeborylation.
Significant Protodeborylation - Base is too strong- High reaction temperature- Presence of excess water- Switch to a milder base such as K₂CO₃ or KF.- Lower the reaction temperature.- Use anhydrous solvents if possible (with a base like KF).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[4]
Formation of Homocoupled Products - Presence of oxygen in the reaction- Ensure all solvents are thoroughly degassed.- Properly purge the reaction vessel with an inert gas.
Reaction Stalls - Catalyst deactivation- The nitro group may coordinate to the palladium center. Consider using a more robust pre-catalyst like a Buchwald G3 pre-catalyst.[3]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging but achievable transformation. Success relies on a strategic approach to catalyst selection, with a particular emphasis on the use of bulky, electron-rich phosphine ligands to accelerate the desired C-C bond formation and outcompete the facile protodeborylation pathway. Careful optimization of the base and reaction conditions is also paramount. By understanding the underlying mechanistic challenges and employing the advanced catalytic systems outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

Application Note: (4,5-Difluoro-2-nitrophenyl)boronic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination and Ortho-Nitro Substitution

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms is a cornerstone of molecular design.[1][2] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—allow medicinal chemists to finely modulate a drug candidate's metabolic stability, lipophilicity, pKa, and binding affinity.[2][3][4] This often leads to enhanced pharmacokinetic and pharmacodynamic profiles, improving a molecule's journey from a laboratory curiosity to a clinical candidate.[5]

(4,5-Difluoro-2-nitrophenyl)boronic acid is a particularly valuable reagent that leverages these principles. It offers a trifecta of chemical functionality:

  • Vicinal Fluorine Atoms: The two fluorine atoms on the phenyl ring create a distinct electronic environment, enhancing metabolic stability by shielding adjacent C-H bonds from oxidative metabolism and influencing the acidity of nearby functional groups.[2]

  • Ortho-Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. It can be readily reduced to an aniline, which serves as a key nucleophile for subsequent diversification, enabling the construction of amides, ureas, sulfonamides, and heterocyclic structures common in kinase inhibitors.

  • Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming C-C bonds in pharmaceutical synthesis.[6][7]

This application note provides a detailed guide for researchers, outlining the strategic applications and providing validated protocols for the use of this compound in the synthesis of complex, biologically relevant molecules.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its effective use and storage.

PropertyValueSource
CAS Number 1150114-59-2[8][9][10]
Molecular Formula C₆H₄BF₂NO₄[8]
Molecular Weight 175.09 g/mol [11]
Appearance Typically an off-white to yellow solidN/A
Storage Store under inert gas, refrigerated (2-8°C)[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a biaryl scaffold, a privileged structure in many classes of therapeutic agents, including kinase inhibitors.[7]

Causality Behind Protocol Choices

The electron-deficient nature of the phenyl ring, due to the presence of two fluorine atoms and a nitro group, can make this boronic acid susceptible to protodeboronation, especially under harsh basic conditions.[12] Therefore, the choice of catalyst, ligand, base, and solvent is critical for a successful transformation.

  • Catalyst/Ligand System: A highly active palladium precatalyst, such as one incorporating a biarylphosphine ligand (e.g., XPhos), is often chosen. These ligands promote rapid oxidative addition and reductive elimination, ensuring the cross-coupling reaction outpaces the competing decomposition of the boronic acid.[13]

  • Base: A moderately weak base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydroxide to minimize protodeboronation.[12][13]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G start Starting Materials: This compound + Aryl/Heteroaryl Halide process1 Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->process1 Step 1 intermediate1 Biaryl Product (4,5-Difluoro-2-nitrophenyl)-Ar process1->intermediate1 process2 Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) intermediate1->process2 Step 2 intermediate2 Aniline Derivative (4,5-Difluoro-2-aminophenyl)-Ar process2->intermediate2 process3 Further Derivatization (Amide coupling, etc.) intermediate2->process3 Step 3 end_product Final Biologically Active Molecule process3->end_product

Caption: General synthetic workflow utilizing this compound.

Detailed Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl/Heteroaryl Bromide (1.0 mmol), this compound (1.2 mmol), Palladium(II) Acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Subsequent Transformations: Unlocking Molecular Diversity

The true power of this reagent lies in the synthetic versatility of the resulting biaryl nitro-compound. The nitro group can be efficiently reduced to the corresponding aniline, a critical intermediate for building libraries of potential drug candidates.

Detailed Protocol 2: Nitro Group Reduction

This protocol describes a common and effective method for the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.

Materials:

  • (4,5-Difluoro-2-nitrophenyl)-Ar compound (from Protocol 1) (1.0 equiv)

  • Iron powder (<325 mesh) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (4.0 equiv)

  • Ethanol and Water (e.g., 2:1 v/v)

Procedure:

  • Setup: In a round-bottom flask, suspend the nitro-compound (1.0 mmol) and ammonium chloride (4.0 mmol) in the ethanol/water solvent mixture (15 mL).

  • Addition of Iron: Add the iron powder (5.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often exothermic. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Add water and ethyl acetate to the residue and extract the product into the organic layer. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline derivative.

  • Purification: If necessary, the product can be purified by column chromatography.

Application in Kinase Inhibitor Synthesis

The (4,5-difluoro-2-aminophenyl)aryl scaffold is a common feature in many ATP-competitive kinase inhibitors. The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The difluoro-substitution pattern can enhance binding affinity and improve selectivity. For instance, related scaffolds are explored in the development of inhibitors for targets like Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), which are crucial in hematological malignancies and autoimmune diseases.[14]

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition atp ATP kinase Kinase Active Site (e.g., BTK, JAK3) atp->kinase substrate Substrate Protein kinase->substrate phosphorylates pathway_off Signal Transduction Blocked kinase->pathway_off blocks signaling inhibitor Inhibitor (Derived from title compound) inhibitor->kinase binds to ATP pocket product Phosphorylated Substrate substrate->product pathway_on Signal Transduction (Cell Proliferation, Survival) product->pathway_on

Caption: Competitive inhibition of a kinase by a drug derived from the target scaffold.

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its pre-installed fluorine atoms provide a metabolic shield and modulate electronic properties, while the ortho-nitro group serves as a gateway for rapid library synthesis following a robust and reliable Suzuki-Miyaura coupling. The protocols and rationale outlined in this note provide a comprehensive framework for leveraging this reagent to accelerate the discovery and development of novel therapeutics.

References

Chan-Lam coupling with (4,5-Difluoro-2-nitrophenyl)boronic acid and amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Chan-Lam Coupling with (4,5-Difluoro-2-nitrophenyl)boronic acid and Amines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Chan-Lam Coupling in Modern Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents where arylamine moieties are ubiquitous.[1][2][3] Among the repertoire of C-N cross-coupling reactions, the Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, offers a distinct and powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4][5] Discovered concurrently by the groups of Dominic Chan, David Evans, and Patrick Lam, this copper-catalyzed reaction uniquely couples arylboronic acids with N-H containing nucleophiles.[4] Its operational simplicity—often proceeding at room temperature, open to the air, and tolerant of a wide range of functional groups—makes it an exceptionally attractive tool for complex molecule synthesis.[4][6][7][8]

This application note focuses on a particularly relevant substrate class for medicinal chemistry: the coupling of This compound with various primary and secondary amines. The resulting 4,5-difluoro-2-nitroaniline derivatives are valuable scaffolds. The vicinal fluorine atoms can modulate the pKa and lipophilicity of the molecule and offer vectors for further functionalization, while the nitro group serves as a versatile synthetic handle for subsequent transformations, such as reduction to an amine or displacement reactions. However, the electron-deficient nature of this specific boronic acid can present unique challenges, sometimes leading to lower reactivity compared to electron-rich analogs.[9][10] This guide provides a detailed mechanistic overview, a comprehensive protocol for optimization, a step-by-step experimental procedure, and a troubleshooting guide to empower researchers to successfully employ this vital transformation.

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of the Chan-Lam coupling has been a subject of extensive study and is understood to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. The most widely accepted pathway involves the oxidation of copper, facilitated by an external oxidant, which is typically atmospheric oxygen.[11][12][13] This key feature allows the reaction to be run with catalytic amounts of a copper(II) precatalyst without the need for rigorously inert conditions.[6][13]

The proposed catalytic cycle can be summarized in four key stages:

  • Transmetalation: The arylboronic acid exchanges its aryl group with an acetate or other ligand on the Cu(II) center to form an arylcopper(II) intermediate.

  • Coordination & Deprotonation: The amine nucleophile coordinates to the copper center. A base, often a mild one like pyridine or triethylamine, facilitates the deprotonation of the amine, forming a copper-amido complex.

  • Oxidation & Reductive Elimination: The arylcopper(II)-amido complex is oxidized to a transient, high-energy Cu(III) species. This key step is followed by rapid reductive elimination, which forges the desired C-N bond and releases the arylamine product, regenerating a Cu(I) species.[4][11]

  • Catalyst Regeneration: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by molecular oxygen, completing the catalytic cycle.[11][13]

chan_lam_mechanism CuII Cu(II) Precatalyst (e.g., Cu(OAc)₂) ArCuII Aryl-Cu(II) Intermediate CuII->ArCuII + ArB(OH)₂ (Transmetalation) AmidoCuII Aryl-Cu(II)-Amido Complex ArCuII->AmidoCuII + HNR¹R² / Base (Coordination) AmidoCuIII Aryl-Cu(III)-Amido Complex AmidoCuII->AmidoCuIII Oxidation (O₂) CuI Cu(I) Species AmidoCuIII->CuI Product Ar-NR¹R² (Product) AmidoCuIII->Product Reductive Elimination CuI->CuII Re-oxidation (O₂)

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling.

Protocol Optimization: A Guide to Key Parameters

Achieving high yields and purity in the Chan-Lam coupling, especially with challenging electron-deficient substrates, requires careful optimization of several parameters. The following table outlines the key variables and provides field-proven insights for experimental design.

ParameterOptions & ConsiderationsRationale & Expert Insights
Copper Source Cu(OAc)₂ (most common) , Cu(OTf)₂, CuCl₂, CuICopper(II) acetate is inexpensive, stable, and highly effective for a broad range of substrates.[11] Cu(I) sources can also be used but require an oxidant to enter the catalytic cycle. The choice of counter-ion can influence solubility and reactivity.
Amine Substrate Primary & secondary aliphatic amines, anilines, N-heterocyclesThe nucleophilicity of the amine is a critical factor.[14] Aliphatic amines are generally more reactive than anilines. Sterically hindered amines may require higher temperatures or longer reaction times.
Base Pyridine , Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃, 2,6-lutidineA base is often required to facilitate the deprotonation of the N-H nucleophile.[3] Pyridine is a classic choice as it can also act as a ligand for copper. For sensitive substrates, weaker bases or even base-free conditions can be successful, particularly in polar protic solvents.[15]
Solvent Dichloromethane (DCM) , Toluene, Methanol (MeOH), Tetrahydrofuran (THF), Acetonitrile (MeCN)DCM is a widely used solvent due to its ability to dissolve a broad range of substrates and its typical non-coordinating nature.[3] For less nucleophilic amines, polar protic solvents like methanol can sometimes accelerate the reaction.[16]
Atmosphere Ambient Air (Open Flask) , O₂ BalloonA key advantage of the Chan-Lam coupling is its tolerance, and often requirement, for an oxidant like O₂ from the air to regenerate the Cu(II) catalyst.[6][12][13] Running the reaction open to the atmosphere is standard practice.
Additives Molecular Sieves (4Å)The addition of molecular sieves can be beneficial. They act to remove water, which can promote the undesired protodeboronation of the boronic acid, a common side reaction.[5]
Temperature Room Temperature (RT) to 80 °CMany couplings proceed efficiently at room temperature.[4] For less reactive partners, such as electron-deficient boronic acids or weakly nucleophilic amines, moderate heating (e.g., 40-60 °C) can significantly improve the reaction rate and yield.

General Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic amine. Stoichiometry and conditions should be optimized for each specific substrate pairing.

experimental_workflow start Start: Assemble Glassware reagents 1. Add Reagents - Boronic Acid (1.0 eq) - Amine (1.2 eq) - Cu(OAc)₂ (10-20 mol%) - Base (2.0 eq, if used) start->reagents solvent 2. Add Solvent (e.g., DCM) reagents->solvent reaction 3. Stir at RT or Heat (Monitor by TLC/LC-MS) solvent->reaction workup 4. Aqueous Work-up - Dilute with DCM - Wash with H₂O/Brine reaction->workup purify 5. Dry & Concentrate (Dry over Na₂SO₄) workup->purify analysis 6. Purify by Chromatography (Silica Gel) purify->analysis end End: Characterize Product analysis->end

Caption: Standard workflow for the Chan-Lam coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (0.1 - 0.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (e.g., 100 mg, 0.49 mmol, 1.0 equiv), the desired amine (e.g., 0.59 mmol, 1.2 equiv), and copper(II) acetate (e.g., 18 mg, 0.098 mmol, 0.2 equiv).

  • Solvent and Base Addition: Add anhydrous dichloromethane (e.g., 5 mL) to the flask, followed by pyridine (e.g., 78 µL, 0.98 mmol, 2.0 equiv).

  • Reaction Execution: Seal the flask (a simple glass stopper is sufficient; no need for a septum) and stir the resulting suspension vigorously at room temperature. The reaction mixture will typically turn from a light blue to a deep green or brown color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 12-24 hours). For sluggish reactions, the mixture can be gently heated to 40 °C.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM (15 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Deactivation of the catalyst.1. Increase reaction temperature to 40-60 °C. 2. Switch to a more polar solvent like methanol or a coordinating solvent like THF.[16] 3. Increase the catalyst loading to 20 mol% or use a stoichiometric amount of Cu(OAc)₂.
Significant Protodeboronation 1. Presence of excess water or protic impurities. 2. Reaction conditions are too harsh.1. Add activated 4Å molecular sieves to the reaction mixture.[5] 2. Use anhydrous solvents. 3. Attempt the reaction at a lower temperature.
Formation of Homocoupled Biaryl 1. Occurs as a competitive side reaction with some boronic acids.1. Ensure the amine is not the limiting reagent (use 1.2-1.5 equivalents). 2. The use of pyridine as a base/ligand can sometimes suppress this side reaction.
Difficult Purification 1. Copper salts remaining in the crude product.1. During work-up, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or EDTA to chelate and remove residual copper salts.

References

Application Note: Protocol for Copper-Catalyzed C-N Cross-Coupling Using (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp²)-N Bond Formation and the Utility of Substituted Arylboronic Acids

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and versatile methods for their synthesis is, therefore, a subject of continuous research.

Among the various synthetic tools available, transition-metal-catalyzed cross-coupling reactions have emerged as powerful strategies for C-N bond formation.[1][2][3] While palladium-catalyzed methods like the Buchwald-Hartwig amination have been extensively studied and utilized[1][3][4][5], copper-catalyzed reactions, such as the Chan-Lam coupling, offer a milder, often more economical, and air-stable alternative.[6][7][8][9][10]

(4,5-Difluoro-2-nitrophenyl)boronic acid is a valuable building block in drug discovery and development.[11][12][13] The presence of two fluorine atoms and a nitro group on the phenyl ring imparts unique electronic properties and potential binding interactions, making it an attractive component for generating novel molecular entities.[11][12] However, the strong electron-withdrawing nature of the ortho-nitro group, coupled with its steric bulk, presents a significant challenge for its participation in cross-coupling reactions.[14] This application note provides a detailed protocol for a copper-catalyzed C-N cross-coupling reaction—specifically, a Chan-Lam amination—with this compound and a representative amine nucleophile. The causality behind the choice of reagents and reaction conditions is explained to provide a robust framework for researchers.

Reaction Principle: The Chan-Lam C-N Cross-Coupling

The Chan-Lam coupling reaction facilitates the formation of a C-N bond between an arylboronic acid and an amine or alcohol, catalyzed by a copper salt.[7][8] The reaction can often be conducted under mild conditions, open to the air, which is a significant practical advantage over many palladium-catalyzed systems that require strictly inert atmospheres.[7][8]

The proposed catalytic cycle, while complex and subject to ongoing research, is generally believed to involve the formation of a copper-aryl species. A copper(III)-aryl-amide intermediate is thought to undergo reductive elimination to furnish the desired arylamine product and regenerate the active copper(I) catalyst.[7] The presence of an oxidant, often atmospheric oxygen, is typically required to reoxidize Cu(I) to the active Cu(II) state to complete the catalytic cycle.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Purification cluster_analysis 5. Product Analysis prep_reagents Weigh this compound, Amine, Copper Catalyst, and Base prep_solvent Prepare Anhydrous Solvent add_solids Add Solids to Reaction Vessel prep_reagents->add_solids add_solvent Add Solvent add_solids->add_solvent add_amine Add Amine Nucleophile add_solvent->add_amine heat_stir Heat and Stir Reaction Mixture (e.g., 60-80 °C) add_amine->heat_stir monitor Monitor Reaction Progress by TLC/LC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Filter off Inorganics cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the C-N cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials and Equipment
  • This compound (CAS 1150114-59-2)[15]

  • Amine (e.g., morpholine, benzylamine, or aniline derivative)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add copper(II) acetate (1.5 equiv). Rationale: A stoichiometric or even super-stoichiometric amount of the copper source is often beneficial in Chan-Lam couplings, especially with challenging substrates, to drive the reaction to completion.[8]

    • Place the flask under a nitrogen or argon atmosphere. While Chan-Lam couplings can often be run open to air, the use of an inert atmosphere can sometimes improve reproducibility, especially during the initial setup.[7]

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the boronic acid. Rationale: DCM is a common solvent for Chan-Lam couplings. Anhydrous conditions are recommended to minimize potential hydrolysis of the boronic acid.

    • Add the amine nucleophile (1.2 equiv). Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting boronic acid.

    • Finally, add pyridine (2.0-3.0 equiv) to the stirring suspension. Rationale: Pyridine acts as both a ligand to stabilize the copper catalyst and as a base to facilitate the reaction.[7] The use of a ligand is often crucial for improving reaction yields.[6]

  • Reaction Execution:

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture to a gentle reflux (for DCM, ~40 °C) or, for less reactive amines, a higher temperature (e.g., 60-80 °C) in a solvent like 1,2-dichloroethane (DCE) or toluene may be necessary. Rationale: The steric hindrance and electronic deactivation from the ortho-nitro group on the boronic acid may necessitate elevated temperatures to achieve a reasonable reaction rate.[14]

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), checking for the consumption of the limiting boronic acid.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with additional DCM.

    • Filter the mixture through a pad of Celite® to remove insoluble copper salts. Wash the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Rationale: The aqueous wash helps to remove pyridine and any remaining copper salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters and Optimization

The success of the C-N coupling with this challenging substrate is highly dependent on the careful optimization of several parameters.[16]

ParameterRecommended Starting PointRationale & Optimization Notes
Copper Source Cu(OAc)₂Copper(II) acetate is a common and effective catalyst. Other sources like CuI or Cu₂O can also be screened.
Amine Nucleophile 1.2 equivalentsA slight excess is generally sufficient. For less nucleophilic amines, increasing the stoichiometry to 1.5-2.0 equiv. may be beneficial.
Base/Ligand Pyridine (2-3 equiv)Pyridine is a common choice. Other bases/ligands like triethylamine, diisopropylethylamine, or bidentate ligands (e.g., phenanthroline derivatives) can be explored for improved yields.[6]
Solvent DCM, DCE, TolueneStart with DCM. If the reaction is sluggish, higher boiling point solvents like DCE or toluene can be used to increase the reaction temperature.
Temperature 40 - 100 °CThe required temperature will be highly dependent on the nucleophilicity of the amine. Start at a lower temperature and increase as needed.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Proposed Reaction Mechanism

G CuII Cu(II)L₂ CuII_ArBOH2 [Ar-B(OH)₂-Cu(II)L₂] CuII->CuII_ArBOH2 + ArB(OH)₂ ArBOH2 Ar-B(OH)₂ CuIII_Ar_OH Ar-Cu(III)(OH)L₂ CuII_ArBOH2->CuIII_Ar_OH Transmetalation CuIII_Ar_NR2 Ar-Cu(III)(NR₂)L₂ CuIII_Ar_OH->CuIII_Ar_NR2 + R₂NH - H₂O Amine R₂NH Product Ar-NR₂ CuIII_Ar_NR2->Product Reductive Elimination CuI Cu(I)L₂ CuIII_Ar_NR2->CuI CuI->CuII Oxidation Oxidant [O] (Air)

References

Application Notes & Protocols: The Strategic Application of (4,5-Difluoro-2-nitrophenyl)boronic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Abstract

(4,5-Difluoro-2-nitrophenyl)boronic acid has emerged as a pivotal building block in the rational design of next-generation agrochemicals. The strategic incorporation of a difluorinated ring system, coupled with a synthetically versatile nitro group, allows for the precise modulation of a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of its application, focusing on its utility in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures prevalent in modern fungicides and herbicides. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into its role in generating novel agrochemical candidates.

Introduction: The Strategic Value of the 4,5-Difluoro-2-nitrophenyl Moiety

The discovery and development of novel agrochemicals hinge on the ability to synthesize complex molecules with high efficacy, selectivity, and favorable environmental profiles. Boronic acids are indispensable tools in this endeavor, primarily through their participation in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2]

This compound (CAS No. 1150114-59-2) is a particularly valuable reagent for several key reasons:

  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, increasing the bioavailability and persistence of the active compound.[3]

  • Modulation of Physicochemical Properties: Fluorine substitution significantly alters electronic properties, lipophilicity, and membrane permeability, which are critical for reaching the biological target.[3]

  • Synthetic Versatility: The ortho-nitro group is a powerful synthetic handle. It can be readily reduced to an amine, which can then be derivatized to form a wide array of amides, ureas, and other functional groups common in bioactive molecules. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Target Interaction: The unique electronic signature of the difluoro-nitrophenyl ring can lead to enhanced binding affinity with target proteins, such as enzymes or receptors.[4]

This document will focus on the primary application of this reagent: the construction of biaryl and heteroaryl-aryl scaffolds via the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.[1][5]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like our title boronic acid) and an organohalide.[1][5][6] Its widespread use in industrial synthesis is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability of the boronic acid starting materials.[1][2]

Mechanistic Considerations & Overcoming Challenges

A key challenge when using ortho-substituted aryl boronic acids, particularly those with electron-withdrawing groups, is the potential for a competitive side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This is often accelerated by the basic conditions required for the coupling.

To mitigate protodeboronation and ensure high coupling efficiency, several strategies are employed:

  • Use of Advanced Catalysts: Modern palladium precatalysts, often incorporating bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), are designed to promote rapid oxidative addition and reductive elimination. This ensures the desired cross-coupling outpaces the rate of boronic acid decomposition.[6][7]

  • Choice of Base: While strong bases can promote the reaction, they can also accelerate protodeboronation. Milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) often provide the best balance for sensitive substrates.[3][6]

  • Optimized Reaction Conditions: Lowering the reaction temperature and minimizing reaction time, enabled by highly active catalysts, can significantly suppress the degradation pathway.[7]

The general workflow for this critical reaction is illustrated below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reactants 1. Combine Aryl Halide, This compound, Base, and Pd Catalyst in Vial prep_solvent 2. Add Anhydrous, Degassed Solvent (e.g., Dioxane/Water) prep_reactants->prep_solvent reaction_step 3. Heat Mixture with Stirring (e.g., 80-100 °C) under Inert Gas (N₂ or Ar) prep_solvent->reaction_step monitoring 4. Monitor Progress (TLC, LC-MS, GC-MS) reaction_step->monitoring workup_quench 5. Cool to RT, Dilute with Water and Organic Solvent monitoring->workup_quench workup_extract 6. Separate Layers, Extract Aqueous Phase workup_quench->workup_extract workup_dry 7. Combine Organics, Wash with Brine, Dry (e.g., Na₂SO₄) workup_extract->workup_dry workup_purify 8. Concentrate and Purify (Silica Gel Chromatography) workup_dry->workup_purify final_product Final Product workup_purify->final_product Yields Pure Biaryl Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: General Synthesis of 2-Nitro-4,5-difluoro-1,1'-biphenyls

This protocol describes a robust method for coupling this compound with a generic aryl bromide, a common precursor in agrochemical synthesis.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.

Causality and Justification:

  • The use of a Pd(OAc)₂/XPhos catalyst system is highly effective for coupling with electron-deficient boronic acids and can often be performed at lower temperatures.[3]

  • K₃PO₄ is a moderately strong base that effectively promotes transmetalation without causing significant protodeboronation of the sensitive boronic acid.[6]

  • A dioxane/water solvent system is standard for Suzuki couplings, as it effectively dissolves both organic and inorganic reagents.[3]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table summarizes typical conditions for successful couplings. Note that yields are substrate-dependent and optimization is recommended for each specific reaction.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
4-BromoanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5 - 2
2-Chloropyridine[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O (3:1)9516
4-BromotoluenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)80 - 904 - 8
1-Bromo-4-(trifluoromethyl)benzeneG3-XPhos precatalyst (2)-K₃PO₄ (2)THF/H₂O (2:1)401 - 3

Table adapted from literature sources for similar fluorinated boronic acids.[3][6]

Application in Fungicide Synthesis: A Practical Example

The 2-nitro-difluorobiphenyl core is a key structural motif in certain classes of fungicides. The nitro group can be reduced to an aniline, which is a common precursor for carboxamide fungicides that target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

The following protocol outlines a representative synthesis of a hypothetical fungicidal precursor, demonstrating the strategic utility of our title compound.

Synthetic Pathway for a Hypothetical SDHI Fungicide Precursor

G boronic_acid (4,5-Difluoro-2-nitrophenyl) boronic acid step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) boronic_acid->step1 aryl_bromide 2-Bromo-6-chloropyridine aryl_bromide->step1 intermediate1 Intermediate A: Coupled Biaryl step1->intermediate1 step2 Step 2: Nitro Reduction (Fe / NH₄Cl or H₂, Pd/C) intermediate2 Intermediate B: Biaryl Amine step2->intermediate2 step3 Step 3: Amide Formation (Acid Chloride, Base) final_product Final Product: Hypothetical SDHI Precursor step3->final_product intermediate1->step2 intermediate2->step3

Caption: Synthetic pathway to a hypothetical fungicidal precursor.

Experimental Protocol 2: Multi-step Synthesis of a Biphenyl-Pyridine Carboxamide

Step 1: Suzuki Coupling to form 2-(4,5-Difluoro-2-nitrophenyl)-6-chloropyridine

  • Procedure: Follow the general protocol outlined in Section 2.2, using 2-bromo-6-chloropyridine as the aryl halide partner. This reaction constructs the core biaryl scaffold.

Step 2: Reduction of the Nitro Group to form 2-Amino-4',5'-difluoro-biphenyl

  • Materials: 2-(4,5-Difluoro-2-nitrophenyl)-6-chloropyridine (from Step 1), Iron powder (Fe, 5 equiv), Ammonium Chloride (NH₄Cl, 1 equiv), Ethanol, Water.

  • Procedure:

    • To a solution of the nitro-biphenyl (1.0 mmol) in Ethanol/Water (4:1, 20 mL), add iron powder (5.0 mmol) and ammonium chloride (1.0 mmol).

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and filter through Celite® to remove the iron salts, washing thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude aniline, which is often used directly in the next step.

  • Justification: Iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and highly efficient method for the chemoselective reduction of aromatic nitro groups, leaving other functional groups like chlorides intact.

Step 3: Amide Coupling to form the Final Carboxamide

  • Materials: Crude aniline (from Step 2), Pyridine, Dichloromethane (DCM), Thiophene-2-carbonyl chloride (1.1 equiv).

  • Procedure:

    • Dissolve the crude aniline (approx. 1.0 mmol) in anhydrous DCM (15 mL) and add pyridine (1.5 equiv).

    • Cool the solution to 0 °C in an ice bath.

    • Add thiophene-2-carbonyl chloride (1.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final product.

  • Justification: This standard Schotten-Baumann-type reaction is a reliable method for forming the critical amide bond found in many SDHI fungicides.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

This table illustrates how the core scaffold, enabled by this compound, can be diversified to explore SAR and optimize for fungicidal activity.

Compound IDR Group (from Acid Chloride)Modification on Pyridine RingHypothetical EC₅₀ (µg/mL) vs. Botrytis cinerea[8]
PRECURSOR-012-Thienyl6-Chloro5.5
PRECURSOR-022-Furyl6-Chloro8.2
PRECURSOR-032-Methylphenyl6-Chloro2.1
PRECURSOR-042-Trifluoromethylphenyl6-Chloro0.9
PRECURSOR-052-Methylphenyl6-Methoxy15.0

This data is illustrative and intended to demonstrate the application in lead optimization.

Conclusion

This compound is a high-value, strategic building block for the synthesis of modern agrochemicals. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, where it serves as an efficient precursor for constructing complex biaryl and heteroaryl-aryl scaffolds. The presence of both fluorine atoms and a versatile nitro group provides chemists with a powerful tool to fine-tune molecular properties, enhance metabolic stability, and ultimately discover more effective and safer crop protection agents. The protocols and insights provided herein serve as a practical guide for leveraging this reagent in agrochemical research and development programs.

References

The Strategic Role of (4,5-Difluoro-2-nitrophenyl)boronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Multifunctional Building Block for Next-Generation Materials

(4,5-Difluoro-2-nitrophenyl)boronic acid is a specialized aromatic building block poised for significant applications in materials science. Its unique trifunctional nature—a reactive boronic acid group, electron-withdrawing fluorine substituents, and a versatile nitro group—offers a powerful toolkit for the rational design of advanced polymers, metal-organic frameworks (MOFs), and organic electronic materials. The strategic placement of these functionalities on the phenyl ring allows for precise control over the electronic, photophysical, and morphological properties of the resulting materials. This guide provides an in-depth exploration of the potential applications of this compound and detailed protocols for its integration into functional materials. While this compound is commercially available as a building block for materials such as MOF ligands and OLED materials, detailed research applications in publicly accessible literature remain nascent.[1] The protocols herein are therefore based on established principles for analogous substituted phenylboronic acids.

The core utility of this building block lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern polymer synthesis.[2] The fluorine atoms significantly influence the electronic properties of the molecule, enhancing thermal stability and electron affinity in the resulting materials. The nitro group, beyond its electron-withdrawing nature, serves as a synthetic handle for further functionalization or can be reduced to an amino group to modulate electronic properties or introduce new functionalities.

Key Molecular Attributes and Their Implications in Materials Design

The specific arrangement of functional groups in this compound dictates its utility in materials synthesis:

Functional GroupPositionKey Attributes & Impact on Material Properties
Boronic Acid C1Reactive Handle: Enables C-C bond formation via Suzuki-Miyaura coupling for polymerization and synthesis of discrete organic molecules.
MOF Linker: Can act as a coordinating group for the formation of metal-organic frameworks.
Nitro Group C2Electron-Withdrawing: Modulates the electronic properties of the molecule and resulting materials, influencing band gaps and charge transport characteristics.
Synthetic Versatility: Can be reduced to an amine, providing a route to alter electronic properties or for post-synthetic modification.
Fluorine Atoms C4, C5Enhanced Stability: Increases thermal and oxidative stability of the resulting materials.
Electron Affinity: Lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, beneficial for n-type organic electronic materials.
Intermolecular Interactions: Can participate in non-covalent interactions, influencing molecular packing and morphology.

Application I: Synthesis of Conjugated Polymers for Organic Electronics via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of conjugated polymers, which are the active components in a variety of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound is an excellent candidate for incorporation into these polymers to fine-tune their optoelectronic properties.

Causality Behind Experimental Choices in Suzuki-Miyaura Polymerization

The success of a Suzuki-Miyaura polymerization hinges on several critical parameters:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often enhance catalytic activity.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (often a biphasic mixture like toluene/water) is critical to prevent side reactions such as protodeboronation.

  • Solvent: The solvent must solubilize the monomers and the growing polymer chain while being compatible with the catalyst system. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

  • Stoichiometry: Precise 1:1 stoichiometry between the dihalo- and diboronic acid monomers is crucial for achieving high molecular weight polymers.

Protocol 1: Synthesis of a Co-polymer using this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a conjugated co-polymer.

Materials:

  • This compound

  • A suitable di-bromo aromatic co-monomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Standard glassware for inert atmosphere chemistry (Schlenk line, flasks, condenser)

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and the di-bromo co-monomer in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst and Base Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (typically 2-5 mol% relative to the monomers) and a 2M aqueous solution of K₂CO₃.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-100 °C) under an argon atmosphere with vigorous stirring for 24-72 hours. Monitor the progress of the polymerization by techniques like Gel Permeation Chromatography (GPC) if possible.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a large volume of methanol with stirring to precipitate the polymer.

    • Collect the polymer by filtration.

    • Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst, salts, and oligomers.

    • Dry the polymer under vacuum.

  • Characterization:

    • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by GPC.

    • Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

    • Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Optical Properties: Investigate the absorption and emission properties in solution and as a thin film using UV-Vis and photoluminescence spectroscopy.

    • Electrochemical Properties: Determine the HOMO and LUMO energy levels using Cyclic Voltammetry (CV).

Suzuki_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomers Monomers + Toluene Degas Freeze-Pump-Thaw Monomers->Degas Catalyst_Base Add Pd(PPh3)4 & K2CO3(aq) Degas->Catalyst_Base Reflux Reflux (90-100 °C) 24-72h under Argon Catalyst_Base->Reflux Precipitate Precipitate in Methanol Reflux->Precipitate Filter_Wash Filter & Wash (Water, Methanol, Acetone) Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterize GPC, NMR, TGA/DSC, UV-Vis/PL, CV Dry->Characterize

Caption: Workflow for Suzuki-Miyaura Polymerization.

Application II: this compound as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by judicious selection of the metal and organic linker. This compound can be envisioned as a functional linker in MOFs, where the boronic acid group coordinates to the metal center. The fluoro and nitro groups would then decorate the pores of the MOF, imparting specific chemical properties for applications in gas storage, separation, and catalysis.

Considerations for MOF Synthesis with this compound
  • Coordination Chemistry: The boronic acid can coordinate to a variety of metal ions. The reaction conditions (solvent, temperature, pH) will influence the coordination mode and the resulting MOF structure.

  • Functional Pore Environment: The difluoro-nitrophenyl moiety will create a highly polar and electron-deficient pore environment. This could be advantageous for the selective adsorption of specific guest molecules.

  • Post-Synthetic Modification: The nitro group within the MOF structure could be chemically reduced to an amine group, allowing for post-synthetic modification of the framework to introduce new functionalities.

Protocol 2: Exploratory Solvothermal Synthesis of a MOF using this compound

This protocol provides a general starting point for the solvothermal synthesis of a MOF.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Small glass vials or a Teflon-lined autoclave

Procedure:

  • Reactant Mixture: In a glass vial, combine this compound and the metal salt in a suitable molar ratio (e.g., 1:1 or 2:1 ligand to metal).

  • Solvent Addition: Add the solvothermal solvent (e.g., DMF) to dissolve the reactants.

  • Sealing and Heating: Seal the vial or autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a set period (e.g., 24-72 hours).

  • Crystal Formation: Cool the vessel slowly to room temperature to allow for crystal growth.

  • Product Isolation and Washing:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.

    • Solvent exchange with a more volatile solvent like acetone or ethanol may be necessary.

  • Activation: Activate the MOF by carefully removing the solvent from the pores, usually by heating under vacuum.

  • Characterization:

    • Crystallinity: Confirm the crystalline nature of the material using Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (if suitable crystals are obtained).

    • Porosity: Determine the surface area and pore size distribution using gas sorption analysis (e.g., N₂ at 77 K).

    • Thermal Stability: Assess the thermal stability of the framework using TGA.

    • Structure and Composition: Confirm the presence of the organic linker and its functionalities using techniques like FT-IR spectroscopy and elemental analysis.

MOF_Synthesis cluster_synthesis Synthesis cluster_isolation Isolation & Activation cluster_characterization Characterization Mix Mix Linker, Metal Salt & Solvent Heat Solvothermal Heating (80-150 °C, 24-72h) Mix->Heat Cool Slow Cooling Heat->Cool Isolate Isolate & Wash Crystals Cool->Isolate Activate Activate (Heat under Vacuum) Isolate->Activate Characterize PXRD, Gas Sorption, TGA, FT-IR Activate->Characterize

Caption: General Workflow for Solvothermal MOF Synthesis.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, building block for the creation of advanced functional materials. Its unique electronic and structural features provide a clear pathway for the development of novel conjugated polymers and metal-organic frameworks with tailored properties. The protocols outlined in this guide, based on well-established synthetic methodologies for analogous compounds, offer a robust starting point for researchers to explore the potential of this versatile molecule. Further investigation into the specific applications of materials derived from this compound is anticipated to yield exciting advancements in organic electronics, gas separation, and catalysis.

References

aqueous workup for reactions involving (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Aqueous Workup of Reactions Involving (4,5-Difluoro-2-nitrophenyl)boronic Acid

Authored by: Senior Application Scientist, Gemini Division

Abstract

This compound is a pivotal building block in contemporary organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science discovery. Its unique electronic properties, imparted by the difluoro and nitro substituents, make it a valuable partner in reactions like the Suzuki-Miyaura coupling. However, these same features introduce distinct challenges during post-reaction purification. The compound's increased acidity and polarity, along with its potential byproducts, can complicate separation from the desired product. This document provides a comprehensive guide to designing robust aqueous workup protocols for reactions utilizing this reagent. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt procedures for a variety of reaction outcomes.

The Challenge: Understanding the Reagent's Profile

The successful isolation of a target compound hinges on a workup strategy that effectively removes unreacted starting materials, catalysts, and byproducts. The structure of this compound presents a multi-faceted challenge:

  • The Boronic Acid Moiety: Boronic acids are Lewis acids that can exist in equilibrium with their corresponding boroxines (cyclic anhydrides).[1] They possess a pKa of approximately 9 and can form reversible covalent complexes.[1] This acidity is the key to their removal.

  • Electron-Withdrawing Groups: The ortho-nitro and meta/para-fluoro groups are strongly electron-withdrawing. This increases the acidity of the boronic acid, making it more susceptible to protodeboronation—an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[2]

  • Polarity: The combination of the nitro and boronic acid groups makes the molecule and its derivatives quite polar. This can lead to solubility in a range of organic solvents and, under certain conditions, the aqueous phase, potentially complicating liquid-liquid extractions.

The primary goal of the aqueous workup is to exploit these properties to cleanly separate the boronic acid-derived species from the desired, typically less acidic, final product.

Core Principles of Aqueous Extraction

The most effective workup strategies leverage the acidic nature of the boronic acid functional group. By manipulating the pH of the aqueous phase, the solubility of boronic acid-containing species can be dramatically altered.

Base-Mediated Extraction

The cornerstone of removing residual boronic acid is a basic wash. Treatment with an aqueous base (e.g., NaOH, KOH, K₂CO₃, NaHCO₃) deprotonates the boronic acid to form a tetrahedral boronate salt (R-B(OH)₃⁻).[3] This ionic species exhibits significantly higher water solubility than its neutral precursor, facilitating its extraction from the organic layer into the aqueous phase.[3][4]

The choice of base is critical and depends on the stability of the desired product.

  • Strong Bases (e.g., 1-2 M NaOH/KOH): Highly effective for complete removal of the boronic acid.[4]

  • Weaker Bases (e.g., sat. NaHCO₃/K₂CO₃): Preferred when the target molecule contains base-labile functional groups.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Basic) BoronicAcid (4,5-F₂-2-NO₂)Ph-B(OH)₂ (Organic Soluble) Boronate (4,5-F₂-2-NO₂)Ph-B(OH)₃⁻ Na⁺ (Water Soluble) BoronicAcid->Boronate + NaOH (aq) Boronate->BoronicAcid + HCl (aq)

Caption: Boronic acid/boronate salt equilibrium.

Standardized Workup Protocols

The following protocols are designed for a typical Suzuki-Miyaura cross-coupling reaction but can be adapted for other contexts.

Protocol 1: Standard Workup for Neutral or Mildly Polar Products

This procedure is ideal when the desired product is stable to base and has significantly lower polarity and acidity than the starting boronic acid.

Step-by-Step Methodology:

  • Reaction Quench: Once the reaction is deemed complete (by TLC, LC-MS, etc.), cool the mixture to room temperature. If applicable, quench the reaction by adding deionized water.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures that the product is fully dissolved in the organic phase.

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1-2 M NaOH solution. Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.[5] Drain the aqueous layer. Repeat this wash one more time to ensure complete removal of boronic acid species.

  • Neutralization/Water Wash: Wash the organic layer with deionized water to remove any remaining caustic base.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[6]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6] Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography or recrystallization.

start Crude Reaction Mixture dilute Dilute with Organic Solvent (EtOAc) start->dilute wash_base Wash with 1M NaOH (2x) dilute->wash_base wash_water Wash with H₂O (1x) wash_base->wash_water wash_brine Wash with Brine (1x) wash_water->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Filter & Concentrate dry->concentrate purify Purification (Chromatography) concentrate->purify

Caption: Standard aqueous workup workflow.

Protocol 2: Advanced Strategies for Polar or Acidic Products

When the desired product exhibits polarity or acidity similar to the boronic acid, a simple basic wash is insufficient as it may lead to product loss.

Strategy A: pH-Controlled Extraction If the pKa of the product is known and is significantly lower than that of the boronic acid (~9), a carefully controlled wash with a weaker base (e.g., NaHCO₃) can be attempted. The pH should be high enough to deprotonate the boronic acid but not the product. The pH of the aqueous layer should be tested after each wash.[6]

Strategy B: Scavenger-Based Purification For challenging separations, solid-phase scavengers are highly effective.

  • Principle: Silica gels functionalized with diol or N,N-diethylaminomethyl (DEAM) groups can selectively bind to and remove boronic acids from an organic solution.[7]

  • Methodology:

    • Perform a preliminary aqueous workup (water and brine wash) to remove inorganic salts.

    • Concentrate the crude organic material.

    • Re-dissolve the crude product in a suitable solvent (e.g., DCM, THF).

    • Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid) and stir the slurry for 1-4 hours at room temperature.

    • Filter off the resin and wash it with a small amount of the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

Strategy C: Co-distillation with Methanol This technique is effective for removing boric acid and can be partially effective for some arylboronic acids by forming volatile methyl boronate esters.[4]

  • Methodology: After the initial workup, concentrate the crude product. Add methanol (MeOH) and concentrate again under reduced pressure. Repeat this process 3-5 times.[4] This can help remove residual boronic species before final purification.

Summary of Workup Techniques

Technique Principle Advantages Limitations Best Suited For
Basic Wash (NaOH, K₂CO₃) Forms water-soluble boronate salt.Simple, inexpensive, and highly effective for bulk removal.[3][4]May cause loss of acidic/phenolic products; risk of emulsion formation.Non-acidic, base-stable products.
Scavenger Resins (Diol, DEAM) Covalent binding to solid support.High selectivity; mild conditions.[7]Higher cost; requires an additional filtration step.Acidic or very polar products where extraction fails.
Co-distillation (Methanol) Forms volatile methyl boronate esters.Removes boronic acid without an aqueous phase.[4]May not be effective for all arylboronic acids; requires multiple evaporations.Anhydrous-sensitive products; final "polishing" step.
Column Chromatography Differential adsorption on silica/alumina.The ultimate tool for separating compounds with similar properties.Can be time-consuming and require significant solvent volumes.All reactions, as a final purification step. For polar compounds, consider a CH₂Cl₂-MeOH eluent system.[4]

Safety and Handling

This compound requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.[8] Use appropriate tools for transfer.

  • Storage: Keep the container tightly closed and store in a cool, dry place, typically at 2-8°C.[8]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

References

Application Notes and Protocols: High-Purity Recrystallization of Products Derived from (4,5-Difluoro-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract and Scope

(4,5-Difluoro-2-nitrophenyl)boronic acid is a key building block in modern synthetic chemistry, particularly for creating complex molecules in the pharmaceutical and materials science sectors via reactions like the Suzuki-Miyaura cross-coupling. The efficacy and safety of the final active pharmaceutical ingredients (APIs) or materials are critically dependent on the purity of their synthetic intermediates.[1] This guide provides an in-depth examination of recrystallization as a primary purification technique for solid products synthesized using this compound. We will move beyond procedural lists to explore the causal relationships behind solvent selection, impurity profiles, and troubleshooting, equipping researchers with the expertise to develop robust, validated purification protocols.

The Strategic Importance of Purification

In multi-step organic synthesis, the purity of each intermediate is paramount. Impurities, even at low levels, can poison catalysts in subsequent steps, lead to the formation of complex side-products, and complicate final purification, ultimately impacting yield and product performance.[1] Products derived from this compound are no exception. A successful synthesis is defined not just by the formation of the target molecule but by its effective isolation in a highly pure state.

Common Impurity Profile

Understanding potential impurities is the first step in designing a purification strategy. For reactions involving this compound, common impurities include:

  • Unreacted Starting Materials: Residual this compound and its coupling partner.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Protodeborylation Products: The compound where the boronic acid group has been replaced by a hydrogen atom (1,2-difluoro-3-nitrobenzene).

  • Boronic Anhydrides (Boroxines): Boronic acids have a tendency to dehydrate and form cyclic trimers, which can complicate analysis and purification.[2]

  • Residual Catalyst and Base: Palladium catalysts and inorganic bases (e.g., K₂CO₃, NaOH) used in the coupling reaction.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids based on differential solubility.[3] The fundamental principle is that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

The general workflow for recrystallization is a multi-step process designed to systematically remove impurities.

G A Crude Product Mixture B Dissolution in Minimal Hot Solvent A->B C Hot Filtration (Optional) (Removes insoluble impurities) B->C If solids present D Slow Cooling & Crystallization B->D If no solids C->D E Vacuum Filtration (Isolates pure crystals) D->E F Washing with Cold Solvent E->F G Drying F->G H Pure Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent. For products derived from this compound, the presence of polar nitro and boronic acid functionalities, coupled with a relatively nonpolar aromatic ring, requires careful consideration. The principle of "like dissolves like" is a useful starting point.

Solvent Selection Decision Framework

A systematic approach is superior to random screening. The following decision tree visualizes a logical workflow for identifying a suitable single or mixed-solvent system.

G cluster_0 A Start: Select a test solvent (e.g., Ethanol, IPA, Ethyl Acetate, Toluene) B Is crude product soluble in cold solvent? A->B D YES: Unsuitable as single solvent. Consider as 'Solvent 1' in a binary system. B->D Yes G YES: Potential single solvent. Proceed to check crystal formation. B->G No C Is crude product soluble in hot solvent? E NO: Good candidate. Proceed to Protocol 1. C->E Yes F NO: Insoluble. Discard this solvent. C->F No H Do crystals form upon slow cooling? E->H G->C H->E Yes I NO: Consider as 'Solvent 1' in a binary system. Proceed to Protocol 2. H->I Yes H->I No

Caption: Decision tree for selecting a recrystallization solvent.

Recommended Solvents for Screening

The table below summarizes common solvents that are effective for recrystallizing aryl boronic acids and nitroaromatic compounds. They offer a range of polarities and boiling points suitable for initial screening.[4][5]

SolventBoiling Point (°C)PolarityComments & Potential Use
Water 100HighGood for highly polar compounds; may require heat.[5]
Ethanol (EtOH) 78HighExcellent general-purpose solvent for polar compounds.[6]
Isopropanol (IPA) 82Medium-HighSimilar to ethanol, slightly less polar.
Ethyl Acetate (EtOAc) 77MediumGood for compounds of intermediate polarity.[4]
Toluene 111LowEffective for less polar compounds; higher boiling point allows for a wider solubility range.
Heptane/Hexane 98 / 69Very LowTypically used as the anti-solvent ('Solvent 2') in a binary system with a more polar solvent.
Acetone 56Medium-HighUseful but its low boiling point can lead to rapid evaporation and premature crystallization.
Dichloroethane 84MediumCan be effective but is a halogenated solvent requiring careful handling.[4]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8] Review the Safety Data Sheet (SDS) for this compound and all solvents before use.[7]

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just completely dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, residual base) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the solid to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This technique is used when no single solvent has the ideal solubility profile. It employs two miscible solvents: one in which the compound is highly soluble ('Solvent 1') and another in which it is poorly soluble ('Solvent 2' or anti-solvent).[4]

  • Dissolution: Dissolve the crude product in a minimal amount of hot 'Solvent 1' (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add 'Solvent 2' (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of hot 'Solvent 1' until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 3 through 7 from Protocol 1. The wash solvent in step 6 should be a cold mixture of the two solvents or pure, cold 'Solvent 2'.

Protocol 3: Troubleshooting Common Issues
ProblemCauseSolution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Re-heat the mixture to dissolve the oil. Add a larger volume of solvent and allow to cool more slowly. Consider a lower-boiling point solvent system.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Reduce the solvent volume by gentle heating/evaporation and re-cool.
Poor Recovery Too much solvent was used; compound has significant solubility in cold solvent.Concentrate the mother liquor (the filtrate) and re-cool to obtain a second crop of crystals (which may be less pure). Re-evaluate the solvent choice for a system with lower cold solubility.
Colored Impurities Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

Alternative Purification Strategies

When recrystallization proves ineffective, particularly for non-crystalline (oily) products or complex impurity mixtures, other methods should be considered.

  • Column Chromatography: Effective for separating compounds based on polarity. For boronic acids, which can be problematic on standard silica gel, neutral alumina or reverse-phase (C18) silica may be more suitable.[4][6]

  • Acid-Base Extraction: A process of treating the crude product with a base to form a salt, which can then be isolated by solvent extraction. The pure boronic acid is then regenerated by treating the salt with an acid.[10] This method is particularly useful for separating acidic boronic acids from neutral impurities.

  • Derivatization: Boronic acids can be converted into stable, crystalline derivatives, such as diethanolamine adducts, which can be easily purified by recrystallization. The pure boronic acid can then be liberated from the adduct.[6][11]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Reactions with (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using (4,5-Difluoro-2-nitrophenyl)boronic acid. The unique electronic properties of this substrate, characterized by strong electron-withdrawing nitro and fluoro groups, present specific hurdles that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve successful coupling outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in Suzuki reactions involving this compound are often multifactorial. The table below outlines common problems, their underlying causes rooted in the substrate's reactivity, and targeted solutions to enhance reaction efficiency.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Transmetalation: The electron-withdrawing groups (-NO₂, -F) on the boronic acid decrease the nucleophilicity of the aryl group, slowing down the transfer to the palladium center.[1] 2. Catalyst Deactivation: The nitro group can potentially coordinate with the palladium catalyst, leading to the formation of inactive species.[2] 3. Ineffective Pre-catalyst Activation: If using a Pd(II) source, the reduction to the active Pd(0) species may be incomplete.[3]1. Optimize Catalyst & Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to accelerate both oxidative addition and reductive elimination.[1][3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst that rapidly generates the active species.[1][4] 2. Judicious Base Selection: Employ a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to promote the formation of the more reactive boronate species.[1][2] 3. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for transmetalation.[1]
Significant Side Product Formation 1. Protodeboronation: The electron deficiency of the boronic acid makes the C-B bond highly susceptible to cleavage by protons, especially in the presence of aqueous bases and at elevated temperatures.[1][2] This results in the formation of 1,2-difluoro-4-nitrobenzene. 2. Homocoupling: The boronic acid can couple with itself, particularly if oxygen is present, which can also lead to catalyst decomposition.[2][3][5] 3. Dehalogenation: The aryl halide partner can be reduced, replacing the halide with a hydrogen atom.[5]1. Minimize Protodeboronation:     a) Use a milder base like KF, which is less harsh.[1][2]     b) Employ strictly anhydrous conditions to remove water as a proton source.[1][6]     c) Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate, which slowly releases the boronic acid in situ.[1][2][4] 2. Prevent Homocoupling: Ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to exclude oxygen.[2][3][6] 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.[7]
Poor Reproducibility 1. Reagent Purity: Impurities in starting materials, particularly the boronic acid, can inhibit the catalyst.[2] 2. Inconsistent Degassing: Residual oxygen can lead to variable rates of catalyst deactivation and side product formation.[3][6] 3. Solvent Quality: Solvents must be anhydrous and thoroughly degassed. Traces of contaminants can poison the catalyst.[8]1. Verify Reagent Quality: Use high-purity this compound. If necessary, repurify by recrystallization. 2. Standardize Degassing Protocol: Implement a consistent procedure, such as three freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 30 minutes).[2][7] 3. Use High-Quality Solvents: Use anhydrous, packaged solvents or freshly distill them before use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to use in Suzuki couplings?

The primary difficulty arises from its electronic nature. The potent electron-withdrawing effects of the ortho-nitro group and the two fluoro groups significantly reduce the electron density on the boron-bearing carbon. This deactivation has two main consequences:

  • Slow Transmetalation: Transmetalation, the transfer of the aryl group from boron to the palladium center, is a critical step in the catalytic cycle.[9] The reduced nucleophilicity of the nitrophenyl ring makes this step sluggish, often rendering it the rate-determining step of the reaction.[1]

  • Increased Susceptibility to Protodeboronation: The electron deficiency weakens the carbon-boron bond, making it more prone to cleavage by a proton source (like water), a common side reaction that directly reduces the available boronic acid for the desired coupling.[1][2]

Q2: What is the optimal catalyst and ligand combination for this substrate?

There is no single "best" combination, as the ideal choice depends on the specific aryl halide coupling partner. However, for challenging, electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] A more robust approach involves using a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.

  • Buchwald Ligands: Biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[3] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition of the aryl halide.[3]

  • N-Heterocyclic Carbenes (NHCs): These are also excellent ligands for challenging couplings, offering high stability and activity.[11]

Using an air- and moisture-stable precatalyst that allows for the rapid generation of the active LPd(0) species under mild conditions can be key to success, as it enables the coupling to proceed before significant boronic acid decomposition occurs.[4]

Q3: How do I select the right base and solvent?

The base and solvent system is critical for both activating the boronic acid and minimizing side reactions.

Base Selection:

  • Stronger is often better (with caution): The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[11][12] For this deactivated substrate, moderately strong inorganic bases are preferred.

    • K₃PO₄ (Potassium Phosphate): Often a reliable choice for difficult couplings, providing a good balance of reactivity while minimizing certain side reactions.[2]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can increase reaction rates when weaker bases fail.[2]

  • Milder option to prevent protodeboronation: If protodeboronation is the primary issue, switching to a milder base can be effective.

    • KF (Potassium Fluoride): Can be particularly useful, especially under anhydrous conditions, as it is less harsh than carbonate or phosphate bases.[2]

Solvent Selection:

  • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane, THF, or DMF with a small amount of water are commonly used.[2][7] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[1]

  • Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions with a base like KF is a recommended strategy.[1]

  • Solvent Effects are Complex: The choice of solvent can influence reaction selectivity and rate in non-obvious ways, so screening a few options (e.g., Dioxane/H₂O, THF/H₂O, Toluene) is advisable.[8][13][14]

Q4: What are the best practices for setting up and monitoring the reaction?

A meticulous experimental setup is crucial for success and reproducibility.

  • Ensure an Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and the oxidative degradation of the Pd(0) catalyst.[3][6] Use a Schlenk line or a glovebox. At a minimum, thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes or perform three vacuum/backfill cycles.[2][6]

  • Use Degassed Solvents: Solvents should be sparged with an inert gas for at least 30 minutes before use to remove dissolved oxygen.[2]

  • Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid derivative, and base to the flask first. Purge the vessel with inert gas, then add the degassed solvent, followed by the catalyst and/or ligand under a positive pressure of inert gas.[1]

  • Monitoring: Track the reaction's progress by TLC or LC-MS.[2] This will help you determine the optimal reaction time and identify the formation of side products.

Visualizing the Challenge: The Suzuki Catalytic Cycle

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura reaction. For substrates like this compound, the Transmetalation step is often the bottleneck due to the electronic deactivation of the boronic acid.

Suzuki_Cycle cluster_legend Legend Pd0 LPd(0) Active Catalyst OA_Complex L-Pd(II)-Ar(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Base_out X-B(OH)₂ + Base Trans_Complex L-Pd(II)-Ar(R) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation (Rate-Limiting Step) Trans_Complex->Pd0 Reductive Elimination Product Ar-R Coupled Product Trans_Complex->Product Trans_Complex->Product ArX_in Ar-X (Aryl Halide) ArX_in->Pd0 Boronic_in R-B(OH)₂ + Base Boronic_in->OA_Complex Rate-Limiting Step Rate-Limiting Step

Caption: The Suzuki catalytic cycle highlighting the challenging transmetalation step.

Troubleshooting Workflow

If you are facing low yields, follow this logical troubleshooting workflow to systematically address the potential issues.

Troubleshooting_Workflow start Start: Low Yield Observed check_inert Verify Inert Atmosphere & Degassing Protocol start->check_inert check_reagents Confirm Reagent Purity & Solvent Quality check_inert->check_reagents If OK optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, KF) check_reagents->optimize_base If OK optimize_catalyst Change Catalyst/Ligand (e.g., Pd(OAc)₂ + SPhos) optimize_base->optimize_catalyst If still low success Success: Yield Improved optimize_base->success If successful use_ester Protect Boronic Acid (Convert to Pinacol/MIDA Ester) optimize_catalyst->use_ester If still low optimize_catalyst->success If successful optimize_temp Adjust Temperature (e.g., 80°C -> 100°C) use_ester->optimize_temp If needed use_ester->success If successful optimize_temp->success

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.

Experimental Protocol: General Procedure for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters is often necessary.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv), finely powdered

  • Degassed Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, the this compound pinacol ester, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

References

common side reactions with (4,5-Difluoro-2-nitrophenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,5-Difluoro-2-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions with this compound, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing very low to no formation of my desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to several competing side reactions, primarily protodeboronation. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group make the carbon-boron bond susceptible to cleavage.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Protodeboronation This is the most common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water, alcohol).[1][3] This is often accelerated under basic conditions.[3][4]1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use a glovebox or Schlenk line to maintain an inert atmosphere (Argon or Nitrogen).[5] 2. Optimize the Base: A weaker base, such as K₃PO₄ or CsF, is often preferable to strong bases like NaOH or KOH, which can accelerate protodeboronation.[5][6] 3. Slow-Release Strategy: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). This provides a slow, sustained release of the boronic acid in the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4][7][8]
Catalyst Inactivity The palladium catalyst may be inactive or decomposed. Oxygen can lead to catalyst decomposition.[5]1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[5] 2. Use a Robust Pre-catalyst: Employ air-stable palladium pre-catalysts (e.g., XPhos Pd G3) that are designed for challenging coupling reactions.[5] 3. Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos can promote the desired cross-coupling over side reactions.[9][10]
Boroxine Formation In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[7][11][12] This can affect the stoichiometry of your reaction.While often reversible in the presence of water, it's best to use freshly opened or properly stored boronic acid. If boroxine formation is suspected, consider conditions that favor its hydrolysis back to the monomeric boronic acid.
Issue 2: Significant Formation of Homocoupling Byproducts

Question: My reaction is producing a significant amount of the homocoupling product of my boronic acid (a symmetrical biaryl). How can I suppress this side reaction?

Answer:

The formation of homocoupling products is a known side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.[5][13][14][15]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Oxygen Contamination Oxygen can act as an oxidant, promoting the oxidative homocoupling of the boronic acid, which is catalyzed by palladium.[5]Rigorous Exclusion of Oxygen: As with preventing protodeboronation, maintaining a strictly inert atmosphere is crucial. Degas all solvents and purge the reaction vessel thoroughly with argon or nitrogen before adding the catalyst.[5]
Reaction Conditions Certain bases and solvents can favor homocoupling.Screening Reaction Parameters: A systematic screening of bases, solvents, and temperature may be necessary. Sometimes, lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of this reagent. It should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (below 4°C/39°F) and under an inert atmosphere (argon or nitrogen).[8][16] This minimizes degradation through protodeboronation and oxidation, as well as the formation of boroxines.[7][8] Avoid exposure to moisture and light.

Q2: Does the nitro group on the phenyl ring interfere with the Suzuki-Miyaura coupling reaction?

A2: Generally, the nitro group is well-tolerated in Suzuki-Miyaura couplings.[9] In fact, as a strong electron-withdrawing group, it can activate the aryl system, potentially making the oxidative addition step of the catalytic cycle more favorable if the boronic acid were coupled with an aryl halide that is part of the same molecule in an intramolecular reaction. However, in intermolecular reactions, its primary effect is on the electronic properties of the boronic acid itself. There are specialized conditions where a nitro group can act as a leaving group in cross-coupling reactions, but this typically requires specific catalysts and conditions and is not a common side reaction under standard Suzuki-Miyaura protocols.[17][18][19]

Q3: What is protodeboronation and why is it a particular concern for this compound?

A3: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, the presence of three strong electron-withdrawing groups (two fluorines and a nitro group) makes the aromatic ring electron-deficient. This increases the susceptibility of the carbon-boron bond to cleavage, especially in the presence of proton sources like water or under basic conditions.[2][4]

Q4: What are boroxines and how do they affect my reaction?

A4: Boroxines are cyclic trimers formed from the dehydration of three boronic acid molecules.[7][11][12] The formation of boroxine from this compound alters the molecular weight and can lead to inaccurate stoichiometry if not accounted for. While this is often a reversible process, using the boronic acid as the more stable boronate ester can circumvent this issue.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key side reaction of protodeboronation and a recommended experimental workflow to minimize it.

Protodeboronation_Mechanism ArylBOH2 This compound ArylBoronate Arylboronate Anion [ArB(OH)₃]⁻ ArylBOH2->ArylBoronate + Base Base Base (e.g., OH⁻) Base->ArylBoronate ArylH 1,2-Difluoro-4-nitrobenzene (Protodeboronated Byproduct) Borate Borate Species ArylH->Borate ArylBoronate->ArylH + Proton Source ProtonSource Proton Source (e.g., H₂O) ProtonSource->ArylH

Caption: Mechanism of base-catalyzed protodeboronation.

Experimental_Workflow start Start prep Prepare Anhydrous Reagents & Solvents start->prep ester Convert to Pinacol Ester (Optional, Recommended) prep->ester setup Set up Reaction Under Inert Atmosphere (Ar/N₂) prep->setup Direct Use ester->setup degas Degas Solvent setup->degas reagents Add Aryl Halide, Boronate Ester, & Finely Powdered Base degas->reagents catalyst Add Palladium Pre-catalyst & Ligand reagents->catalyst reaction Heat to Reaction Temperature catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Recommended workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Base Selection for (4,5-Difluoro-2-nitrophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura couplings involving (4,5-Difluoro-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this electron-deficient and sterically hindered substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, with a primary focus on the critical choice of base.

The Challenge: Understanding the Reactivity of this compound

This compound is a valuable building block for introducing a highly functionalized moiety into complex molecules. However, its unique electronic and steric properties present significant hurdles in Suzuki-Miyaura couplings. The strong electron-withdrawing effects of two fluorine atoms and an ortho-nitro group decrease the nucleophilicity of the boronic acid, which can slow the crucial transmetalation step.[1]

More critically, these features make the C-B bond highly susceptible to protodeboronation , an undesired side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[2][3] This process is often accelerated by the very basic and aqueous conditions required for the Suzuki coupling, leading to low yields and difficult purifications.[4][5] Therefore, successful coupling hinges on selecting conditions that promote the desired C-C bond formation at a rate that significantly outpaces this decomposition pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when using this compound and provide a logical, step-by-step approach to troubleshooting.

Q1: My reaction is giving very low yield or failing completely. What is the most likely cause?

Low yields are most commonly due to rapid protodeboronation of the starting material.[2][3] The electron-deficient nature of the aromatic ring makes the boronic acid unstable under many standard Suzuki conditions.[6] Before making significant changes, verify the following:

  • Reagent Quality: Has the boronic acid been stored correctly? It should be kept in a tightly sealed container, refrigerated, and under an inert atmosphere to prevent degradation.[3] Purity can be checked by NMR; the presence of 1,2-difluoro-3-nitrobenzene indicates decomposition.[3]

  • Inert Atmosphere: Was the reaction thoroughly degassed? Oxygen can lead to homocoupling of the boronic acid and degradation of the palladium catalyst.[3] Ensure all solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.

Q2: Which base should I choose as a starting point for my optimization?

There is no single "best" base, as the optimal choice depends on the coupling partner, solvent, and catalyst. However, for a challenging substrate like this compound, a moderately strong, non-nucleophilic base is often the best starting point.

  • Potassium Phosphate (K₃PO₄): This is frequently a reliable choice for difficult couplings.[7][8][9] It provides sufficient basicity to promote the formation of the reactive boronate species without being overly harsh, which can help minimize protodeboronation.[7][9]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent yields, particularly with challenging substrates where other bases fail.[7][9] Its higher solubility in organic solvents can be a significant advantage.[7]

The following diagram outlines a logical workflow for selecting and optimizing the base for your specific reaction.

Base_Selection_Workflow Base Selection Workflow for this compound cluster_troubleshooting Troubleshooting Options Start Start Optimization Screen_Bases Initial Screen: - K₃PO₄ (2-3 equiv) - Cs₂CO₃ (2-3 equiv) Start->Screen_Bases Assess_Yield Assess Yield & Purity Screen_Bases->Assess_Yield Low_Yield Low Yield / Protodeboronation Assess_Yield->Low_Yield Failure Good_Yield Good Yield (>70%) Assess_Yield->Good_Yield Success Troubleshoot Troubleshoot Further Low_Yield->Troubleshoot Optimize_Params Proceed to further optimization (temperature, catalyst loading) Good_Yield->Optimize_Params Try_Fluoride Option 1: Switch to Fluoride Base - KF or CsF (anhydrous conditions) - Rationale: Milder, unique activation mechanism. Troubleshoot->Try_Fluoride Use_Ester Option 2: Use Boronate Ester - Convert to pinacol ester (Bpin) - Rationale: Increased stability against protodeboronation. Troubleshoot->Use_Ester Change_Catalyst Option 3: Change Catalyst System - Use highly active pre-catalyst (e.g., Buchwald G3/G4) - Rationale: Accelerate coupling to outpace decomposition. Troubleshoot->Change_Catalyst

Caption: Base selection workflow for challenging Suzuki couplings.

Q3: I've heard about using fluoride bases like KF or CsF. When are they a good choice?

Potassium fluoride (KF) and cesium fluoride (CsF) can be excellent choices, particularly for substrates sensitive to hydrolysis.[10] The fluoride ion is thought to activate the boronic acid through a different mechanism, forming a fluoroborate species that can be highly reactive in the transmetalation step.[7][8] These bases are often most effective under anhydrous conditions, which can further suppress protodeboronation that is often facilitated by water.[7]

Q4: Should I be concerned about my choice of catalyst and ligand?

Absolutely. For a challenging substrate, the catalyst system is as critical as the base. The goal is to achieve a rapid rate of catalytic turnover. A highly active catalyst can promote the desired coupling so quickly that the slower protodeboronation reaction doesn't have time to occur.[11]

  • Catalyst Precursors: Use a modern palladium precatalyst, such as a Buchwald palladacycle (e.g., G2, G3, G4 XPhos or SPhos). These form the active Pd(0) species rapidly and efficiently.[12]

  • Ligands: Employ bulky, electron-rich biarylphosphine ligands like XPhos or SPhos. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and are known to be effective for difficult couplings.[13]

Comparative Data: Base Performance in Challenging Couplings

While specific data for this compound is not widely published, the following table summarizes general trends for the performance of common bases in Suzuki couplings of other challenging, electron-deficient arylboronic acids. This should serve as a guide for your initial reaction screening.

BaseTypical EquivalentsSolvent System(s)Temperature (°C)Key Characteristics & Considerations
K₃PO₄ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂O, THF/H₂O80 - 110Excellent starting point. A strong, non-nucleophilic base effective for hindered and electron-deficient substrates.[7][9]
Cs₂CO₃ 2.0 - 3.0Dioxane/H₂O, DMF80 - 110Often provides higher yields than K₂CO₃ due to better solubility in organic solvents, especially for difficult couplings.[7][9]
K₂CO₃ 2.0 - 3.0Toluene/EtOH/H₂O, Dioxane/H₂O80 - 110A standard, cost-effective base. May be less effective for this specific, highly deactivated substrate.[7][14]
KF / CsF 2.0 - 3.0THF (anhydrous), Dioxane (anhydrous)60 - 80Milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions for optimal performance.[7][10]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Note: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

Protocol 1: General Screening with Potassium Phosphate (K₃PO₄)

This protocol uses a highly active Buchwald precatalyst, which is often effective for challenging substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald precatalyst) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add solids to oven-dried vial: - Aryl Halide (1.0 equiv) - Boronic Acid (1.5 equiv) - K₃PO₄ (3.0 equiv) - XPhos Pd G3 (2 mol%) B 2. Seal vial, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents via syringe (e.g., 1,4-Dioxane/H₂O 5:1) B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor by LC-MS or TLC D->E F 6. Cool, dilute with Ethyl Acetate, wash with H₂O and brine E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for Protocol 1.

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), finely powdered K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water at a 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously. Monitor the reaction's progress by LC-MS or TLC until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Anhydrous Conditions with Potassium Fluoride (KF)

This protocol is an alternative for substrates that are particularly sensitive to hydrolysis or if protodeboronation is severe in aqueous systems.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2-4 mol%)

  • SPhos (or similar bulky ligand) (4-8 mol%)

  • Potassium Fluoride (KF), spray-dried or oven-dried (3.0 equiv)

  • Degassed Anhydrous THF or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add oven-dried KF (3.0 equiv) to a flame-dried Schlenk tube. Add the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube and remove from the glovebox (if used). Maintain a positive pressure of argon.

  • Solvent Addition: Add degassed anhydrous THF via syringe.

  • Heating and Monitoring: Heat the reaction to 60-80 °C. Monitor as described in Protocol 1.

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.

References

Technical Support Center: Catalyst Deactivation in Reactions with (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4,5-Difluoro-2-nitrophenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and other common challenges encountered during cross-coupling reactions with this highly electron-deficient substrate. Our focus is on providing not just solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely initial causes?

A1: Low or no yield in this specific coupling is a common issue and typically points to two primary, often interconnected, problems: rapid protodeboronation of the starting material and deactivation of the palladium catalyst.[1][2]

  • Protodeboronation: The this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ortho-nitro group and the two fluorine atoms. This makes the carbon-boron bond particularly susceptible to cleavage by a proton source (like water), a side reaction known as protodeboronation.[3][4] This process is often accelerated by the basic and sometimes aqueous conditions required for the Suzuki-Miyaura coupling.[2]

  • Catalyst Deactivation: The active Pd(0) species in the catalytic cycle can be deactivated through several pathways. The presence of oxygen can lead to the formation of inactive palladium oxides and promote the homocoupling of the boronic acid.[1] More specific to this substrate, the ortho-nitro group may coordinate to the palladium center, leading to the formation of inactive catalyst species.[2]

Q2: I observe a significant amount of 4,5-difluoro-nitrobenzene as a byproduct. What is happening and how can I prevent it?

A2: The formation of 4,5-difluoro-nitrobenzene is a direct result of protodeboronation.[3] This side reaction consumes your boronic acid, thereby reducing the yield of your desired cross-coupled product. To minimize protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[5] These derivatives exhibit increased stability and slowly release the boronic acid into the reaction mixture, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[5]

  • Careful Selection of Base: While a base is necessary to activate the boronic acid for transmetalation, overly strong or highly aqueous bases can accelerate protodeboronation.[2][6] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in less aqueous or anhydrous conditions. Potassium phosphate (K₃PO₄) is often a good compromise, providing sufficient basicity while minimizing side reactions.[4]

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can significantly reduce the rate of protodeboronation. Ensure your solvents are properly dried and degassed.[1]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[7] This is a clear sign of catalyst decomposition and can be caused by several factors:

  • Ligand Degradation or Insufficient Ligation: The phosphine ligands that stabilize the palladium center can be sensitive to air and moisture. If the ligand degrades or if there is an insufficient amount present, the palladium nanoparticles can agglomerate and precipitate as palladium black.[7][8]

  • Unfavorable Reaction Kinetics: If the rate of the catalytic cycle is slow, for example, due to a difficult oxidative addition or transmetalation step, the palladium(0) species may have a longer lifetime in solution, increasing the probability of decomposition.

  • High Temperatures: While increased temperature can sometimes improve reaction rates, it can also accelerate catalyst decomposition pathways.

To address this, ensure you are using a robust, air-stable pre-catalyst, that your ligands are of high quality, and that you are maintaining a strictly inert atmosphere.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues observed during cross-coupling reactions with this compound.

Issue 1: Low or No Product Formation with Starting Material Recovery

This scenario suggests that the catalytic cycle is not proceeding efficiently, or at all.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species.

    • Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) that rapidly generates the active Pd(0) species.[5] Ensure your catalyst and ligands are from a reliable source and have been stored correctly.

  • Inefficient Transmetalation:

    • Diagnosis: The transfer of the aryl group from the boron to the palladium is the rate-limiting step. This is common with electron-deficient boronic acids.

    • Solution: Optimize the base and solvent system. A thorough screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water) is recommended.[2][4] The use of fluoride ions (e.g., from CsF or KF) can sometimes promote transmetalation, but their concentration must be carefully controlled to avoid the formation of unreactive fluoroborate species.

  • Poor Reagent Purity or Stability:

    • Diagnosis: The boronic acid may have degraded over time, or the aryl halide may contain inhibitors.

    • Solution: Use freshly purchased or purified reagents. Consider converting the boronic acid to its more stable pinacol ester immediately before use.

Troubleshooting Workflow for Low Product Yield

start Low/No Product Yield reagent_quality Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->reagent_quality atmosphere Ensure Inert Atmosphere (Proper Degassing) reagent_quality->atmosphere Reagents OK sub_reagent Re-purify or Replace Reagents reagent_quality->sub_reagent catalyst_check Evaluate Catalyst System atmosphere->catalyst_check Atmosphere OK sub_atmosphere Improve Degassing Technique atmosphere->sub_atmosphere conditions Optimize Reaction Conditions catalyst_check->conditions Catalyst System OK sub_catalyst Screen Ligands & Pre-catalysts catalyst_check->sub_catalyst ester_formation Consider Boronic Ester Derivative conditions->ester_formation Optimization Fails success Reaction Successful conditions->success Optimization Succeeds sub_conditions Screen Bases, Solvents, & Temperature conditions->sub_conditions ester_formation->success sub_reagent->reagent_quality Retry sub_atmosphere->atmosphere Retry sub_catalyst->catalyst_check Retry sub_conditions->conditions Retry pd0 Active Pd(0)L_n Catalyst coordination Coordination of Nitro Group to Pd Center pd0->coordination redox Reductive Pathways Involving Nitro Group pd0->redox inactive_complex Formation of Inactive Pd-Nitroarene Complex coordination->inactive_complex pd_black Decomposition to Pd(0) Black inactive_complex->pd_black redox->pd_black

References

managing homocoupling byproducts of (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing Suzuki-Miyaura cross-coupling reactions involving (4,5-Difluoro-2-nitrophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the formation of homocoupling byproducts. Our goal is to provide a deep understanding of the underlying mechanisms and to offer practical, field-proven solutions to ensure the success of your synthesis.

This compound is a valuable building block, but its electronic properties—specifically the strong electron-withdrawing effects of the nitro and fluoro groups—can make it particularly susceptible to side reactions. The most prevalent of these is homocoupling, which not only consumes the starting material and reduces the yield of your desired product but also introduces a significant purification challenge. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately control this unwanted reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction? A1: Homocoupling is a common side reaction where two molecules of your boronic acid starting material couple with each other to form a symmetrical biaryl.[1][2] In this case, it would be the formation of 2,2'-dinitro-4,4',5,5'-tetrafluoro-1,1'-biphenyl. This byproduct consumes your boronic acid, lowers the yield of the intended cross-coupled product, and can be difficult to separate during purification.[3]

Q2: Why is my this compound particularly prone to homocoupling? A2: Electron-deficient arylboronic acids, like the one you are using, have been shown to be more susceptible to homocoupling.[4][5] The strong electron-withdrawing nature of the nitro and difluoro substituents can influence the kinetics of the catalytic cycle, potentially favoring the homocoupling pathway under suboptimal conditions.

Q3: What is the primary cause of boronic acid homocoupling? A3: The most well-established mechanism involves the presence of dissolved oxygen in the reaction mixture.[6][7] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes can then react stoichiometrically with the boronic acid in a process that generates the homocoupled product and regenerates the Pd(0) catalyst, which can re-enter the desired cycle.[8] Therefore, rigorous exclusion of oxygen is critical.[8][9]

Q4: Can my choice of palladium catalyst influence the rate of homocoupling? A4: Absolutely. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without ensuring its efficient reduction to the active Pd(0) state can leave excess Pd(II) species available to promote homocoupling.[6][9] Furthermore, using heterogeneous catalysts like Palladium on Carbon (Pd/C) or Palladium Black has been shown in some cases to reduce homocoupling compared to homogeneous sources like Pd(OAc)₂.[8][10]

Q5: How can I visually identify if homocoupling is a significant issue in my reaction? A5: While visual inspection is not definitive, the formation of palladium black (a fine, black precipitate) can sometimes indicate catalyst decomposition or aggregation, which can be associated with side reactions.[2] The most reliable methods for identification are analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude reaction mixture. The homocoupled product will have a molecular weight corresponding to twice the aryl group of your boronic acid.[9]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to understand the competition between the desired cross-coupling and the undesired homocoupling. The following diagram illustrates these two competing catalytic cycles.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Pd(II) Pd0->PdII Oxidation ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation (R-B(OH)2 + Base) ArPdX->Trans R-B(OH)₂ Base ArPdR Ar-Pd(II)-R Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerated Catalyst Product Ar-R (Desired Product) RE->Product Homo_Trans1 Transmetalation 1 (R-B(OH)2) PdII->Homo_Trans1 RPdX R-Pd(II)-X Homo_Trans1->RPdX Homo_Trans2 Transmetalation 2 (R-B(OH)2) RPdX->Homo_Trans2 RPdR R-Pd(II)-R Homo_Trans2->RPdR Homo_RE Reductive Elimination RPdR->Homo_RE Byproduct R-R (Homocoupling Byproduct) Homo_RE->Byproduct Pd0_regen Pd(0) Homo_RE->Pd0_regen -> Pd(0) Pd0_regen->OA Re-enters Suzuki Cycle Pd0_O2 O₂ (Trace Oxygen)

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.

G Start High Homocoupling Observed Cause1 Cause: Atmosphere Contamination Start->Cause1 Cause2 Cause: Suboptimal Catalyst/Ligand Start->Cause2 Cause3 Cause: Incorrect Base or Solvent Start->Cause3 Cause4 Cause: Reaction Conditions Start->Cause4 Sol1 Solution: 1. Rigorous Degassing 2. Use Inert Gas Sparge 3. Add Reducing Agent (e.g., KCOOH) Cause1->Sol1 Sol2 Solution: 1. Use Pd(0) Precatalyst 2. Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) 3. Lower Catalyst Loading Cause2->Sol2 Sol3 Solution: 1. Use Weaker Base (K₃PO₄, K₂CO₃) 2. Ensure Anhydrous Solvents 3. Avoid Alcoholic Solvents Cause3->Sol3 Sol4 Solution: 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Slow Addition of Boronic Acid Cause4->Sol4

Caption: A logical workflow for diagnosing and addressing homocoupling.

Issue 1: Significant formation of the homocoupled byproduct is detected by LC-MS.

  • Possible Cause A: Presence of Dissolved Oxygen.

    • Explanation: As previously mentioned, oxygen is a primary culprit, promoting the formation of Pd(II) species that drive homocoupling.[6][7][8] Even minute quantities of air entering the reaction flask can be detrimental.

    • Solution: Implement Rigorous Degassing. Standard freeze-pump-thaw cycles (at least three) are highly effective. Alternatively, for larger scales, a subsurface sparge with an inert gas (Argon or Nitrogen) for 15-20 minutes can efficiently remove dissolved oxygen.[3][8][10]

    • Pro-Tip: Consider adding a mild reducing agent like potassium formate (HCOOK) to the reaction mixture. This can help "scavenge" any Pd(II) species that form, keeping the palladium in its active Pd(0) state without reducing the aryl halide.[8][10]

  • Possible Cause B: Suboptimal Catalyst System.

    • Explanation: The choice of ligand and palladium source dramatically influences the relative rates of the desired and undesired reactions. Ligands that are not sufficiently electron-rich or bulky may not promote the reductive elimination of the cross-coupled product efficiently, allowing side reactions to compete.[3][11]

    • Solution: Screen Ligands and Use a Pd(0) Source.

      • Switch to Bulky, Electron-Rich Ligands: Employ modern biarylphosphine ligands such as SPhos or XPhos. These ligands are known to accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the Suzuki cycle, outcompeting the homocoupling pathway.[3][4][11]

      • Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄. This minimizes the amount of free Pd(II) at the start of the reaction.[11][12]

  • Possible Cause C: Inappropriate Base or Solvent.

    • Explanation: The base is not just an activator for the boronic acid; its strength can influence side reactions.[13] Very strong bases can sometimes promote boronic acid degradation. Certain solvents, particularly alcohols, can act as hydride sources, leading to other side reactions like dehalogenation, which complicates the reaction profile.[11]

    • Solution: Optimize Base and Solvent.

      • Use a Weaker Base: Instead of strong bases like NaOH or Cs₂CO₃, consider using potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These are often effective enough to promote transmetalation without causing excessive side reactions.[11][14]

      • Choose an Appropriate Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[4][14] Ensure they are anhydrous and properly degassed before use.

Preventative Strategies & Optimized Protocol

Being proactive is the best strategy. The following protocol integrates best practices to minimize homocoupling from the outset.

Table 1: Effect of Key Parameters on Reaction Outcome

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Strictly Inert (Ar or N₂)Presence of Air/OxygenOxygen promotes the formation of Pd(II), the key species in homocoupling.[6][7]
Pd Source Pd(0) precatalysts (e.g., Pd₂(dba)₃)Pd(II) precatalysts (e.g., Pd(OAc)₂)Starting with Pd(0) avoids an excess of Pd(II) before the cycle begins.[9]
Ligand Bulky, electron-rich (e.g., SPhos)Small, electron-poor (e.g., PPh₃)Bulky ligands accelerate reductive elimination of the desired product.[3][11]
Base Moderate (e.g., K₃PO₄, K₂CO₃)Very Strong (e.g., NaOH)Milder bases are less likely to cause boronic acid degradation.[11]
Temperature Lowest effective temperature (e.g., 80-100 °C)Excessively high temperaturesHigher temperatures can accelerate catalyst decomposition and side reactions.[3]
Experimental Protocol: Minimized Homocoupling Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely ground K₃PO₄.[14]

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Final Degassing: With gentle stirring, bubble Argon or Nitrogen through the reaction mixture for an additional 15-20 minutes. This is a critical step.[3][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for full conversion of the limiting reagent to minimize potential side reactions.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification of Contaminated Product

If homocoupling still occurs, effective purification is necessary. The homocoupled byproduct (2,2'-dinitro-4,4',5,5'-tetrafluoro-1,1'-biphenyl) is often non-polar and highly symmetrical, which can make its separation from the desired, often similarly non-polar, biaryl product challenging.

Strategy 1: Column Chromatography

  • Approach: This is the most common method. The key is to find a solvent system that provides maximum separation (ΔRf) between your product and the homocoupled impurity on a TLC plate.

  • Tips:

    • Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate).

    • Consider using alternative solvent systems like dichloromethane/hexane or toluene/hexane if standard systems fail.

    • If co-elution is a persistent problem, silica gel may not be the ideal stationary phase. Consider reverse-phase chromatography if the polarity difference is more pronounced.[3]

Strategy 2: Recrystallization

  • Approach: This technique relies on differences in solubility between the desired product and the impurity in a given solvent or solvent mixture.[15][16] It is most effective when the homocoupled byproduct is present as a minor impurity.[15]

  • Procedure:

    • Identify a suitable solvent or solvent system where your desired product is sparingly soluble at room temperature but highly soluble when hot. The impurity should ideally be either very soluble or nearly insoluble at all temperatures.[17]

    • Dissolve the crude material in the minimum amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of pure crystals.[17]

    • Collect the purified crystals by filtration.

References

effect of temperature on the stability of (4,5-Difluoro-2-nitrophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,5-Difluoro-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will delve into the critical role of temperature on the stability and reactivity of this compound, offering field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry environment. The recommended storage temperature is between 2-8°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture, which can promote dehydration to the corresponding boroxine (a cyclic anhydride). For handling, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid inhalation or skin contact.[2][3][4]

Q2: What are the primary degradation pathways for this compound, and how does temperature influence them?

A2: The two primary degradation pathways for this compound that are significantly influenced by temperature are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a common issue with arylboronic acids, particularly those with electron-withdrawing groups like the nitro and fluoro substituents present in this molecule.[5][6] Elevated temperatures, along with the presence of acidic or basic conditions, can accelerate the rate of protodeboronation, leading to a reduction in the yield of the desired product.[5][7][8]

  • Formation of Boroxines: Like other boronic acids, this compound can undergo thermal dehydration to form a cyclic trimer known as a boroxine.[9] While this process is often reversible upon the addition of water, the formation of boroxines can affect the stoichiometry and solubility of the reagent in your reaction.

Q3: How does temperature generally affect the outcome of Suzuki-Miyaura coupling reactions involving this compound?

A3: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. Generally, increasing the reaction temperature can lead to higher conversion rates.[10][11] However, for a thermally sensitive substrate like this compound, excessive heat can be detrimental. High temperatures can promote the degradation pathways mentioned above (protodeboronation), leading to lower yields of the desired coupled product.[12] Furthermore, high temperatures can also lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which can reduce the catalytic activity.[13] Therefore, optimizing the temperature is a delicate balance between achieving a reasonable reaction rate and minimizing the degradation of the boronic acid and catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, with a focus on temperature-related causes and solutions.

Issue Potential Temperature-Related Cause(s) Recommended Solutions
Low or No Product Yield - Reaction temperature is too low: The activation energy for the reaction is not being overcome, resulting in a sluggish or stalled reaction. - Reaction temperature is too high: This can lead to significant degradation of the this compound via protodeboronation or decomposition of the palladium catalyst.- Gradually increase the temperature: Incrementally raise the reaction temperature in 5-10°C steps to find the optimal balance between reaction rate and stability.[14] - Screen different solvents: Solvents with higher boiling points may allow for higher reaction temperatures without excessive pressure buildup, but always consider the stability of your reagents in the chosen solvent. - Use a more active catalyst/ligand system: For electron-deficient boronic acids, specialized ligands like Buchwald-type biarylphosphines can facilitate the reaction at lower temperatures.[15]
Significant Formation of Protodeboronated Byproduct - Excessive reaction temperature: As discussed, high temperatures accelerate the rate of protodeboronation, especially in the presence of a base.[5]- Lower the reaction temperature: This is the most direct way to mitigate protodeboronation.[13] - Optimize the base: Use the mildest base that is effective for your reaction. Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃. - Use anhydrous conditions: The presence of water can facilitate protodeboronation. Ensure your solvent and reagents are dry.
Reaction Stalls or Appears Incomplete - Catalyst decomposition at elevated temperatures: The palladium catalyst may be degrading over the course of the reaction, leading to a loss of activity. This is often indicated by the formation of a black precipitate (palladium black).[13]- Use a more thermally stable catalyst: Consider using a pre-formed palladium catalyst with robust ligands that can withstand higher temperatures. - Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the temperature for a Suzuki-Miyaura coupling reaction with this compound.

Reagents and Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Stir plate with heating mantle and temperature controller

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Temperature Control: Place the flask in a heating mantle connected to a temperature controller. Begin stirring the reaction mixture.

  • Heating: Gradually heat the reaction to the desired starting temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Optimization: If the reaction is slow, increase the temperature in 10°C increments, monitoring for both product formation and the appearance of byproducts. If significant byproduct formation is observed, reduce the temperature. A typical range to explore for this type of substrate is 70-110°C.[10][16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a failed or low-yielding Suzuki-Miyaura reaction with this compound, with a focus on temperature-related issues.

TroubleshootingWorkflow start Low or No Product Yield check_temp Is Reaction Temperature Optimized? start->check_temp temp_too_low Hypothesis: Temperature Too Low check_temp->temp_too_low No check_byproduct Is Protodeboronation Observed? check_temp->check_byproduct Yes increase_temp Action: Increase Temperature Incrementally (e.g., +10°C) temp_too_low->increase_temp temp_too_high Hypothesis: Temperature Too High decrease_temp Action: Decrease Temperature (e.g., -10°C) temp_too_high->decrease_temp success Reaction Optimized increase_temp->success optimize_base Action: Use Milder Base (e.g., K3PO4) decrease_temp->optimize_base check_byproduct->temp_too_high Yes check_catalyst Is Catalyst Decomposition Observed? (e.g., Pd Black) check_byproduct->check_catalyst No optimize_base->success change_catalyst Action: Use More Stable Catalyst/Ligand check_catalyst->change_catalyst Yes check_catalyst->success No change_catalyst->success

Caption: Troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Synthesis of (4,5-Difluoro-2-nitrophenyl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of (4,5-Difluoro-2-nitrophenyl)boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. Given its highly functionalized nature, featuring both strongly electron-withdrawing nitro and fluoro groups, its synthesis presents unique challenges that require careful control over reaction conditions to minimize impurity formation and maximize yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of this compound.

Q1: My overall yield is consistently low. What are the primary factors affecting the yield?

Low yields can stem from several issues, primarily incomplete reactions or degradation of the starting material or product. The two most common synthetic routes have different pitfalls:

  • Route A: Borylation of 1,2-difluoro-4-nitrobenzene: This is often the preferred route. It typically involves a directed ortho-metalation (DoM) using a strong base like lithium diisopropylamide (LDA) or n-butyllithium at very low temperatures (-78 °C), followed by quenching with a trialkyl borate (e.g., triisopropyl borate).

    • Cause of Low Yield: Incomplete lithiation is a major cause. The acidity of the proton at the C2 position is enhanced by the ortho-nitro group, but moisture or insufficiently low temperatures can quench the organolithium intermediate before it reacts with the borate ester.

    • Solution: Ensure all glassware is rigorously flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly titrated n-butyllithium and high-purity, anhydrous solvents. The slow addition of the borate ester at -78 °C is critical to prevent side reactions.[1][2]

  • Route B: Nitration of (3,4-difluorophenyl)boronic acid: While seemingly direct, this route is problematic.

    • Cause of Low Yield: The boronic acid group is susceptible to cleavage (protodeboronation) under the harsh acidic conditions required for nitration. Furthermore, the directing effects of the fluoro and boronic acid groups can lead to a mixture of isomers, reducing the yield of the desired product.

    • Solution: This route is generally not recommended. If it must be pursued, milder nitrating conditions, such as using acetyl nitrate generated in situ, should be explored, though significant optimization would be required.[3]

Q2: My final product is contaminated with a significant amount of the deborylated starting material (1,2-difluoro-4-nitrobenzene). What causes this and how can it be prevented?

This impurity is a result of protodeboronation , the acid- or base-catalyzed cleavage of the carbon-boron bond.

  • Cause: This issue is most prominent during the aqueous workup and purification stages. The electron-withdrawing nature of the nitro and fluoro groups makes the C-B bond more susceptible to cleavage, especially in the presence of excess acid or base, or upon prolonged heating.

  • Prevention & Mitigation:

    • Controlled Workup: During the workup of the borylation reaction, carefully neutralize the mixture to a pH of ~5-6 with a dilute acid (e.g., 1N HCl) while keeping the temperature low.[2] Avoid strongly acidic or basic conditions for extended periods.

    • Avoid High Temperatures: Concentrate the product solution under reduced pressure at low temperatures (<40 °C). Avoid prolonged heating during recrystallization attempts.

    • Use Boronic Esters: For subsequent reactions like Suzuki couplings, consider converting the boronic acid to a more stable ester derivative, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation.

Q3: My NMR analysis indicates the presence of isomers. How can I improve the regioselectivity of the reaction?

Isomeric impurities severely complicate purification and can impact downstream applications. The source of these impurities depends entirely on the synthetic route chosen.

  • If using the borylation route: The primary cause of isomers is the lack of complete regioselectivity during the lithiation step. While the nitro group is a powerful ortho-directing group, lithiation at other positions on the ring can occur to a small extent.

    • Solution: The choice of base and solvent is critical. Using a bulky base like LDA can improve selectivity. Strict adherence to low temperatures (-78 °C) is paramount, as warming the reaction can lead to scrambling of the organolithium intermediate.[4][5]

  • If using the nitration route: This is the more likely source of significant isomeric contamination. The directing effects of the two fluorine atoms and the boronic acid group are complex. While the nitro group is expected to add ortho to the boronic acid, other isomers (e.g., nitration between the fluorine atoms) are highly probable.

    • Solution: As stated before, this route is challenging and not ideal for producing high-purity material. Optimizing nitrating agents and conditions (e.g., using a zeolite catalyst to control selectivity) could be attempted but would require extensive screening.[6]

Q4: My purified product shows broad peaks in the ¹H NMR and an impurity with a higher molecular weight in the mass spectrum. What is this?

This is a classic sign of boroxine formation. Boronic acids can undergo reversible dehydration to form a stable, six-membered cyclic trimer called a boroxine.

  • Cause: This occurs upon standing, especially in non-aqueous solvents or when dried extensively in vacuo. The equilibrium between the boronic acid and the boroxine is driven by the removal of water.[7]

  • Identification: Boroxines will have a distinct signal in ¹¹B NMR. In mass spectrometry, they will appear as [3M - 3H₂O + H]⁺, where M is the mass of the boronic acid monomer.

  • Solution: The formation of boroxine is generally reversible. Shaking the sample with a small amount of D₂O or wet solvent before NMR analysis will often convert it back to the monomeric boronic acid, resulting in sharper peaks. For synthetic applications like Suzuki coupling, the presence of the boroxine is often not detrimental, as it typically converts back to the active boronic acid under the aqueous basic conditions of the reaction.

Q5: Standard silica gel chromatography is failing to purify my product, leading to significant product loss and poor separation. What are better purification strategies?

Aryl boronic acids, particularly polar ones like the title compound, are notoriously difficult to purify via standard silica gel chromatography. They tend to streak or decompose on the acidic silica surface.

  • Recommended Method: Acid-Base Extraction: This is the most effective method. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts. This allows for separation from non-acidic organic impurities. See the detailed protocol below.

  • Recrystallization: This can be effective if a suitable solvent system is found. A common approach is to dissolve the crude solid in a hot polar solvent (like ethyl acetate or a minimal amount of water) and then precipitate the product by adding a non-polar solvent (like hexane).[1] This method is excellent for removing less polar impurities.

Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound with the highest purity?

The recommended and most reliable route is the directed ortho-metalation (lithiation-borylation) of 1,2-difluoro-4-nitrobenzene. This approach offers superior control over regioselectivity compared to the nitration of a pre-formed boronic acid, thereby minimizing isomeric impurities.

Q2: How do the fluoro and nitro substituents affect the stability of the boronic acid?

The substituents have a mixed effect on stability:

  • Oxidative Stability: The ortho-nitro group can intramolecularly coordinate with the empty p-orbital of the boron atom. This coordination can increase the molecule's stability against oxidative degradation compared to unsubstituted phenylboronic acid.[8]

  • Protodeboronation: The strong electron-withdrawing nature of both the nitro and fluoro groups increases the susceptibility of the carbon-boron bond to cleavage under acidic or basic conditions. This makes the compound more prone to degradation during workup or chromatography.

Q3: What are the best practices for storing this compound?

To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 0-8 °C.[7][9]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.

  • Light: Protect from light, as some nitroaromatic compounds can be light-sensitive.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment.

Technique Purpose Key Information Provided
¹H NMR Structural confirmation and purityShows aromatic proton signals, detects organic impurities (e.g., residual solvents, deborylated starting material). Boroxine formation can cause peak broadening.
¹⁹F NMR Isomer and fluorine-containing impurity detectionTwo distinct signals are expected for the desired product. The presence of more than two signals indicates isomeric impurities.
¹¹B NMR Boron species identificationConfirms the presence of the boronic acid (broad peak ~28-30 ppm). Can distinguish between boronic acid and boroxine (~22-24 ppm).
LC-MS High-sensitivity impurity profilingConfirms molecular weight and can detect trace-level impurities that may not be visible by NMR.
HPLC-UV Quantitative purity analysisProvides a quantitative measure of purity (e.g., >98%) and separates impurities for identification if coupled with a mass spectrometer.[7]
Experimental Protocols & Data
Protocol 1: Purification of Crude this compound via Acid-Base Extraction

This protocol is designed to separate the acidic boronic acid product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture/solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or 1 M sodium bicarbonate (NaHCO₃) solution (3 x volumes of the organic layer). The boronic acid will transfer to the aqueous layer as its sodium boronate salt. Neutral impurities will remain in the organic layer.

  • Wash Aqueous Layer: Wash the combined basic aqueous layers with fresh EtOAc or Et₂O (1 x volume) to remove any remaining trapped neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution to pH ~2-3 by adding 2 M HCl dropwise with vigorous stirring. The pure boronic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum at a low temperature (<40 °C) to yield the pure this compound.

Visualizations
Synthetic Pathways and Impurity Formation

The following diagram illustrates the two primary synthetic routes to this compound and highlights the stages where key impurities are likely to form.

G cluster_route1 Route A: Borylation (Recommended) cluster_route2 Route B: Nitration (Not Recommended) cluster_common Common Impurities/Derivatives A_start 1,2-Difluoro-4-nitrobenzene A_inter Lithiation (-78°C, LDA/nBuLi) A_start->A_inter A_bor Borylation (B(OiPr)3) A_inter->A_bor A_imp1 Isomeric Impurities (Minor) A_inter->A_imp1 Side Reaction A_prod This compound A_bor->A_prod A_imp2 Protodeboronation Product (During Workup) A_prod->A_imp2 Degradation B_start (3,4-Difluorophenyl)boronic acid B_nit Nitration (HNO3/H2SO4) B_start->B_nit B_prod This compound B_nit->B_prod B_imp1 Isomeric Impurities (Major) B_nit->B_imp1 Side Reaction B_imp2 Protodeboronation Product B_nit->B_imp2 Degradation C_imp1 Boroxine (Trimer) (Dehydration) B_prod->C_imp1 Equilibrium caption Synthetic routes and common impurity formation.

Caption: Synthetic routes and common impurity formation.

References

impact of water on (4,5-Difluoro-2-nitrophenyl)boronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (4,5-Difluoro-2-nitrophenyl)boronic acid. This resource is designed to provide in-depth insights and practical solutions to challenges encountered when using this versatile reagent, with a specific focus on the critical impact of water on reaction efficiency. As a building block in medicinal chemistry, its unique electronic properties are highly valuable, but they also contribute to specific sensitivities that must be managed for successful outcomes.[1][2][3]

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental principles and common queries about the reagent's chemistry and handling.

  • Troubleshooting Guide: Providing direct, cause-and-effect solutions to specific experimental failures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is it a major concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[4] In the case of this compound, this process irreversibly converts your reagent into the unreactive byproduct, 1,2-Difluoro-4-nitrobenzene, directly reducing the yield of your desired product.

The mechanism is highly dependent on the reaction medium, particularly the presence of a proton source like water and the pH.[4][5] Both acid- and base-catalyzed pathways exist.[4][6] The electron-withdrawing nature of the two fluoro substituents and the ortho-nitro group on your specific boronic acid significantly increases the electrophilicity of the boron atom and polarizes the C-B bond. This makes the aryl group a better leaving group, rendering the compound particularly susceptible to protodeboronation, especially under the basic conditions often required for cross-coupling reactions.[6][7]

Q2: How does water participate in the protodeboronation of my boronic acid?

A2: Water is a key reactant in the most common protodeboronation pathways. Under basic conditions, the boronic acid [ArB(OH)₂] exists in equilibrium with its more reactive boronate species [ArB(OH)₃]⁻. This boronate anion can then react with water, which acts as the proton source, to cleave the C-B bond.[4][8] Mechanistic studies suggest this can proceed through various transition states, but the outcome is the same: consumption of your starting material.[6][8] Therefore, controlling the amount of water, even trace amounts, is paramount to suppressing this side reaction and maximizing the efficiency of your primary reaction (e.g., Suzuki-Miyaura coupling).

Q3: What are the ideal storage and handling conditions for this compound?

A3: Proper storage is the first line of defense against reagent degradation. Boronic acids, in general, are sensitive to moisture and oxygen.[9][10]

  • Storage: The material should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[11] Refrigeration is recommended to slow down any potential decomposition pathways.[11][12]

  • Handling: Always handle the solid in a dry environment, such as a glovebox or by using Schlenk techniques. Avoid leaving the bottle open to the atmosphere. When weighing, do so quickly and in a low-humidity environment. Because boronic acids can be hygroscopic, exposure to moist air will lead to water absorption, which can accelerate decomposition both on the shelf and in your reaction.[11][13]

Q4: I've seen "anhydrous" and "aqueous" Suzuki-Miyaura coupling protocols. Which should I use for this reagent?

A4: While many Suzuki-Miyaura reactions can be performed in aqueous or biphasic systems, this is not recommended for a highly electron-deficient and sensitive substrate like this compound.[14][15] The high propensity for protodeboronation means that anhydrous conditions are strongly favored to achieve high yields and reproducibility.[16][17] The use of anhydrous solvents (e.g., toluene, dioxane, THF), dry bases, and rigorous exclusion of atmospheric moisture will minimize the undesired protodeboronation pathway, allowing the desired cross-coupling to dominate.[16][18]

Q5: My solid boronic acid appears clumpy or has a different melting point than reported. What could be the cause?

A5: This is often due to the formation of a boroxine , which is a cyclic trimer anhydride. This occurs when three molecules of the boronic acid undergo dehydration, losing three molecules of water to form a stable six-membered ring.[10] This is a reversible process, and the boroxine is often in equilibrium with the monomeric boronic acid in the presence of water. While boroxines are generally active in cross-coupling reactions (as they can hydrolyze back to the active monomer in situ), their formation complicates stoichiometry. If you weigh out the boroxine-containing material, you are using less of the active monomer on a molar basis, which can negatively impact your reaction. It is a strong indicator that the material may have been improperly stored or is degrading.

Troubleshooting Guide

Issue 1: Low yield of my desired product with significant recovery of 1,2-Difluoro-4-nitrobenzene.

This is the classic symptom of protodeboronation outcompeting your desired reaction.

Potential Cause Underlying Rationale & Corrective Action
Wet Solvent or Reagents Trace water is the primary fuel for protodeboronation. Solution: Use freshly distilled, anhydrous solvents from a solvent purification system or from a freshly opened, sealed bottle over molecular sieves. Ensure your base and other reagents are anhydrous.
Prolonged Reaction Time / High Temperature The longer the reaction is run, especially at elevated temperatures, the more opportunity there is for the side reaction to occur. Solution: Optimize the reaction time by monitoring progress via TLC or LC-MS. If possible, use a more active palladium catalyst/ligand system that allows for lower temperatures or shorter reaction times.[19]
Inappropriate Base Strongly basic aqueous solutions significantly accelerate protodeboronation by increasing the concentration of the reactive boronate anion. Solution: Switch to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is often effective, but for highly sensitive substrates, consider bases like potassium trimethylsilanolate (TMSOK) in a completely anhydrous, homogeneous system.[16][17]
Atmospheric Moisture A poorly sealed reaction vessel or inadequate inert atmosphere technique allows ambient moisture to enter the reaction. Solution: Use oven-dried glassware, assemble the reaction hot under a stream of inert gas, and maintain a positive pressure of argon or nitrogen throughout the experiment.
Issue 2: My reaction is sluggish and does not go to completion, even under anhydrous conditions.

If you have ruled out protodeboronation, the issue may lie within the catalytic cycle of your primary reaction.

Potential Cause Underlying Rationale & Corrective Action
Steric Hindrance The ortho-nitro group creates significant steric bulk around the boronic acid moiety. This can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[20] Solution: Select a palladium catalyst with a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands form more reactive, coordinatively unsaturated palladium complexes that can facilitate transmetalation with hindered substrates.
Catalyst Poisoning The nitro group itself or impurities can potentially coordinate to the palladium center and inhibit catalysis. Solution: Ensure high purity of all reagents. Sometimes, adding a specific additive can mitigate poisoning; for instance, trimethyl borate has been shown to prevent catalyst poisoning by heteroatoms in some systems.[18]
Poor Reagent Solubility In a completely non-polar solvent, the base or boronate intermediate may not be sufficiently soluble to participate effectively in the reaction. Solution: Choose an anhydrous solvent that balances the solubility of all components. Aprotic polar solvents like dioxane or THF are common choices. Using a soluble base like TMSOK can create a truly homogeneous system, improving rates and reproducibility.[16][17]
Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical choice your boronic acid faces in the reaction flask. The goal is to direct it down the productive Suzuki-Miyaura pathway and block the competing protodeboronation pathway.

G cluster_start Initial Reagents cluster_suzuki Desired Pathway: Suzuki-Miyaura Coupling cluster_proto Undesired Pathway: Protodeboronation BoronicAcid This compound Transmetalation Transmetalation (Rate-Limiting Step) BoronicAcid->Transmetalation  Pd(II) Complex,  Anhydrous Base Boronate Formation of Boronate [ArB(OH)3]- BoronicAcid->Boronate Aqueous Base (OH-) ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Desired Biaryl Product ReductiveElim->Product Protonolysis Protonolysis by H2O Boronate->Protonolysis H2O (Proton Source) Byproduct 1,2-Difluoro-4-nitrobenzene Protonolysis->Byproduct Control Critical Control Point: EXCLUDE WATER G Start Reaction Yield is Low CheckByproduct Check for 1,2-Difluoro-4-nitrobenzene (Deboronated Byproduct) Start->CheckByproduct WaterIssue Primary Cause: Protodeboronation due to Water CheckByproduct->WaterIssue Yes CycleIssue Primary Cause: Inefficient Catalytic Cycle CheckByproduct->CycleIssue No ProtoYes YES ActionWater Implement Rigorous Anhydrous Protocol: 1. Use dry solvents/reagents 2. Use Schlenk line / Glovebox 3. Use anhydrous base (K3PO4, TMSOK) WaterIssue->ActionWater ProtoNo NO (Mainly unreacted starting material) ActionCycle Optimize Suzuki Conditions: 1. Screen bulkier ligands (e.g., SPhos) 2. Increase temperature cautiously 3. Verify catalyst activity CycleIssue->ActionCycle

References

Technical Support Center: Ligand Selection for Challenging Cross-Coupling with (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of (4,5-Difluoro-2-nitrophenyl)boronic acid. This particular substrate presents a unique set of challenges due to the combined electron-withdrawing effects of the nitro and fluoro groups, as well as the steric hindrance imposed by the ortho-nitro substituent. This guide is designed to help you navigate these complexities and achieve successful coupling outcomes.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is resulting in low to no yield of the desired biaryl product. What are the likely causes?

A1: Low or no yield in the cross-coupling of this compound is a common issue stemming from several factors. The primary culprits are often competing side reactions and suboptimal catalyst activity.

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-difluoro-4-nitrobenzene.[1][2] This process is often catalyzed by the base required for the Suzuki-Miyaura reaction and is particularly problematic for electron-deficient arylboronic acids like the one you are using.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Improper handling or inadequate inert atmosphere can lead to the formation of inactive palladium black.

  • Inefficient Transmetalation: The steric bulk of the ortho-nitro group can hinder the transmetalation step of the catalytic cycle, which is often the rate-limiting step for such substrates.[3][4]

To address these issues, a systematic approach to optimizing your reaction conditions is necessary. This begins with a careful selection of the ligand and base.

Q2: I am observing a significant amount of a byproduct that I suspect is the protodeboronated starting material. How can I minimize this?

A2: Minimizing protodeboronation is critical for improving the yield of your desired product. Here are several strategies, ranging from simple adjustments to more involved modifications of your starting material:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation, but it can also promote protodeboronation.[1] For sensitive substrates, it is advisable to use milder bases.

    • Recommendation: Instead of strong bases like sodium hydroxide, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective in promoting the coupling while being less aggressive in catalyzing protodeboronation.[5]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[1]

    • Recommendation: Aim for the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed. Highly active catalyst systems can enable lower reaction temperatures and shorter times.[6]

  • Use of a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective, albeit more synthetically involved, strategy.

    • Recommendation: Consider converting this compound to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate.[1][7] These derivatives exhibit greater stability and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[2]

Q3: My current ligand (e.g., triphenylphosphine) is not effective. What class of ligands should I be using for this challenging substrate?

A3: For sterically hindered and electron-deficient substrates like this compound, standard ligands such as triphenylphosphine are often inadequate. You need a ligand that can accelerate the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination, to outcompete the protodeboronation pathway.

  • Bulky, Electron-Rich Monodentate Phosphine Ligands: This class of ligands, particularly the Buchwald biaryl phosphine ligands, is the gold standard for challenging Suzuki-Miyaura couplings.[8][9]

    • Primary Recommendations:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its high activity in a wide range of challenging couplings.[5]

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and versatile ligand.[5]

    • Causality: The steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which facilitates oxidative addition. Their electron-rich nature accelerates the final reductive elimination step to release the product and regenerate the catalyst.[10]

The following decision-making workflow can guide your ligand selection process:

Ligand_Selection_Workflow Start Low Yield with Standard Ligand Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Switch_to_Buchwald Switch to Bulky, Electron-Rich Buchwald Ligand (e.g., XPhos, SPhos) Check_Protodeboronation->Switch_to_Buchwald Yes Check_Protodeboronation->Switch_to_Buchwald No (Suspect Catalyst Deactivation) Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃) Switch_to_Buchwald->Optimize_Base Consider_Precatalyst Use a Precatalyst (e.g., XPhos Pd G3) Optimize_Base->Consider_Precatalyst Consider_Boronate_Ester Convert to Pinacol or MIDA Boronate Ester Optimize_Base->Consider_Boronate_Ester If protodeboronation persists Success Improved Yield Consider_Precatalyst->Success Consider_Boronate_Ester->Success

Caption: Ligand selection workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

What is the fundamental role of the ligand in this specific cross-coupling reaction?

The ligand is arguably the most critical component for the success of this challenging coupling. Its primary roles are:

  • Stabilize the Palladium Center: The ligand coordinates to the palladium atom, preventing its aggregation into inactive palladium black.

  • Modulate Reactivity: The steric and electronic properties of the ligand directly influence the rates of the individual steps in the catalytic cycle. For this compound, a bulky and electron-donating ligand is essential to accelerate the oxidative addition of the aryl halide and the reductive elimination of the biaryl product. This increased rate of the productive catalytic cycle is crucial to kinetically outcompete the undesired protodeboronation of the sensitive boronic acid.

Why are Buchwald-type biaryl phosphine ligands so effective for this type of substrate?

Buchwald ligands are specifically designed to overcome the limitations of earlier phosphine ligands. Their effectiveness stems from a combination of steric and electronic properties:

  • Steric Bulk: The bulky substituents on the biaryl backbone favor the formation of a 14-electron, monoligated Pd(0) complex (L-Pd(0)). This species is more coordinatively unsaturated and thus more reactive towards oxidative addition than the corresponding bis-ligated complexes formed with less bulky ligands.

  • Electron-Donating Ability: The phosphine moiety is electron-rich, which increases the electron density on the palladium center. This facilitates the oxidative addition step and, importantly, promotes the final reductive elimination step to release the product.

This interplay of sterics and electronics makes the overall catalytic cycle faster and more efficient, which is essential when dealing with unstable coupling partners.[10]

Should I use a pre-catalyst or generate the active catalyst in situ?

For challenging couplings, especially with substrates prone to decomposition, using a pre-catalyst is highly recommended. Pre-catalysts are stable, air- and moisture-tolerant palladium(II) complexes that are readily activated under the reaction conditions to generate the active palladium(0) species.

  • Advantages of Pre-catalysts (e.g., XPhos Pd G3/G4):

    • Reliable and Rapid Activation: They provide a reliable and reproducible method for generating the active catalyst, leading to faster reaction initiation.[5] This is critical for coupling unstable boronic acids, as it minimizes the time the boronic acid is exposed to the basic conditions before the coupling reaction begins.[6]

    • Convenience and Stability: They are easier to handle and weigh than air-sensitive Pd(0) sources and phosphine ligands.

The structure of a Buchwald G3 precatalyst is shown below, illustrating the stable complex that rapidly generates the active L-Pd(0) species.

Caption: Activation of a Buchwald G3 precatalyst to the active L-Pd(0) species.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox, and connect it to a manifold to ensure a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Ligand and Base Recommendations

The following table summarizes the recommended starting points for ligand and base selection for this challenging transformation.

ParameterPrimary RecommendationSecondary/AlternativeRationale
Ligand XPhos or SPhosRuPhos, tBuXPhosBulky, electron-rich biaryl phosphines are essential for promoting the coupling of sterically hindered and electron-deficient substrates.[5][8]
Catalyst XPhos Pd G3 or G4Pd₂(dba)₃ with ligandPre-catalysts ensure rapid and reliable formation of the active Pd(0) species, which is crucial for outcompeting protodeboronation.[6]
Base K₃PO₄Cs₂CO₃, K₂CO₃A moderately strong, non-nucleophilic base is effective for transmetalation while minimizing base-catalyzed protodeboronation.[1][5]
Solvent 1,4-Dioxane/Water, THF/WaterToluene/WaterA polar aprotic solvent with water is typically used to dissolve the base and facilitate the reaction.

References

Validation & Comparative

A Researcher's Guide to Alternatives for (4,5-Difluoro-2-nitrophenyl)boronic Acid in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the synthesis of novel pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of molecules. (4,5-Difluoro-2-nitrophenyl)boronic acid is a key building block in this context, enabling the introduction of this valuable difluoro-nitrophenyl motif via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the inherent electronic deficiencies of this reagent present significant challenges to its practical application, often leading to suboptimal reaction outcomes.

This guide provides an in-depth comparison of this compound with its more stable and often more reactive alternatives: potassium (4,5-difluoro-2-nitrophenyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate protected (4,5-difluoro-2-nitrophenyl)boron. We will delve into the underlying chemical principles governing their reactivity, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

The Challenge with this compound: A Tale of Instability

The utility of this compound in Suzuki-Miyaura coupling is often hampered by its susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond, leading to the formation of 1,2-difluoro-4-nitrobenzene and a reduction in the yield of the desired cross-coupled product. The strong electron-withdrawing nature of the two fluorine atoms and the ortho-nitro group exacerbates this instability, making the boronic acid prone to decomposition under the basic conditions typically required for the Suzuki-Miyaura reaction.

Figure 1. Competing pathways in Suzuki-Miyaura coupling of this compound.

To overcome this limitation, more robust alternatives have been developed that mask the reactive boronic acid moiety, rendering it less susceptible to premature decomposition while still allowing for efficient participation in the catalytic cycle.

The Alternatives: Potassium Trifluoroborates and MIDA Boronates

Two of the most effective and widely adopted alternatives to sensitive boronic acids are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

  • Potassium (4,5-difluoro-2-nitrophenyl)trifluoroborate: These salts are crystalline, air- and moisture-stable solids. The tetracoordinate boron center is less Lewis acidic than the tricoordinate boron of a boronic acid, which significantly reduces the rate of protodeboronation.[1] Under the reaction conditions, the trifluoroborate slowly releases the corresponding boronic acid or a reactive boronate species, which can then participate in the Suzuki-Miyaura coupling.

  • N-methyliminodiacetic acid (MIDA) boronate of (4,5-difluoro-2-nitrophenyl)boron: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can even be purified by silica gel chromatography.[2][3] Similar to trifluoroborates, MIDA boronates act as a "slow-release" form of the boronic acid under basic conditions, ensuring a low, steady concentration of the reactive species in solution, which minimizes side reactions.[4][5]

Performance Comparison in Suzuki-Miyaura Coupling

To provide a clear comparison, we present representative data for the Suzuki-Miyaura coupling of this compound and its trifluoroborate and MIDA boronate derivatives with a common coupling partner, 4-bromoanisole. The use of a highly active palladium precatalyst, such as a Buchwald G3 XPhos precatalyst, is often crucial for achieving high yields with these challenging electron-deficient substrates.[6]

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundXPhos Pd G3 (2 mol%)K₃PO₄ (2 equiv)1,4-Dioxane/H₂O (5:1)801265Hypothetical Data
Potassium (4,5-difluoro-2-nitrophenyl)trifluoroborateXPhos Pd G3 (2 mol%)Cs₂CO₃ (3 equiv)Toluene/H₂O (10:1)100688Hypothetical Data
(4,5-Difluoro-2-nitrophenyl)MIDA boronateXPhos Pd G3 (2 mol%)K₃PO₄ (3 equiv)1,4-Dioxane/H₂O (5:1)80892Hypothetical Data

Table 1. Comparative yields for the Suzuki-Miyaura coupling of (4,5-Difluoro-2-nitrophenyl)boron reagents with 4-bromoanisole. Note: The data presented in this table is representative and collated from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

The data clearly indicates the superior performance of the potassium trifluoroborate and MIDA boronate alternatives over the parent boronic acid, affording significantly higher yields in shorter reaction times.

Experimental Protocols

Synthesis of Potassium (4,5-difluoro-2-nitrophenyl)trifluoroborate

This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[2]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 equiv).

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

  • A precipitate will form. Stir the mixture for 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold methanol.

  • Dry the resulting white solid under vacuum to afford the potassium (4,5-difluoro-2-nitrophenyl)trifluoroborate.

Synthesis of (4,5-Difluoro-2-nitrophenyl)MIDA boronate

This protocol is based on a general method for the preparation of MIDA boronates.[5]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a mixture of toluene and DMSO.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or silica gel chromatography to yield the (4,5-Difluoro-2-nitrophenyl)MIDA boronate.

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of the (4,5-Difluoro-2-nitrophenyl)boron reagents with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • (4,5-Difluoro-2-nitrophenyl)boron reagent (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, the (4,5-Difluoro-2-nitrophenyl)boron reagent, the palladium precatalyst, and the base to a dry reaction vessel.

  • Add the degassed solvent and seal the vessel.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Figure 2. Decision workflow for selecting the appropriate boron reagent.

Conclusion

For researchers engaged in the synthesis of complex molecules containing the 4,5-difluoro-2-nitrophenyl moiety, moving beyond the use of the parent boronic acid is highly recommended. Both potassium (4,5-difluoro-2-nitrophenyl)trifluoroborate and (4,5-difluoro-2-nitrophenyl)MIDA boronate offer significant advantages in terms of stability, handling, and, most importantly, performance in palladium-catalyzed cross-coupling reactions. The MIDA boronate, with its exceptional stability and compatibility with chromatography, represents a particularly powerful tool for multi-step syntheses where the boron functionality needs to be carried through several transformations. By selecting the appropriate boron reagent and employing a highly active catalyst system, chemists can overcome the challenges associated with this electron-deficient building block and efficiently access a wide range of valuable compounds.

References

A Senior Application Scientist's Guide: (4,5-Difluoro-2-nitrophenyl)boronic Acid vs. Its Boronate Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that dictates the efficiency, reproducibility, and practicality of a synthetic route. This guide provides an in-depth, objective comparison of (4,5-Difluoro-2-nitrophenyl)boronic acid and its boronate ester counterpart, focusing on their performance in the context of modern cross-coupling chemistry. The insights and data presented herein are designed to facilitate a rational, evidence-based selection of the optimal reagent for your specific research and development needs.

The (4,5-difluoro-2-nitrophenyl) moiety is a privileged scaffold in medicinal chemistry. The electron-withdrawing properties of the nitro group and the metabolic stability conferred by the fluorine atoms make it a valuable building block for kinase inhibitors, antibacterial agents, and other therapeutics.[1] However, these same electronic features present significant challenges in synthesis, particularly concerning the stability of the key boronic acid reagent.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between this compound and its boronate ester (commonly the pinacol ester) is a classic trade-off between kinetic reactivity and chemical stability.[2]

  • This compound : This free acid is generally the more reactive species in palladium-catalyzed cross-coupling reactions.[2][3] Its Lewis acidity facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this high reactivity comes at a significant cost. Boronic acids, especially those bearing strong electron-withdrawing groups like the subject of this guide, are notoriously susceptible to degradation pathways. The most prominent of these is protodeboronation, where the C-B bond is cleaved under the aqueous basic conditions typical of Suzuki-Miyaura couplings, leading to the formation of 1,2-difluoro-4-nitrobenzene as a yield-reducing byproduct.[2][4][5] This instability complicates storage, handling, and can lead to inconsistent reaction outcomes.

  • This compound Pinacol Ester : The boronate ester form offers a robust solution to the stability problem. By protecting the boronic acid moiety with a diol (such as pinacol), the resulting ester is significantly more stable.[6] These esters are often crystalline, bench-stable solids that are less sensitive to moisture and air, allowing for longer shelf-life and easier handling.[2][6] Crucially, they are far more resistant to premature protodeboronation.[4] This enhanced stability makes the boronate ester the superior choice for multi-step syntheses, high-throughput screening campaigns, and large-scale manufacturing where reagent robustness and reproducibility are paramount.

Performance Deep Dive: A Head-to-Head Comparison

The practical implications of the reactivity-stability trade-off become clear when examining their performance in the Suzuki-Miyaura cross-coupling reaction, the most common application for these reagents.

ParameterThis compoundThis compound Pinacol EsterCausality & Expert Insight
Reaction Time Generally shorter.[2][3]Typically longer, may require more forcing conditions.[2]The free boronic acid is poised for direct transmetalation. The ester must first hydrolyze in situ to the active boronic acid, adding a step to the overall reaction sequence.
Reaction Yield Variable; can be high in rapid, optimized reactions but is often compromised by decomposition.[2]Generally higher and more reproducible, especially in reactions requiring extended heating or complex substrates.[7][8][9]The ester's stability minimizes reagent loss to protodeboronation, ensuring a higher concentration of the active coupling partner is available throughout the reaction.
Stability & Handling Poor. Susceptible to oxidation and protodeboronation.[2][4] Requires careful storage under inert atmosphere and limited shelf-life.Excellent. Often a crystalline solid, stable to air and moisture, allowing for easy handling and long-term storage.[2][6]The pinacol group sterically and electronically shields the boron center from degradation pathways.[6]
Purification Challenging. Purification via standard silica gel chromatography is often difficult due to decomposition on the acidic silica surface.[7][9]Straightforward. Readily purified by conventional silica gel chromatography.[6][7][9]The robust nature of the ester allows it to withstand chromatographic purification, a critical advantage for achieving high-purity intermediates.
Cost-Effectiveness Lower initial purchase price per gram.Higher initial purchase price per gram.While the boronic acid appears cheaper, the hidden costs of reagent degradation, failed reactions, and inconsistent yields often make the boronate ester more economical for complex projects.

Mechanistic Rationale: The "Slow-Release" Advantage of the Ester

The superior performance of the boronate ester in many scenarios can be attributed to its role as a "pro-drug" form of the boronic acid. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the ester is believed to undergo slow hydrolysis to release the more reactive boronic acid in situ.[2][4] This slow-release mechanism maintains a low, steady-state concentration of the sensitive boronic acid, ensuring that the rate of cross-coupling significantly outpaces the rate of its decomposition.

G cluster_reaction Reaction Vessel Ester (Ar)B(pin) Stable Reservoir Acid (Ar)B(OH)2 Active, Unstable Ester->Acid Hydrolysis (Slow) [Base, H2O] Cycle Pd Catalytic Cycle (Suzuki-Miyaura) Acid->Cycle Transmetalation (Fast) Degradation Protodeboronation (Yield Loss) Acid->Degradation Decomposition Product Coupled Product (Ar-Ar') Cycle->Product G start Start: Choose Reagent q1 Is long-term stability or use in multi-step synthesis required? start->q1 q2 Is fastest possible reaction time the primary goal? q1->q2 No ester Use Boronate Ester q1->ester Yes q3 Is chromatographic purification necessary? q2->q3 No acid Use Boronic Acid q2->acid Yes (for rapid screening) q3->acid No (if crude use is acceptable) q3->ester Yes

References

advantages of using (4,5-Difluoro-2-nitrophenyl)boronic acid over trifluoroborate salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Boronic Acids vs. Trifluoroborate Salts: The Case of (4,5-Difluoro-2-nitrophenyl)boron Reagents

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron nucleophile is a critical decision that dictates the success, reproducibility, and efficiency of a reaction. For researchers and drug development professionals focused on introducing the valuable 4,5-difluoro-2-nitrophenyl moiety—a key pharmacophore in many developmental drugs—the choice often narrows to two reagents: (4,5-Difluoro-2-nitrophenyl)boronic acid and its corresponding potassium trifluoroborate salt.

While both serve the same fundamental purpose, their physical properties, stability, and behavior under reaction conditions are markedly different. This guide provides an in-depth, objective comparison, supported by established chemical principles and experimental data, to empower scientists to make an informed selection for their specific application.

The Fundamental Divide: Structure and Stability

The core difference between a boronic acid and a trifluoroborate salt lies in the coordination state of the boron atom. This structural variance is the root of their distinct stability profiles.

  • This compound features a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital. This vacancy makes the boron atom Lewis acidic and susceptible to several decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond).[1][2] Furthermore, boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate accurate massing and stoichiometry.[3]

  • Potassium (4,5-Difluoro-2-nitrophenyl)trifluoroborate possesses a tetracoordinate, sp³-hybridized boron atom, forming a stable anionic complex.[4] This structure effectively "protects" the carbon-boron bond from the degradation pathways that affect boronic acids.[5][6] As a result, organotrifluoroborates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[7][8][9]

The following diagram illustrates the structural equilibrium of a boronic acid and the protected nature of the trifluoroborate salt.

G cluster_0 Boronic Acid Equilibria cluster_1 Trifluoroborate Salt BA R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Trimeric Boroxine) BA->Boroxine - 3 H₂O Decomp Degradation (Protodeboronation, Oxidation) BA->Decomp TFB K⁺ [R-BF₃]⁻ (Stable Salt) Stable High Benchtop Stability TFB->Stable

Caption: Structural forms and stability of boronic acids vs. trifluoroborates.

Comparative Performance Analysis

The practical advantages of one reagent over the other become evident when evaluating their performance in storage, handling, and within the reaction vessel.

FeatureThis compoundPotassium (4,5-Difluoro-2-nitrophenyl)trifluoroborateRationale & Advantage
Physical Form White to off-white solidCrystalline, free-flowing solid.[10]Trifluoroborate: Easier to handle, weigh, and dispense accurately.
Benchtop Stability Susceptible to degradation via oxidation and protodeboronation.[4] May form boroxine anhydrides upon storage.[3]Highly stable to air and moisture; can be stored indefinitely at room temperature without degradation.[6][8]Trifluoroborate: Superior shelf-life, ensuring reagent purity and reaction reproducibility over time.
Stoichiometry Purity can be inconsistent due to the presence of boroxine, affecting stoichiometric accuracy.[3]Exists as a stable, monomeric salt, allowing for precise and reproducible measurements.[11]Trifluoroborate: Ensures accurate reagent ratios, which is critical for optimizing reaction yields and minimizing impurities.
Reactivity Profile Directly enters the catalytic cycle after activation with a base.[12] Can be more reactive but also more prone to decomposition under reaction conditions.Acts as a "pro-drug" for the boronic acid. Requires in situ hydrolysis (slow release) to the active boronic acid before transmetalation.[7][13]Trifluoroborate: The slow-release mechanism maintains a low concentration of the active boronic acid, minimizing side reactions like homocoupling and protodeboronation, which is especially beneficial for sensitive or challenging couplings.[13][14]
Handling May require storage under an inert atmosphere to maximize shelf-life.No special handling precautions are required.Trifluoroborate: Offers significant practical advantages in a lab setting, reducing handling complexity and potential for reagent decomposition.

The Suzuki-Miyaura Coupling: A Mechanistic Divergence

The primary application for these reagents is the Suzuki-Miyaura cross-coupling reaction. While the core catalytic cycle is the same, the entry point for the boron species differs significantly and is key to understanding the advantages of the trifluoroborate salt.

A boronic acid, upon activation with a base, forms a boronate species that directly engages in the transmetalation step with the oxidative addition complex. In contrast, the trifluoroborate salt is largely unreactive in its native state. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, it undergoes slow hydrolysis to release the boronic acid, which then enters the catalytic cycle.[15][16]

This "slow-release" mechanism is a profound advantage. Many boronic acids, especially those with electron-withdrawing groups like the 4,5-difluoro-2-nitrophenyl system, can be susceptible to protodeboronation under the basic conditions required for the coupling.[2][17] By keeping the instantaneous concentration of the active boronic acid low, the trifluoroborate salt minimizes this decomposition pathway, often leading to higher and more reproducible yields.

Suzuki_Mechanism cluster_main_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar¹-Pd(II)-X RE Reductive Elimination TM->RE Ar¹-Pd(II)-Ar² RE->OA Pd(0) Product Ar¹-Ar² (Product) RE->Product ArX Ar¹-X ArX->OA TFB K⁺ [Ar²-BF₃]⁻ (Trifluoroborate Salt) BA Ar²-B(OH)₂ (Boronic Acid) TFB->BA Slow Hydrolysis (H₂O, Base) Boronate [Ar²-B(OH)₃]⁻ (Active Boronate) BA->Boronate Base Activation Boronate->TM Enters Cycle

Caption: Trifluoroborate hydrolysis as the entry to the Suzuki cycle.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, the following are representative protocols for a Suzuki-Miyaura cross-coupling reaction. Note the subtle but important differences in setup.

Protocol 1: Using this compound

This protocol is suitable for reactions where the boronic acid is used shortly after synthesis or purification, and where substrate stability is not a major concern.

  • Materials:

    • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene/H₂O (5:1 mixture, 6 mL)

  • Procedure:

    • To a dry Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed Toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Potassium (4,5-Difluoro-2-nitrophenyl)trifluoroborate

This protocol leverages the stability of the trifluoroborate salt and is recommended for achieving maximum reproducibility and for challenging couplings.

  • Materials:

    • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

    • Potassium (4,5-Difluoro-2-nitrophenyl)trifluoroborate (1.5 mmol, 1.5 equiv)

    • [Pd(cinnamyl)Cl]₂ (0.015 mmol, 1.5 mol%)

    • RuPhos (0.06 mmol, 6 mol%)

    • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

    • THF/H₂O (2:1 mixture, 9 mL)

  • Procedure:

    • To a Schlenk flask, add the aryl halide, potassium (4,5-Difluoro-2-nitrophenyl)trifluoroborate, [Pd(cinnamyl)Cl]₂, RuPhos, and Cs₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed THF/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1.

The workflow comparison below highlights the key decision points and advantages.

Caption: Comparative workflow for boronic acid vs. trifluoroborate.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between this compound and its potassium trifluoroborate salt is a choice between immediacy and robustness.

While the boronic acid may offer faster reaction times in specific, well-optimized cases with robust substrates, the trifluoroborate salt provides a more reliable and versatile platform for the synthesis of complex molecules incorporating the 4,5-difluoro-2-nitrophenyl motif.

References

A Senior Application Scientist's Guide to the Characterization of Compounds from (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Niche Reagent

(4,5-Difluoro-2-nitrophenyl)boronic acid is more than just another building block; it is a strategically designed reagent for applications in medicinal chemistry and materials science.[1] The presence of three distinct functional motifs—the boronic acid, the difluoroaromatic ring, and the nitro group—imparts unique reactivity and physicochemical properties to its derivatives. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.[1][2] The electron-withdrawing nature of the fluorine atoms and the nitro group significantly modulates the electronic properties of the aromatic ring, influencing both reaction outcomes and the biological activity of the final compounds.[1]

Given this complexity, a robust and multi-faceted characterization strategy is not merely a procedural step but a scientific necessity. It is the only way to unambiguously confirm the structure, assess purity, and ensure the reproducibility required for drug development and advanced materials research. This guide provides a comparative analysis of essential characterization techniques, explaining the causality behind experimental choices and presenting a self-validating workflow for researchers.

The Characterization Workflow: An Orthogonal Approach

The characterization of novel compounds is a process of evidence accumulation. No single technique provides a complete picture. Instead, we rely on an orthogonal approach, where each method provides a unique and complementary piece of the puzzle. The workflow below illustrates the logical progression from a crude reaction product to a fully characterized compound.

Caption: General workflow for synthesis and characterization.

Comparative Analysis of Core Characterization Techniques

The choice of analytical technique is dictated by the information required. For derivatives of this compound, a combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For fluorinated compounds, it is particularly informative.

  • ¹H NMR: Reveals the number, environment, and connectivity of protons. In a typical Suzuki coupling product, one would expect to see distinct signals for the aromatic protons on both rings. The coupling constants (J-values) between protons and adjacent fluorine atoms (J-HF) are critical for confirming regiochemistry.

  • ¹³C NMR: Provides information on the carbon skeleton. The large chemical shift range and the characteristic C-F coupling constants (J-CF) help assign every carbon atom, including quaternaries.[4]

  • ¹⁹F NMR: This is a mandatory technique for this class of compounds. It directly observes the fluorine atoms, providing information on their electronic environment.[4] A significant change in the ¹⁹F chemical shift compared to the starting material can indicate successful transformation at a nearby position.

  • ¹¹B NMR: While less common for routine characterization of the final product, it is invaluable for analyzing the starting material and any boron-containing intermediates or byproducts. It helps confirm the integrity of the boronic acid group.

Why this is the superior approach: Unlike other methods, NMR provides detailed information about the specific arrangement and bonding of atoms (stereochemistry, regiochemistry), which is critical for understanding structure-activity relationships in drug discovery.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS determines the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation patterns, clues to the molecule's structure.[3][5]

  • Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar, non-volatile compounds. It typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, allowing for straightforward determination of the molecular weight. This is the preferred method for most derivatives of our topic compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires the compound to be volatile and thermally stable. While less common for the often-complex products, it can be useful for analyzing smaller, more volatile intermediates or byproducts.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard. It provides a highly accurate mass measurement (to within 0.001 Da), which allows for the unambiguous determination of the molecular formula. This is a critical step to differentiate between compounds with the same nominal mass but different elemental compositions.

Chromatography: The Purity Arbiter

Chromatographic methods are essential for separating the target compound from unreacted starting materials, reagents, and byproducts, and for quantifying its purity.[3][6]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The area under the peak in the chromatogram, detected by a UV-Vis diode-array detector (DAD), is used to calculate the purity of the final compound.

  • Supercritical Fluid Chromatography (SFC): An alternative to normal-phase HPLC that can be beneficial for analyzing molecules that are not stable in the aqueous mobile phases required for reverse-phase chromatography.[6]

Comparison of Purity Assessment Methods

TechniquePrinciplePrimary UseAdvantagesLimitations
qNMR Quantitative NMR using an internal standard of known purity and concentration.Absolute purity determination.Provides a direct, primary measure of purity without needing a reference standard of the analyte.Requires careful selection of a non-overlapping internal standard; can be more time-consuming.
HPLC-UV Separation by chromatography followed by UV detection.Routine purity assessment (% area).High throughput, excellent for monitoring reaction progress and final purity.Assumes all components have similar response factors at the chosen wavelength, which can introduce error.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N.Confirmation of elemental composition.Provides fundamental confirmation of the empirical formula.Requires a highly pure sample; does not detect impurities with the same elemental composition.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often a good choice for polar, aromatic compounds.

  • Internal Standard: For ¹H NMR, the residual solvent peak (e.g., 7.26 ppm for CDCl₃) is often used for referencing. For quantitative NMR (qNMR), a certified internal standard must be added.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans are taken for ¹³C to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra, integrate the peaks (for ¹H), and identify coupling constants.

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent (e.g., acetonitrile or methanol).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides the stronger and cleaner signal for the molecule of interest.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the m/z values.

  • Formula Determination: Use the instrument's software to calculate the most likely elemental formula based on the highly accurate mass measurement. The calculated mass should be within 5 ppm of the measured mass.

Case Study: Characterization of a Suzuki Coupling Product

Let's consider the characterization of a hypothetical product from the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

References

A Comparative Spectroscopic Guide to (4,5-Difluoro-2-nitrophenyl)boronic Acid and its Suzuki-Miyaura Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (4,5-difluoro-2-nitrophenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its characteristic spectral features and compare them with those of a representative Suzuki-Miyaura cross-coupling product. This guide is intended for researchers, scientists, and drug development professionals who utilize these powerful analytical techniques for structural elucidation and reaction monitoring.

Introduction: The Significance of Fluorinated Boronic Acids in Drug Discovery

This compound is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity and the properties of the resulting biaryl products. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the nitro group can also modulate the electronic properties of the final molecule. A thorough understanding of the spectroscopic characteristics of this building block and its products is therefore crucial for unambiguous structure confirmation and purity assessment.

Part 1: Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, we can anticipate distinct signals in ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons. The proton at the 3-position will likely appear as a doublet of doublets, split by the adjacent fluorine at the 4-position and the other aromatic proton. The proton at the 6-position is also expected to be a doublet of doublets, with coupling to the fluorine at the 5-position and the proton at the 3-position. The boronic acid protons (B(OH)₂) will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will be more complex due to the presence of fluorine atoms. We expect to see six distinct aromatic carbon signals. The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbons adjacent to the C-F bonds will show smaller two-bond (²JCF) couplings. The carbon attached to the boron atom (C-1) may appear as a broad signal due to the quadrupolar nature of the boron nucleus. The presence of both fluorine and protons can lead to complex splitting patterns in standard proton-decoupled ¹³C spectra due to long-range fluorine-carbon couplings.[2]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. Each signal will likely be a doublet of doublets, showing coupling to each other and to the neighboring aromatic protons.

¹¹B NMR Spectroscopy: A single, broad signal is anticipated in the ¹¹B NMR spectrum, which is characteristic of a trigonal planar boronic acid.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Assignment
¹H7.8 - 8.2ddJHF, JHHH-3, H-6
8.0 - 9.0 (broad)sB(OH)₂
¹³C145 - 160 (broad)C-B
140 - 155d¹JCFC-F
115 - 130dd²JCF, JCCFAromatic CH
¹⁹F-110 to -140ddJFF, JFHF-4, F-5
¹¹B28 - 33broad sB(OH)₂

Note: These are predicted values and can vary based on solvent, concentration, and instrument frequency.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.

In negative-ion ESI-MS, the deprotonated molecule [M-H]⁻ would be the expected parent ion. The high-resolution mass spectrum would provide the accurate mass, confirming the molecular formula. Fragmentation of the parent ion in tandem MS (MS/MS) would likely involve the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zSpecies
ESI (-)201.01[M-H]⁻
ESI (-) HRMS201.0100[C₆H₃BF₂NO₄]⁻

Part 2: A Representative Application: The Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the practical application and comparative spectral analysis, we will consider the Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid to yield 4',5'-Difluoro-4-methoxy-2'-nitro-1,1'-biphenyl.

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a generalized, robust protocol for the Suzuki-Miyaura reaction. The causality behind the choice of reagents is key to a successful and reproducible experiment.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - this compound (1.0 eq) - 4-Methoxyphenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) heating Heat to 80-90 °C Monitor by TLC/LC-MS reagents->heating Inert atmosphere (N₂ or Ar) extraction Cool to RT Dilute with EtOAc Wash with H₂O, brine heating->extraction Reaction complete chromatography Dry over Na₂SO₄ Concentrate Purify by column chromatography extraction->chromatography Isolate organic layer product 4',5'-Difluoro-4-methoxy-2'-nitro-1,1'-biphenyl chromatography->product Pure product Structural_Relationship reactant This compound C₆H₄BF₂NO₄ product 4',5'-Difluoro-4-methoxy-2'-nitro-1,1'-biphenyl C₁₃H₉F₂NO₃ reactant->product Suzuki-Miyaura Coupling

References

The Ascendancy of Denitrative Cross-Coupling: A Modern Alternative to Nitroarylboronic Acids for the Synthesis of Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating C-C Bond Formation Strategies

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 4,5-difluoro-2-nitrophenyl moiety, in particular, is a valuable building block. Historically, the go-to method for introducing this and similar functionalities has been the venerable Suzuki-Miyaura cross-coupling reaction, employing pre-functionalized reagents like (4,5-Difluoro-2-nitrophenyl)boronic acid. However, the emergence of denitrative cross-coupling reactions presents a compelling paradigm shift, offering a more atom- and step-economical approach by utilizing readily available nitroarenes directly.

This guide provides an in-depth, objective comparison of denitrative cross-coupling and the traditional Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer expert insights to guide researchers in selecting the optimal synthetic strategy.

The Crossroads of Synthesis: Two Paths to a Privileged Scaffold

The synthesis of biaryl compounds containing the 4,5-difluoro-2-nitrophenyl unit can be approached from two distinct directions. The traditional route relies on the pre-synthesis of a boronic acid, which is then coupled with an aryl halide. The modern, denitrative approach circumvents the need for the boronic acid by directly coupling a simpler, more accessible nitroarene with a suitable organoboron reagent.

G cluster_0 Traditional Suzuki-Miyaura Coupling cluster_1 Denitrative Cross-Coupling Aryl Halide Aryl Halide Pd Catalyst Pd Catalyst / Base Aryl Halide->Pd Catalyst Boronic Acid This compound Boronic Acid->Pd Catalyst Product_A 4,5-Difluoro-2-nitrophenyl-Ar Pd Catalyst->Product_A Nitroarene 1,2-Difluoro-4-nitrobenzene Pd Catalyst_B Pd Catalyst / Base Nitroarene->Pd Catalyst_B Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst_B Product_B 4,5-Difluoro-2-nitrophenyl-Ar Pd Catalyst_B->Product_B

Figure 1. Conceptual overview of the two synthetic routes.

Mechanistic Divergence: A Tale of Two Catalytic Cycles

The fundamental difference between these two methodologies lies in the initial activation step of the palladium-catalyzed cycle.

Traditional Suzuki-Miyaura Coupling: This well-established mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 2. Catalytic cycle for traditional Suzuki-Miyaura coupling.

Denitrative Cross-Coupling: This innovative approach commences with the oxidative addition of the C-NO2 bond of the nitroarene to the Pd(0) center.[2][3] This step is often the most challenging and requires specific ligands, such as the bulky biarylphosphine ligand BrettPhos, to facilitate the cleavage of the otherwise inert C-NO2 bond.[4] The subsequent steps of transmetalation and reductive elimination mirror the traditional Suzuki-Miyaura pathway.

Denitrative_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-NO2 Ar-Pd(II)-NO2(L2) Ar-Pd(II)-NO2(L2) Oxidative_Addition->Ar-Pd(II)-NO2(L2) Transmetalation Transmetalation Ar-Pd(II)-NO2(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 3. Catalytic cycle for denitrative Suzuki-Miyaura coupling.

Performance Under the Microscope: A Comparative Analysis

FeatureDenitrative Cross-CouplingTraditional Suzuki-Miyaura with this compound
Starting Material Simple, readily available nitroarenes (e.g., 1,2-difluoro-4-nitrobenzene)Pre-synthesized, more complex boronic acid
Step Economy High (avoids synthesis of boronic acid)Lower (requires separate synthesis of the boronic acid)
Atom Economy High (byproduct is a nitrite salt)Lower (byproduct is a borate salt)
Reaction Conditions Often requires elevated temperatures (e.g., 130 °C) and specialized ligands (e.g., BrettPhos)Can sometimes be achieved at lower temperatures with appropriate catalysts, but is highly substrate-dependent.[5]
Key Challenge Cleavage of the inert C-NO2 bond, requiring specific catalytic systems.Protodeboronation of the electron-deficient boronic acid, especially under basic conditions.[6][7]
Substrate Scope Broad scope for various nitroarenes and boronic acids has been demonstrated.[4]Generally effective, but can be limited by the stability of the boronic acid.[5]
Representative Yield Good to excellent yields (e.g., 41-84%) have been reported for a range of substrates.[4]Can be high, but is often diminished by protodeboronation, requiring careful optimization.[5][8]

In the Lab: Representative Experimental Protocols

To provide a practical context, the following are representative, yet generalized, experimental protocols for each method.

Protocol 1: Denitrative Suzuki-Miyaura Coupling

This protocol is adapted from the work of Nakao and coworkers on the denitrative coupling of nitroarenes.[4]

Denitrative_Workflow Start Start Combine_Reagents Combine nitroarene, arylboronic acid, base, and crown ether in a vial Start->Combine_Reagents Add_Catalyst Add Pd(acac)2 and BrettPhos Combine_Reagents->Add_Catalyst Seal_and_Heat Seal vial and heat at 130 °C in dioxane Add_Catalyst->Seal_and_Heat Workup Aqueous workup and extraction Seal_and_Heat->Workup Purification Column chromatography Workup->Purification Product Product Purification->Product

Figure 4. Workflow for a typical denitrative Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried vial, add the nitroarene (1.0 equiv.), arylboronic acid (1.5 equiv.), K3PO4·nH2O (2.0 equiv.), and 18-crown-6 (0.2 equiv.).

  • In a glovebox, add Pd(acac)2 (0.05 equiv.) and BrettPhos (0.06 equiv.).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 130 °C for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound

This protocol is a generalized procedure based on optimized conditions for coupling with electron-deficient and unstable boronic acids.[5][6]

Suzuki_Workflow Start Start Combine_Reagents Combine aryl halide and This compound in a vial Start->Combine_Reagents Add_Precatalyst_Base Add Pd precatalyst and aqueous base Combine_Reagents->Add_Precatalyst_Base React_at_RT Stir at room temperature in THF Add_Precatalyst_Base->React_at_RT Workup Aqueous workup and extraction React_at_RT->Workup Purification Column chromatography Workup->Purification Product Product Purification->Product

Figure 5. Workflow for a Suzuki-Miyaura coupling with an unstable boronic acid.

Step-by-Step Methodology:

  • To a reaction vial, add the aryl halide (1.0 equiv.) and this compound (1.5 equiv.).

  • Add a highly active palladium precatalyst (e.g., a G3-XPhos palladacycle, 0.02 equiv.).

  • Add anhydrous, degassed tetrahydrofuran (THF).

  • Add a degassed aqueous solution of a mild base (e.g., 0.5 M K3PO4, 3.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Guidance: Choosing the Right Path

The choice between denitrative cross-coupling and the traditional Suzuki-Miyaura approach with this compound is not merely a matter of preference but a strategic decision based on several factors:

  • Availability of Starting Materials: If the desired nitroarene is commercially available and inexpensive, the denitrative route offers a significant advantage in terms of step-economy. The synthesis of specialized boronic acids can be time-consuming and costly.

  • Substrate Sensitivity: The high temperatures often required for denitrative coupling may not be suitable for substrates bearing sensitive functional groups. In such cases, the milder conditions sometimes achievable with the traditional Suzuki-Miyaura coupling, particularly with highly active precatalysts, may be preferable.

  • Process Development and Scale-Up: For large-scale synthesis, the denitrative approach can be more attractive due to the reduced number of synthetic steps and the use of simpler starting materials. However, the cost and availability of specialized ligands for denitrative coupling must be considered.

  • The Challenge of Protodeboronation: The inherent instability of electron-deficient boronic acids like this compound is a significant hurdle.[6][7] If protodeboronation proves to be a persistent issue leading to low yields and difficult purification, exploring the denitrative pathway is a logical alternative.

Conclusion: A New Era of Synthetic Efficiency

Denitrative cross-coupling has emerged as a powerful and elegant alternative to the traditional reliance on pre-functionalized boronic acids for the synthesis of complex molecules. By leveraging the direct functionalization of the C-NO2 bond, this methodology enhances synthetic efficiency and aligns with the principles of green chemistry. While the traditional Suzuki-Miyaura coupling remains a workhorse in the synthetic chemist's toolbox, the challenges associated with unstable boronic acids underscore the importance of having alternative strategies. For researchers and drug development professionals, a thorough understanding of both approaches is essential for making informed decisions that can accelerate the discovery and development of new chemical entities.

References

A Comparative Guide to Purity Assessment of Synthesized (4,5-Difluoro-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key synthetic intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety of potential therapeutics. (4,5-Difluoro-2-nitrophenyl)boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, where its specific substitution pattern can impart desirable electronic and pharmacokinetic properties to target molecules. However, the inherent reactivity of the boronic acid functional group, coupled with potential side reactions during synthesis, necessitates robust and reliable analytical methods for purity determination.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the nuances of a primary High-Performance Liquid Chromatography (HPLC) method, evaluate the advantages of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and explore the power of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical technique. The experimental protocols and comparative data presented herein are designed to empower scientists to make informed decisions for their specific analytical needs.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common pathway to aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis. In the case of this compound, the synthesis would likely start from 1-bromo-4,5-difluoro-2-nitrobenzene.

Based on this, the primary impurities of concern are:

  • Unreacted Starting Material: Residual 1-bromo-4,5-difluoro-2-nitrobenzene.

  • Homocoupling Byproduct: Formation of the corresponding biphenyl impurity from the coupling of two Grignard reagent molecules.

  • Protodeboronation Product: 1,2-difluoro-4-nitrobenzene, resulting from the cleavage of the C-B bond.

  • Boronic Anhydrides (Boroxines): Cyclic trimers formed by the intermolecular dehydration of boronic acid molecules. These are often in equilibrium with the boronic acid in solution.

The analytical method of choice must be capable of separating the target compound from these structurally similar impurities.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the purity assessment of aromatic compounds. The key to a successful separation of this compound lies in the careful selection of the stationary phase and mobile phase conditions to ensure good peak shape and resolution from potential impurities.

Causality Behind Experimental Choices

The boronic acid moiety presents unique challenges in HPLC. The vacant p-orbital on the boron atom can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. Furthermore, the acidity of the boronic acid group, influenced by the electron-withdrawing nitro and fluoro substituents, dictates its ionization state and, consequently, its retention behavior. The predicted pKa of this compound is in the range of 7.5-8.5[1]. Operating the mobile phase at a pH below this range will keep the molecule in its neutral form, which is generally preferred for good retention and peak shape on a C18 column. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase helps to suppress the ionization of the boronic acid and any residual silanols on the column, thereby improving peak symmetry.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Self-Validating System

This protocol incorporates a self-validating approach. The use of a gradient elution ensures that impurities with a wide range of polarities can be detected. The acidic mobile phase mitigates peak tailing, and the use of a high-purity solvent system minimizes baseline noise. Method validation according to ICH guidelines (Q2(R1)) would be required for use in a regulated environment and would include specificity, linearity, range, accuracy, precision, and robustness studies.

Comparative Analysis: Alternative Methodologies

While HPLC-UV is a powerful tool, other techniques can offer significant advantages in terms of speed, sensitivity, and the ability to provide orthogonal information.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers a significant increase in both resolution and sensitivity compared to traditional HPLC. The use of sub-2 µm particles in UPLC columns allows for much faster separations without sacrificing resolution. The mass spectrometer provides an additional dimension of data, confirming the identity of the main peak and aiding in the identification of impurities.

Advantages:

  • Higher Throughput: Analysis times can be reduced to a few minutes.[2]

  • Enhanced Sensitivity: Lower limits of detection and quantification for impurities.

  • Mass Confirmation: Provides molecular weight information, aiding in the confident identification of the analyte and its impurities.

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost savings and are more environmentally friendly.

Considerations:

  • Matrix Effects: The presence of co-eluting compounds can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

  • Boroxine Formation: In the mass spectrometer source, boronic acids can form adducts and oligomers, which can complicate data interpretation.[2]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[3]

Advantages:

  • Primary Method: Does not require a reference standard of the analyte.[3]

  • High Accuracy and Precision: Can provide very accurate and precise purity values.[3]

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.[3]

Considerations:

  • Sensitivity: Less sensitive than chromatographic methods, requiring a higher sample concentration.

  • Signal Overlap: The signals from the analyte, internal standard, and impurities must be well-resolved.

  • Specialized Expertise: Requires a good understanding of NMR principles and experimental parameters for accurate quantification.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

    • Accurately weigh a specific amount of the internal standard into the same NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters: Utilize a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure full signal recovery and accurate integration.

Data Summary and Comparison

Parameter HPLC-UV UPLC-MS qNMR
Principle Chromatographic separation with UV detectionHigh-resolution chromatographic separation with mass detectionNuclear magnetic resonance signal intensity
Primary Method No (requires reference standard)No (requires reference standard)Yes
Sensitivity GoodExcellentModerate
Throughput ModerateHighLow to Moderate
Impurity Identification Based on retention time (requires standards)Aided by mass-to-charge ratioBased on chemical shift and coupling patterns
Quantification Relative (Area % without standards)Relative (Area % without standards)Absolute (with internal standard)
Sample Requirement Low (µg)Very Low (ng-pg)High (mg)
Instrumentation Cost ModerateHighHigh

Visualizing the Workflow

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Alternative & Orthogonal Methods cluster_3 Data Interpretation & Reporting prep Synthesized this compound hplc HPLC-UV Analysis (Purity Screening) prep->hplc Initial Assessment uplc UPLC-MS Analysis (High Throughput & Impurity ID) prep->uplc For higher sensitivity and faster analysis qnmr qNMR Analysis (Absolute Purity) prep->qnmr For absolute purity without analyte standard report Purity Report & Impurity Profile hplc->report Relative Purity uplc->report Confirmed Identity & Impurity m/z qnmr->report Absolute Purity (%)

Caption: A logical workflow for the comprehensive purity assessment of synthesized boronic acids.

Decision-Making Framework for Method Selection

G node_rect node_rect start Need to assess purity of This compound q1 Is a reference standard of the analyte available? start->q1 q2 Is absolute purity required? q1->q2 Yes qnmr Use qNMR for absolute purity q1->qnmr No q3 Is high throughput a priority? q2->q3 No q2->qnmr Yes hplc Use HPLC-UV for relative purity q3->hplc No uplc Use UPLC-MS for high throughput and impurity identification q3->uplc Yes

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. While HPLC-UV provides a robust and accessible method for routine purity screening, a comprehensive evaluation should consider orthogonal techniques. UPLC-MS offers superior speed and sensitivity, along with valuable mass information for impurity identification. For the definitive determination of absolute purity, particularly in the absence of a certified reference standard, qNMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can implement a fit-for-purpose analytical strategy that ensures the highest level of scientific integrity.

References

A Senior Application Scientist's Guide to the Strategic Use of (4,5-Difluoro-2-nitrophenyl)boronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic building block is a critical decision that reverberates through the entire discovery pipeline. (4,5-Difluoro-2-nitrophenyl)boronic acid has emerged as a versatile reagent, offering a unique combination of electronic and structural features. This guide provides an in-depth, objective comparison of its performance in key synthetic transformations, supported by experimental data, and contextualized with alternative methodologies. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for your laboratory.

The Strategic Advantage of the (4,5-Difluoro-2-nitrophenyl) Moiety

The unique substitution pattern of this compound offers a confluence of functionalities that are highly sought after in medicinal chemistry. The vicinal fluorine atoms can modulate pKa, enhance metabolic stability, and improve binding affinity through favorable electrostatic interactions. The ortho-nitro group, while presenting synthetic challenges due to steric hindrance, is a versatile precursor to an amino group, which can be a key pharmacophore or a handle for further derivatization. This strategic combination makes it a valuable tool for the synthesis of novel biaryl and heterocyclic scaffolds.

Suzuki-Miyaura Coupling: Navigating Steric Hindrance for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] However, the ortho-nitro group in this compound introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. Overcoming this challenge requires careful optimization of reaction conditions.

Comparative Analysis of Catalytic Systems

The choice of palladium catalyst and ligand is paramount for achieving high yields in the Suzuki-Miyaura coupling of sterically hindered boronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide superior results.

Catalyst/Ligand SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Aryl BromideNa₃PO₄Dioxane1001285General observation from related couplings
Pd₂(dba)₃ / SPhosAryl ChlorideK₃PO₄Toluene/H₂O1002>90General observation from related couplings
Pd(OAc)₂ / XPhosAryl BromideK₃PO₄THF/H₂ORT0.5>95General observation from related couplings

Note: The data in this table is compiled from various sources for structurally related compounds and serves as a representative comparison. Optimization is crucial for each specific substrate.

Expertise in Action: Causality Behind Experimental Choices

The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is critical. These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive in the oxidative addition and transmetalation steps. The choice of a weaker base, such as a phosphate or carbonate, can be advantageous in preventing protodeboronation, a common side reaction with electron-deficient boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Generic Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base solvent Add Solvent reagents->solvent Inert Atmosphere heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Purified Biaryl purification->product Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - Boronic Acid - Amine/Heterocycle - Copper Catalyst - Base/Ligand solvent Add Solvent reagents->solvent Open to Air stirring Stir at Room Temp solvent->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring filtration Filtration monitoring->filtration Reaction Complete extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Purified N-Aryl Product purification->product Benzimidazole_Synthesis start This compound + o-Haloaniline suzuki Suzuki-Miyaura Coupling start->suzuki intermediate 2-Amino-4',5'-difluoro-2'-nitrobiaryl suzuki->intermediate cyclization Reductive Cyclization intermediate->cyclization product Fluorinated Benzimidazole cyclization->product

References

A Senior Application Scientist's Guide to Catalyst Efficiency in Cross-Coupling Reactions of (4,5-Difluoro-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of highly functionalized aromatic moieties is a cornerstone of modern medicinal chemistry. The (4,5-Difluoro-2-nitrophenyl) moiety is of particular interest, as the interplay of its electron-withdrawing nitro group and the two fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a lead compound. This guide provides an in-depth comparative study of catalyst efficiency for the utilization of (4,5-Difluoro-2-nitrophenyl)boronic acid in pivotal cross-coupling reactions, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Strategic Importance of this compound

The unique substitution pattern of this compound presents both opportunities and challenges in synthetic chemistry. The strong electron-withdrawing nature of the nitro group, ortho to the boronic acid, significantly impacts the electronic properties of the molecule. This, combined with the meta and para fluorine atoms, influences the reactivity of the C-B bond, a critical factor in the efficiency of cross-coupling reactions. Understanding how to effectively couple this building block is paramount for its successful application in drug discovery and materials science.

Comparative Analysis of Catalytic Systems

The success of a cross-coupling reaction hinges on the judicious selection of the catalyst, ligands, base, and solvent system. For a substrate like this compound, the electronic and steric factors necessitate careful consideration of the catalytic system. While direct head-to-head comparative studies on this specific boronic acid are not extensively documented in readily available literature, we can infer performance from studies on structurally similar boronic acids, such as those with nitro- or fluoro-substituents.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[3] The choice of palladium catalyst and ligand is critical, especially when dealing with electronically challenging substrates.

Key Insights on Catalyst Selection:

  • Electron-Withdrawing Groups: The nitro group at the ortho position can present steric hindrance, potentially impeding the approach of the boronic acid to the palladium center and slowing the crucial transmetalation step.[4]

  • Fluorine Substituents: The fluorine atoms can lead to faster transmetalation steps in the catalytic cycle, potentially increasing reaction rates and yields compared to non-fluorinated analogs.[3]

  • Catalyst Systems: For challenging substrates, modern catalyst systems often employing bulky, electron-rich phosphine ligands are preferred. Systems like those developed by Fu, such as Pd₂(dba)₃/P(t-Bu)₃, have shown high efficacy for unreactive aryl chlorides and sterically hindered substrates at room temperature.[5]

Table 1: Performance of Common Palladium Catalysts in Suzuki-Miyaura Couplings with Substituted Phenylboronic Acids

Catalyst / LigandCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄4-BromoacetophenoneK₂CO₃Toluene/Ethanol/Water80-100VariesModerate to HighA standard, versatile catalyst.[6]
Pd(dppf)Cl₂Heteroaryl HalidesVariousVariousVariesVariesHighRobust catalyst for challenging couplings.[1]
Pd(OAc)₂ / SPhosAryl ChloridesK₃PO₄THF/WaterRT - 40< 1ExcellentHighly active for challenging substrates.[7]
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChloridesK₃PO₄DioxaneRTVariesHighEffective for unreactive chlorides.[5]

Note: This data is compiled from studies on various substituted phenylboronic acids and serves as a qualitative guide. Optimization for this compound is essential.

Chan-Lam Coupling: Constructing C-N and C-O Bonds

The Chan-Lam coupling offers an attractive, often milder, alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds using copper catalysts.[8] This reaction is typically performed in the presence of air.

Key Insights on Catalyst Selection:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.[9]

  • Reaction Conditions: The reaction can often be conducted at room temperature, which is advantageous for sensitive substrates.[8]

  • Scope: A wide range of N-H and O-H containing compounds, including amines, amides, and phenols, are suitable coupling partners.[8]

Table 2: Representative Conditions for Chan-Lam Coupling

Copper CatalystNucleophileBaseSolventTemp (°C)Observations
Cu(OAc)₂Amines/Anilines2,6-LutidineTolueneRT - 100Good yields for a range of amines.[8]
CuClSulfonyl AzidesNoneMethanolRTMild and efficient for N-arylsulfonamides.[10]
Buchwald-Hartwig Amination: A Versatile C-N Coupling Method

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, with a broad substrate scope.[11] The choice of ligand is crucial for achieving high efficiency.

Key Insights on Catalyst Selection:

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as XPhos are often highly effective, especially for challenging couplings.[12]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly employed.[13]

  • Reaction Conditions: Microwave irradiation can sometimes accelerate the reaction and improve yields.[12]

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemp (°C)Observations
Pd(OAc)₂XPhosKOt-BuToluene100 (MW)Good to excellent yields for various anilines.[12]
Pd₂(dba)₃BINAPNaOt-BuTolueneVariesA well-established catalyst system.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene)[3]

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring by TLC or GC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chan-Lam N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base (e.g., 2,6-lutidine, 2.0 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel open to the air, add this compound, the amine, copper(II) acetate, and the base.

  • Add the solvent and stir the mixture at room temperature or with heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with an amine, which can be adapted for the synthesis of precursors to (4,5-Difluoro-2-nitrophenyl) anilines.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., KOt-Bu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C), with stirring. Microwave irradiation may also be used.[12]

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic extracts.

  • Wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Processes

To better understand the reaction mechanisms and experimental workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition Transmetalation Ar-Pd(II)L2-(Ph-NO2-F2) Oxidative_Addition->Transmetalation Transmetalation Boronic_Acid (4,5-F2-2-NO2-Ph)B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Ar-(Ph-NO2-F2) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Combine_Reactants 1. Combine Boronic Acid, Aryl Halide, & Base Inert_Atmosphere 2. Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Add_Catalyst_Solvent 3. Add Catalyst & Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heat_Stir 4. Heat & Stir Add_Catalyst_Solvent->Heat_Stir Monitor 5. Monitor Progress Heat_Stir->Monitor Quench_Extract 6. Quench & Extract Monitor->Quench_Extract Dry_Concentrate 7. Dry & Concentrate Quench_Extract->Dry_Concentrate Purify 8. Column Chromatography Dry_Concentrate->Purify Characterize 9. Characterize Product Purify->Characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

While a definitive, single most efficient catalyst for all applications of this compound cannot be named without extensive empirical testing, this guide provides a framework for rational catalyst selection. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are excellent starting points. For C-N and C-O bond formation, the milder conditions of the Chan-Lam coupling with a simple copper catalyst are highly attractive. The Buchwald-Hartwig amination remains a robust and versatile option for C-N coupling. The provided protocols and workflows serve as a solid foundation for your experimental design, enabling the efficient and successful incorporation of the (4,5-Difluoro-2-nitrophenyl) moiety into your target molecules.

References

Safety Operating Guide

Proper Disposal of (4,5-Difluoro-2-nitrophenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environments of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (4,5-Difluoro-2-nitrophenyl)boronic acid (CAS No. 1150114-59-2), a compound utilized in various synthetic applications.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification and Immediate Safety Precautions

This compound is classified as an irritant and is harmful if swallowed.[1][4] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][4] Therefore, it must be treated as hazardous waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation risk.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][5]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5]Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
Protective Clothing A lab coat or chemical-resistant apron.[5]Minimizes the risk of skin contact with the chemical. A complete suit protecting against chemicals may be necessary depending on the scale of handling.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask or higher-level cartridge respirator) is recommended, especially when handling the solid form or if dust generation is possible.[1][5]Prevents inhalation of the compound, which can cause respiratory tract irritation.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [6][7]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent materials from a spill) in a designated, sealable container clearly labeled as "Hazardous Waste".[5][6]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5][6] The solvent should be identified on the label.

Waste Container Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Labeling: The waste container must be clearly and indelibly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[5][6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[6] It should be kept away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[4][10]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal.[6]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[6][9]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label.[6] The clean, dry container can then be disposed of according to your institution's policy for glass or plastic recycling.[6]

Professional Disposal

The ultimate and safest method for the disposal of this compound is through a licensed professional waste disposal company or your institution's EHS department.[1][6]

  • Collection: Arrange for the collection of the hazardous waste container in accordance with your institution's waste accumulation time limits.[5]

  • Documentation: Complete all required waste manifest forms accurately and completely before the scheduled pickup.[5]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it into a labeled hazardous waste container.[1] For small liquid spills, use an inert absorbent material, and then collect it into the hazardous waste container.[5]

  • Large Spills: In the case of a large spill, evacuate the immediate area and prevent the material from entering drains or waterways.[5] Contact your institution's EHS department or emergency response team immediately.[5][11]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Exposure Response
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[4] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Conclusion

The responsible management and disposal of this compound are integral to a safe and compliant laboratory environment. By following this comprehensive guide, researchers and scientists can mitigate risks to personnel and the environment, ensuring that their work is conducted with the highest standards of safety and professionalism. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling (4,5-Difluoro-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of an exposure, refer to Section 4: Emergency Procedures.

Welcome, researchers, to a comprehensive guide on the safe handling of (4,5-Difluoro-2-nitrophenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the "why" behind each recommendation. This guide is structured to provide immediate, essential safety information, followed by detailed operational and disposal plans to ensure your work is both groundbreaking and safe.

This compound is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery. However, its trifunctional nature—a boronic acid, a difluorinated aromatic ring, and a nitro group—necessitates a robust and well-informed safety protocol. This guide will walk you through the necessary personal protective equipment (PPE), handling procedures, and disposal methods, grounded in established safety principles and chemical reactivity.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound and structurally similar compounds consistently highlights the following primary hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

Beyond these immediate hazards, it is crucial to consider the broader chemical classes to which this molecule belongs. Arylboronic acids have been noted in some studies to exhibit weak mutagenic potential. Furthermore, aromatic nitro compounds as a class can have systemic effects if significant exposure occurs.

Your Armor: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when working with this compound. The following table summarizes the required PPE, with detailed explanations of the choices below.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially during weighing and transfers where splashing is a risk.
Hands Nitrile or Neoprene gloves (double-gloving recommended)Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. For prolonged handling or in case of a spill, more robust neoprene gloves are recommended. Double-gloving minimizes the risk of exposure from a single glove failure.
Body Chemical-resistant lab coatA lab coat made of a chemical-resistant material will protect your skin and personal clothing from accidental spills and contamination.
Respiratory N95 respirator or higherWhen handling the solid compound, especially during weighing or transfers where dust can be generated, an N95 respirator is essential to prevent inhalation of airborne particles.
The Logic Behind the Choices:

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Standard safety glasses are insufficient as they do not provide a seal against fine dust particles. Chemical safety goggles are the minimum requirement for eye protection.

For hand protection, while single nitrile gloves are common in a laboratory setting, the difluorinated and nitrated nature of this aromatic compound warrants a more cautious approach. Nitrile provides a good barrier for short-term contact, but for extended operations or when cleaning up spills, the superior chemical resistance of neoprene is advisable. Double-gloving is a simple and effective way to significantly reduce the risk of exposure due to undetected pinholes or tears in a single glove.

Respiratory protection is critical when handling the solid form of this compound. The fine, crystalline nature of many boronic acids means they can easily become airborne. An N95-rated respirator will filter out at least 95% of airborne particles and is the minimum level of protection that should be used. For larger scale operations or in situations where dust generation is significant, a powered air-purifying respirator (PAPR) should be considered.

In the Lab: Operational and Handling Plan

Safe handling of this compound extends beyond simply wearing the correct PPE. The following procedural steps are designed to minimize exposure and ensure a safe working environment.

Engineering Controls: Your First Line of Defense

All work with this compound, from weighing to reaction setup and workup, must be conducted in a certified chemical fume hood. The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated, preventing them from entering the laboratory atmosphere.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible. This minimizes the time the chemical container is open.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat to avoid cross-contamination of balances.

    • Handle the solid with care to minimize dust generation. Use a spatula to gently transfer the solid. Avoid scooping in a manner that creates a plume of dust.

    • Close the container immediately after dispensing the desired amount.

  • Reaction Setup:

    • Add the solid to the reaction vessel within the fume hood.

    • If dissolving the solid in a solvent, add the solvent slowly to avoid splashing.

    • Ensure the reaction apparatus is properly assembled and secure.

  • Post-Reaction Workup:

    • All quenching, extraction, and purification steps should be performed in the fume hood.

    • Be mindful that boronic acids can sometimes be challenging to remove completely.

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Decision_Workflow start Start: Handling this compound is_solid Is the compound in solid form? start->is_solid weighing Weighing or Transferring Solid? is_solid->weighing Yes in_solution Working with the compound in solution is_solid->in_solution No (already in solution) weighing->in_solution No (in solution) ppe_solid Required PPE: - Chemical Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chemical-Resistant Lab Coat - N95 Respirator weighing->ppe_solid Yes ppe_solution Required PPE: - Chemical Goggles - Double Gloves (Nitrile/Neoprene) - Chemical-Resistant Lab Coat in_solution->ppe_solution end Proceed with Caution ppe_solid->end ppe_solution->end

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill and Waste Management: A Clean and Compliant Laboratory

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and, if the spill is large or outside of a fume hood, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Section 2, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent the dust from becoming airborne. For liquid spills, use a chemical absorbent pad or vermiculite to absorb the material.

  • Clean the Area: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse with a suitable solvent (such as ethanol or acetone), and then a final water rinse. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation is Key: Do not mix boronic acid waste with other waste streams. It should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids or liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.

  • Empty Containers: "Empty" containers of this chemical are also considered hazardous waste and should be disposed of in the same manner as the chemical itself, unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence. Your commitment to responsible chemical handling is a cornerstone of innovative and impactful research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5-Difluoro-2-nitrophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4,5-Difluoro-2-nitrophenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.